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  • Product: 4-Ethoxy-2-iodo-1-methylbenzene

Core Science & Biosynthesis

Foundational

Advanced Synthetic Applications of 4-Ethoxy-2-iodo-1-methylbenzene (CAS 2764731-30-6): A Technical Guide to Sterically Hindered Cross-Coupling

Executive Summary 4-Ethoxy-2-iodo-1-methylbenzene (CAS: 2764731-30-6) is a highly specialized, poly-substituted halogenated building block utilized in advanced organic synthesis and active pharmaceutical ingredient (API)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethoxy-2-iodo-1-methylbenzene (CAS: 2764731-30-6) is a highly specialized, poly-substituted halogenated building block utilized in advanced organic synthesis and active pharmaceutical ingredient (API) development. Characterized by an electron-donating ethoxy group, a sterically demanding ortho-methyl group, and a highly reactive iodine atom, this compound presents a unique set of electronic and steric parameters. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for deploying this compound in Palladium-catalyzed cross-coupling reactions.

Physicochemical Profiling & Structural Dynamics

To successfully integrate 4-Ethoxy-2-iodo-1-methylbenzene into complex synthetic routes, researchers must account for the competing electronic and steric effects of its substituents:

  • Electronic Effects (The Ethoxy Group): The −OCH2​CH3​ group at the para position relative to the methyl group is a strong π -donor. In standard Palladium-catalyzed cross-coupling, electron-rich aryl halides exhibit elevated activation energy barriers for the oxidative addition step.

  • The Halogen Advantage (The Iodine Atom): To counteract the electron-donating nature of the ethoxy group, the presence of the exceptionally weak C–I bond (bond dissociation energy 65 kcal/mol) ensures that oxidative addition remains rapid and thermodynamically favorable [1].

  • Steric Hindrance (The Ortho-Methyl Group): The methyl group adjacent to the reactive C–I bond introduces significant steric bulk. This crowding can severely impede the transmetalation and reductive elimination steps of the catalytic cycle, necessitating the use of specialized, bulky dialkylbiaryl phosphine ligands (e.g., SPhos, RuPhos) to force the necessary orbital overlap and prevent catalyst deactivation [1].

Mechanistic Paradigms in Cross-Coupling

The successful coupling of 4-Ethoxy-2-iodo-1-methylbenzene relies on a precisely tuned catalytic cycle. The use of bulky, electron-rich ligands like SPhos stabilizes the highly reactive Pd(0) species and accelerates the rate-determining reductive elimination step by utilizing steric repulsion to "push" the coupled products off the metal center.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Facile via weak C-I bond) Pd0->OxAdd + Aryl Iodide PdII Ar-Pd(II)-I (Sterically hindered) OxAdd->PdII Trans Transmetalation (Boronic Acid/Base) PdII->Trans + Ar'B(OH)2 PdII_Trans Ar-Pd(II)-Ar' Trans->PdII_Trans RedElim Reductive Elimination (Driven by bulky ligand) PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product

Figure 1: Pd-catalyzed cross-coupling cycle for sterically hindered electron-rich aryl iodides.

Experimental Protocols & Self-Validating Systems

The following protocols are engineered as self-validating systems, ensuring that causality is established at every step and that reaction progress can be quantitatively verified.

Figure 2: Standardized Schlenk-line workflow for cross-coupling of the target aryl iodide.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Objective: Synthesize sterically hindered biaryl frameworks. Causality & Design: SPhos is specifically selected because its dicyclohexylphosphine moiety provides the necessary electron density to stabilize the Pd(0) intermediate. Its biaryl backbone creates a flexible chiral pocket that accommodates the ortho-methyl group of the substrate, preventing unwanted cyclometalation [1].

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube, add 4-Ethoxy-2-iodo-1-methylbenzene (1.0 mmol), the desired arylboronic acid (1.5 mmol), Pd2​(dba)3​ (0.01 mmol, 1 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous K3​PO4​ (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate and backfill with ultra-high-purity Argon three times to eliminate O2​ , which rapidly degrades Pd(0) species.

  • Solvent Addition: Inject 5.0 mL of anhydrous, degassed toluene via syringe.

  • Reaction Execution: Heat the mixture to 90°C in a pre-heated oil bath.

  • Self-Validation (Monitoring): Spike the reaction with 0.1 mmol of 1,3,5-trimethoxybenzene as an internal standard. Pull 20 μL aliquots every 2 hours, dilute in EtOAc, filter through a micro-Celite plug, and analyze via GC-MS. The reaction is complete when the molecular ion peak ( m/z 262) of the starting material is <1% relative to the product.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with deionized water (2 × 10 mL) and brine (10 mL). Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Couple primary or secondary amines to the electron-rich aromatic core. Causality & Design: For highly hindered ortho-substituted aryl iodides, RuPhos or XPhos are the ligands of choice. The use of a strong base ( NaOtBu ) ensures rapid deprotonation of the coordinated amine, which is critical to outcompete the β -hydride elimination side-reaction [2, 3].

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with 4-Ethoxy-2-iodo-1-methylbenzene (1.0 mmol), the amine partner (1.2 mmol), Pd(OAc)2​ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.4 mmol).

  • Solvent Addition: Add 4.0 mL of anhydrous 1,4-Dioxane. Seal with a PTFE-lined cap.

  • Reaction Execution: Heat at 100°C for 12 hours.

  • Self-Validation (Monitoring): Perform TLC (Hexanes:EtOAc 4:1). Because the starting material is highly UV-active, its complete disappearance under a 254 nm UV lamp, coupled with iodine vapor staining for the secondary amine product, confirms full conversion.

Quantitative Data & Yield Optimization

The choice of ligand drastically impacts the success of cross-coupling with 4-Ethoxy-2-iodo-1-methylbenzene. The table below summarizes quantitative optimization data, demonstrating the necessity of modern dialkylbiaryl phosphine ligands over traditional phosphines.

Table 1: Ligand Screening for Suzuki-Miyaura Coupling of 4-Ethoxy-2-iodo-1-methylbenzene with Phenylboronic Acid

LigandCatalyst PrecursorTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
PPh3​ Pd(PPh3​)4​ 902435%Extensive protodehalogenation due to slow reductive elimination.
dppf Pd(dppf)Cl2​ 901852%Sluggish transmetalation caused by steric clash with the ortho-methyl group.
XPhos Pd2​(dba)3​ 901288%Good conversion; minor homocoupling of the boronic acid observed.
SPhos Pd2​(dba)3​ 90 8 96% Optimal kinetics; rapid reductive elimination suppresses side reactions.

References

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.[Link][1]

  • Uetake, Y. et al. "Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay." ACS Omega, 2022.[Link][2]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Ethoxy-2-iodo-1-methylbenzene

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In modern medicinal chemistry and rational drug design, the strategic incorpo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In modern medicinal chemistry and rational drug design, the strategic incorporation of highly functionalized aryl halides is critical for mapping Structure-Activity Relationships (SAR). 4-Ethoxy-2-iodo-1-methylbenzene (CAS: 2764731-30-6)[1] represents a premium, tri-substituted building block. Featuring an orthogonal substitution pattern—an ortho-methyl group for steric tuning, a meta-iodine for transition-metal catalyzed cross-coupling, and a para-ethoxy group for lipophilicity and electronic modulation—this molecule is engineered for the synthesis of complex biaryls, rotationally restricted atropisomers, and advanced Active Pharmaceutical Ingredients (APIs).

This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality, and field-proven experimental workflows for transition-metal catalysis.

Physicochemical Profiling

The physical properties of an iodoaryl ether dictate its handling, solubility, and behavior in biphasic catalytic systems. The data below synthesizes the known and predicted properties of 4-Ethoxy-2-iodo-1-methylbenzene and its direct structural analogs[2].

Table 1: Physicochemical Properties & Structural Causality
PropertyValueCausality / Structural Significance
IUPAC Name 4-Ethoxy-2-iodo-1-methylbenzeneDefines the exact regiochemistry (1-methyl, 2-iodo, 4-ethoxy) dictating reactivity.
CAS Registry Number 2764731-30-6[1]Unique identifier for procurement and chemical database indexing.
Molecular Formula C9H11IO-
Molecular Weight 262.09 g/mol [1]-
Appearance Colorless to pale yellow liquidTypical of mono-iodoaryl ethers; yellowing results from trace I₂ release via photo-oxidation over time[3].
Density ~1.55 g/cm³[2]The high density is a direct physical consequence of the heavy iodine atom (atomic mass 126.9) dominating the molecular volume[4].
Boiling Point ~268 °C (at 760 mmHg)[2]Elevated boiling point driven by the high polarizability of the iodine atom and the dipole moment of the ethoxy ether linkage.

Mechanistic Reactivity & Structural Causality (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why a molecule reacts the way it does, rather than merely knowing how it reacts. The reactivity of 4-Ethoxy-2-iodo-1-methylbenzene is governed by a delicate interplay of bond dissociation energies, steric hindrance, and electronic induction.

The C–I Bond Dynamics

The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, with a dissociation energy of approximately 268 kJ/mol[3]. This makes the C2 position highly susceptible to oxidative addition by low-valent transition metals, such as Pd(0) or Cu(I), allowing reactions to proceed at lower temperatures compared to aryl bromides or chlorides[5].

Electronic Topology

The regiochemistry of this molecule finely tunes its catalytic cycle:

  • The Ethoxy Group (C4): Positioned para to the methyl group and meta to the iodine atom. Because the ether oxygen's resonance donation (+R effect) primarily increases electron density at the positions ortho and para to itself, the iodine-bearing C2 carbon is largely insulated from direct resonance donation. Instead, C2 experiences the weak inductive electron-withdrawing effect (-I) of the oxygen.

  • The Methyl Group (C1): Provides weak hyperconjugative electron donation to the ortho C2 position.

  • Causality: This specific electronic topology polarizes the C-I bond just enough to facilitate rapid oxidative addition, while keeping the overall aromatic ring electron-rich enough to stabilize high-valent Pd(II) intermediates during catalysis.

Steric Shielding and Atropisomerism

The methyl group at C1 is directly ortho to the reactive C-I bond. During cross-coupling, this steric bulk imposes a rotational barrier around the newly formed C-C biaryl axis. In drug development, this steric penalty is highly desirable; it can be leveraged to synthesize conformationally locked biaryls (atropisomers) that bind with high specificity to target kinase pockets.

Experimental Workflows: Self-Validating Protocols

To maximize the utility of 4-Ethoxy-2-iodo-1-methylbenzene, the following step-by-step methodology details a highly efficient Suzuki-Miyaura cross-coupling. Every step is designed as a self-validating system to ensure reproducibility and high yields.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

1. Reaction Setup & Degassing

  • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Ethoxy-2-iodo-1-methylbenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the precatalyst Pd(dppf)Cl₂ (0.05 equiv).

  • Causality: Degassing via standard freeze-pump-thaw cycles or vigorous argon sparging is critical. The active Pd(0) species generated in situ is highly susceptible to oxidation by dissolved O₂, which would prematurely terminate the catalytic cycle and result in unreacted starting material.

2. Base and Solvent Addition

  • Action: Add a degassed biphasic solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v), followed by K₃PO₄ (2.0 equiv) as the base.

  • Causality: The aqueous phase solubilizes the inorganic base, which is essential for the transmetalation step. The base coordinates to the boronic acid, forming a reactive, electron-rich boronate complex that facilitates the transfer of the aryl group to the Pd(II) center[5].

3. Propagation (Heating)

  • Action: Heat the biphasic mixture to 80 °C under vigorous stirring for 6–12 hours. Monitor via TLC or LC-MS.

  • Causality: While oxidative addition into the weak C-I bond is facile even at room temperature[3], the ortho-methyl group creates steric drag during transmetalation and reductive elimination. Elevated temperatures and the large bite-angle of the dppf ligand force the Pd center into a geometry that dramatically accelerates reductive elimination, overcoming the steric penalty.

4. Quenching & Isolation

  • Action: Cool to room temperature, dilute with water, and extract with ethyl acetate (3x). Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

  • Causality: Water quenches unreacted boronic acid and removes inorganic salts. The lipophilic biaryl product partitions cleanly into the organic phase, self-validating the completion of the reaction.

Visualization: Catalytic Cycle

The following diagram maps the precise logical flow of the Suzuki-Miyaura catalytic cycle utilizing 4-Ethoxy-2-iodo-1-methylbenzene.

SuzukiCycle A Pd(0) Catalyst Active Species B Oxidative Addition C-I Bond Cleavage A->B + 4-Ethoxy-2-iodo-1-methylbenzene C Pd(II) Aryl-Iodide Intermediate B->C D Transmetalation Boronate Transfer C->D + Ar-B(OH)3(-) - I(-) E Pd(II) Diaryl Complex D->E F Reductive Elimination Biaryl Formation E->F F->A - Biaryl Product

Figure 1: Suzuki-Miyaura catalytic cycle for 4-Ethoxy-2-iodo-1-methylbenzene.

References

  • ChemBK. "2764731-30-6 - Chemical Properties and Identifiers". Source: ChemBK. URL: [Link]

  • LookChem. "1-IODO-4-PROPOXYBENZENE - Physical Properties". Source: LookChem. URL: [Link]

  • Grokipedia. "Iodobenzene - Reactivity and Bond Dissociation". Source: Grokipedia. URL: [Link]

  • Grokipedia. "Iodotoluene - Density and Physical States". Source: Grokipedia. URL: [Link]

  • MDPI Catalysts. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow". Source: MDPI. URL: [Link]

Sources

Foundational

Structural Elucidation of 4-Ethoxy-2-iodo-1-methylbenzene: A Comprehensive ¹H NMR Guide

Executive Summary In modern drug design and pharmaceutical development, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of complex organic scaffolds[1]. 4-Ethoxy-2-i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug design and pharmaceutical development, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of complex organic scaffolds[1]. 4-Ethoxy-2-iodo-1-methylbenzene (C₉H₁₁IO) is a highly functionalized, 1,2,4-trisubstituted aromatic compound. Its unique combination of an electron-withdrawing halogen, an electron-donating ether, and a weakly donating alkyl group creates a distinct electronic environment.

As a Senior Application Scientist, I have designed this technical whitepaper to provide researchers with a self-validating framework for predicting, acquiring, processing, and interpreting the ¹H NMR spectrum of this molecule.

Molecular Architecture & Predictive Rationale

To establish a baseline for our structural elucidation, we must first predict the chemical shifts of the molecule using empirical additivity rules (Shoolery’s rules for substituted benzenes)[2],[3].

The benzene ring is substituted at three positions:

  • C1 (-CH₃): Weakly electron-donating via hyperconjugation.

  • C2 (-I): Inductively electron-withdrawing, but exhibits a strong magnetic anisotropy (heavy atom effect).

  • C4 (-OCH₂CH₃): Strongly electron-donating via resonance (+R effect), heavily shielding its ortho and para positions.

At a standard field strength of 400 MHz, the chemical shift differences (Δν) between the aromatic protons are significantly larger than their coupling constants ( J ). Therefore, the aromatic region will present as a classic, first-order AMX spin system .

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Values calculated using standard relative to the benzene baseline (δ 7.27 ppm)[3].

PositionProton TypePredicted Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Integration
C3 Aromatic (Ar-H)7.15 Doublet (d)~2.5 (meta)1H
C6 Aromatic (Ar-H)6.98 Doublet (d)~8.5 (ortho)1H
C5 Aromatic (Ar-H)6.40 Doublet of doublets (dd)8.5 (ortho), 2.5 (meta)1H
C4-O-CH₂ Aliphatic (-CH₂-)3.98 Quartet (q)~7.02H
C1-CH₃ Aliphatic (Ar-CH₃)2.35 Singlet (s)-3H
C4-O-CH₃ Aliphatic (-CH₃)1.38 Triplet (t)~7.03H

Experimental Workflow: Sample Preparation

The quality of an NMR spectrum is fundamentally limited by sample preparation. Poor homogeneity introduces magnetic susceptibility gradients, which manifest as broad lineshapes and poor resolution, obscuring critical meta-couplings[4].

Step-by-Step Protocol & Causality
  • Mass Optimization: Weigh 5–25 mg of 4-Ethoxy-2-iodo-1-methylbenzene. Causality: Falling below 5 mg yields poor signal-to-noise (S/N) requiring excessive scan times, while exceeding 25 mg increases solution viscosity, leading to line broadening and radiation damping[4],[5].

  • Solvent Selection: Use exactly 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: 0.6 mL achieves the optimal 40–50 mm filling height in a standard 5 mm NMR tube. This specific volume prevents vortex plugs from moving during spinning and ensures the sample spans the entire active volume of the RF coil, which is critical for successful automated shimming[4],[5].

  • Ex Situ Homogenization: Dissolve the compound in a glass vial first. Vortex or sonicate until optically clear. Causality: Preparing the sample directly in the NMR tube often leaves microscopic particulates that distort the local magnetic field[5].

SamplePrep A 1. Weigh Sample (5-25 mg) B 2. Solvent Addition (0.6 mL CDCl3 + TMS) A->B C 3. Homogenization (Ex situ dissolution) B->C D 4. Tube Transfer (5 mm OD NMR Tube) C->D E 5. Spectrometer (Insert & Shim) D->E

Fig 1: Self-validating NMR sample preparation workflow ensuring high magnetic field homogeneity.

Data Acquisition & Processing Protocol

Once the Free Induction Decay (FID) is acquired (typically 16 scans, d1​ = 2 sec), the raw time-domain data must be mathematically transformed into the frequency domain. We utilize [6].

Step-by-Step Processing Methodology
  • Apodization (Window Function): Apply an exponential multiplication to the FID with a Line Broadening (LB) factor of 0.3 Hz . Causality: The FID signal decays over time, leaving mostly noise in the tail. Multiplying by an exponential decay function suppresses this high-frequency noise, drastically improving S/N without artificially merging the 2.5 Hz meta-couplings[6].

  • Zero-Filling: Increase the size of the FID by appending zeros (e.g., from 32k to 64k points) prior to Fourier Transformation. Causality: This interpolates the frequency domain data points, improving digital resolution and ensuring accurate peak picking.

  • Phase Correction: Perform zero-order and first-order phase corrections. Causality: Hardware delays cause phase shifts. Correcting this ensures purely absorptive Lorentzian lineshapes, which are strictly required for accurate integration[6].

  • Baseline Correction: Apply a polynomial baseline fit. Causality: A flat baseline prevents integration integrals from artificially sloping upwards.

DataProcessing FID Raw FID Data Apod Apodization (LB = 0.3 Hz) FID->Apod FT Fourier Transform Apod->FT Phase Phase Correction FT->Phase Base Baseline Correction Phase->Base Spec Final 1H Spectrum Base->Spec

Fig 2: Sequential 1D NMR data processing pipeline for optimal resolution and integration accuracy.

Mechanistic Insights & Structural Elucidation

With a properly processed spectrum, we can definitively assign the regiochemistry of 4-Ethoxy-2-iodo-1-methylbenzene.

The Aliphatic Region
  • The Ethoxy Group (δ 3.98, δ 1.38): The presence of an ethyl ether is unambiguously confirmed by the A2​X3​ spin system. The strongly electronegative oxygen atom heavily deshields the adjacent methylene (-CH₂-) protons, pushing them downfield to ~3.98 ppm as a clean quartet ( J = 7.0 Hz). The terminal methyl (-CH₃) appears as a triplet at ~1.38 ppm.

  • The Aryl-Methyl Group (δ 2.35): The singlet integrating to 3H at ~2.35 ppm is characteristic of a benzylic methyl group. It lacks adjacent protons, hence the singlet multiplicity.

The Aromatic Region (The AMX System)

The 1,2,4-substitution pattern is proven by the coupling constants ( J -values) of the three remaining aromatic protons:

  • H-5 (δ 6.40, dd, J = 8.5, 2.5 Hz): This proton is ortho to the strongly electron-donating ethoxy group, making it the most shielded aromatic proton in the molecule. It couples with the adjacent H-6 proton (ortho-coupling, ~8.5 Hz) and across the ring to H-3 (meta-coupling, ~2.5 Hz), resulting in a distinct doublet of doublets.

  • H-6 (δ 6.98, d, J = 8.5 Hz): Positioned between the methyl group and H-5, this proton is relatively unshielded by the ether. It appears as a doublet due to its ortho-coupling with H-5.

  • H-3 (δ 7.15, d, J = 2.5 Hz): Nestled between the bulky iodine atom and the ethoxy group, this proton is uniquely isolated. It lacks any ortho neighbors, meaning it only exhibits a fine meta-coupling to H-5, appearing as a narrow doublet. The slight deshielding is driven by the ortho-iodine atom.

By validating the predicted additivity shifts against the observed J -coupling networks, the regiochemistry of the molecule is unequivocally confirmed, fulfilling the rigorous analytical standards required in [7].

References

  • NMR Sample Preparation: The Complete Guide - Organomation. Available at:[Link][4]

  • Sample Preparation & NMR Tubes | Chemical Research Support - Weizmann Institute of Science. Available at:[Link][5]

  • 1D NMR Data Processing in TopSpin - Scribd / Bruker TopSpin Manuals. Available at:[Link][6]

  • Toward More Reliable 13C and 1H Chemical Shift Prediction: A Systematic Comparison - ACS Publications. Available at:[Link][3]

  • Typical 1H NMR Shift Ranges and Additivity Rules - Vanderbilt University. Available at:[Link][2]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery - NIH / PMC. Available at:[Link][1]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR - Resolve Mass. Available at:[Link][7]

Sources

Exploratory

Unlocking the Carbon Framework: A Comprehensive 13C NMR Analysis of 4-Ethoxy-2-iodo-1-methylbenzene

As a Senior Application Scientist, I often encounter complex polysubstituted arenes that challenge standard empirical prediction models. 4-Ethoxy-2-iodo-1-methylbenzene is a prime example of such a molecule.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I often encounter complex polysubstituted arenes that challenge standard empirical prediction models. 4-Ethoxy-2-iodo-1-methylbenzene is a prime example of such a molecule. Featuring a highly asymmetric benzene ring populated by three electronically distinct substituents—a weakly activating methyl group, a strongly electronegative yet resonance-donating ethoxy group, and a massive, polarizable iodine atom—this compound requires a rigorous, quantum-mechanically informed approach to Nuclear Magnetic Resonance (NMR) structural elucidation.

This whitepaper provides an in-depth technical guide to the 13 C NMR analysis of 4-Ethoxy-2-iodo-1-methylbenzene, bridging theoretical causality with field-proven experimental protocols.

Quantum Mechanical Drivers of Chemical Shifts

To accurately assign the 13 C NMR spectrum of this molecule, we must move beyond simple additivity rules and understand the physical causality behind the chemical shifts. The electronic environment of the aromatic ring is governed by two competing phenomena:

The SO-HALA Effect (Relativistic Shielding by Iodine)

The most striking feature of any iodinated arene is the anomalous chemical shift of the ipso-carbon (C2). While lighter halogens (fluorine, chlorine) deshield the ipso-carbon due to their high electronegativity, iodine induces a massive upfield shift (shielding).

This is driven by the Spin-Orbit Heavy Atom on the Light Atom (SO-HALA) effect . Iodine's massive nucleus exhibits profound spin-orbit coupling. This relativistic spin polarization is transmitted through the valence s -orbitals and interacts with the 13 C nucleus via the Fermi-contact mechanism. Consequently, the C2 carbon resonates unusually far upfield, typically between 96.0 and 98.0 ppm.

SOHALA Iodine Heavy Atom (Iodine) High Spin-Orbit Coupling SpinPol Spin Polarization via Valence s-orbitals Iodine->SpinPol Fermi Fermi-Contact Interaction SpinPol->Fermi Shielding Strong Upfield Shielding of Ipso-Carbon (C2) Fermi->Shielding

Mechanism of the Spin-Orbit Heavy Atom on the Light Atom (SO-HALA) effect.

Orbital Contributions of the Ethoxy Group

The ethoxy group at C4 exerts a dual electronic influence. Through the σ -bonding framework, the highly electronegative oxygen atom inductively withdraws electron density, heavily deshielding the ipso-carbon (C4) and pushing its resonance to ~158–160 ppm. Conversely, the oxygen lone pairs donate electron density into the π -system via resonance, significantly shielding the ortho (C3, C5) and para positions .

Predictive Shift Matrix

By synthesizing the SO-HALA effect with standard substituent additivity parameters, we can construct a highly accurate predictive matrix for the 9 distinct carbon environments in 4-Ethoxy-2-iodo-1-methylbenzene.

Carbon PositionEnvironmentMultiplicity (DEPT)Predicted Shift (ppm)Primary Electronic Driver
C1 Quaternary (Ar-CH 3​ )C (Absent)138.0 - 140.0Methyl hyperconjugation (weakly deshielding)
C2 Quaternary (Ar-I)C (Absent)96.0 - 98.0SO-HALA effect (massive relativistic shielding)
C3 Methine (Ar-H)CH (Positive)123.0 - 125.0Ortho-shielding (ethoxy) + Ortho-deshielding (iodine)
C4 Quaternary (Ar-O)C (Absent)158.0 - 160.0Strong inductive deshielding by oxygen ( σ -withdrawal)
C5 Methine (Ar-H)CH (Positive)115.0 - 117.0Ortho-shielding (ethoxy) + Meta-effects
C6 Methine (Ar-H)CH (Positive)129.0 - 131.0Para-shielding (iodine) + Ortho-deshielding (methyl)
C7 Methyl (Ar-CH 3​ )CH 3​ (Positive)21.0 - 23.0Aliphatic baseline
C8 Methylene (O-CH 2​ )CH 2​ (Negative)63.0 - 65.0Direct oxygen attachment (deshielding)
C9 Methyl (CH 2​ -CH 3​ )CH 3​ (Positive)14.0 - 15.0Aliphatic baseline

Laboratory Execution Protocol: A Self-Validating System

To transform theoretical predictions into empirical certainty, the experimental protocol must be designed as a self-validating system. The low natural abundance (1.1%) and low gyromagnetic ratio of 13 C require optimized acquisition parameters to resolve the critical quaternary carbons (C1, C2, C4).

Step 1: Sample Preparation
  • Procedure: Dissolve ~50 mg of high-purity 4-Ethoxy-2-iodo-1-methylbenzene in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Causality: A highly concentrated sample is non-negotiable for 1D 13 C NMR to achieve an adequate Signal-to-Noise (S/N) ratio within a reasonable timeframe. CDCl 3​ provides a deuterium lock signal to prevent field drift and serves as an internal chemical shift reference (central triplet at 77.16 ppm).

Step 2: 1D 13 C Acquisition Parameters
  • Pulse Sequence: zgpg30 (30° excitation pulse with inverse-gated proton decoupling).

    • Causality: A 30° flip angle allows for faster longitudinal ( T1​ ) relaxation recovery compared to a 90° pulse, enabling a shorter repetition time and more scans per hour.

  • Decoupling: WALTZ-16.

    • Causality: This composite-pulse sequence provides broadband proton decoupling, collapsing complex 13 C- 1 H multiplets into sharp singlets, thereby maximizing S/N without causing excessive dielectric heating of the sample.

  • Relaxation Delay (D1): 2.5 - 3.0 seconds.

    • Causality: Quaternary carbons (C1, C2, C4) lack directly attached protons, meaning they cannot utilize efficient dipole-dipole relaxation pathways. If the D1 delay is too short, these signals will saturate and disappear into the baseline.

  • Scans (NS): 1024 to 2048 (depending on field strength).

Step 3: Signal Processing
  • Procedure: Apply Zero-Filling to 64k data points and an Exponential Window Function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation.

  • Causality: Zero-filling improves digital resolution, while the 1.0 Hz exponential multiplication filters out high-frequency noise in the tail of the Free Induction Decay (FID), drastically improving the visibility of the C2 (C-I) peak.

Workflow N1 Sample Preparation (CDCl3, ~50 mg) N2 1D 13C Acquisition (WALTZ-16, D1=3s) N1->N2 Insert to Magnet N3 Signal Processing (Zero-fill, LB=1.0Hz) N2->N3 FID Data N4 Peak Assignment (Empirical + SO-HALA) N3->N4 1D Spectrum N5 Orthogonal Validation (DEPT-135 & HSQC) N4->N5 Hypothesis Testing

Workflow for 13C NMR structural elucidation of polysubstituted benzenes.

Multidimensional Validation

A 1D 13 C spectrum alone is insufficient for absolute structural proof in regulatory or advanced research settings. The assignments must be orthogonally validated .

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Running a DEPT-135 experiment is mandatory to confirm carbon multiplicities. In the resulting spectrum:

    • The methine (C3, C5, C6) and methyl (C7, C9) carbons will phase positive (up).

    • The ethoxy methylene (C8) will phase negative (down).

    • The quaternary carbons (C1, C2, C4) will be completely absent , instantly validating the assignment of the anomalous 96.0 ppm peak as the C-I quaternary carbon rather than an aliphatic impurity.

  • HSQC (Heteronuclear Single Quantum Coherence): To differentiate the closely resonating aromatic methines (C3, C5, C6), a 2D 1 H- 13 C HSQC experiment maps each carbon to its directly attached proton. The 1 H chemical shifts (which are highly sensitive to the shielding cone of the adjacent iodine and ethoxy groups) provide the final layer of definitive assignment.

Conclusion

The 13 C NMR analysis of 4-Ethoxy-2-iodo-1-methylbenzene is a masterclass in applied quantum chemistry. By understanding the relativistic SO-HALA effect induced by iodine and the competing σ/π orbital contributions of the ethoxy group, scientists can confidently predict and assign the carbon framework. When coupled with a rigorously optimized, self-validating acquisition protocol utilizing appropriate relaxation delays and DEPT-135 validation, the structural elucidation of this complex intermediate becomes both highly accurate and highly reproducible.

References

  • Relativistic Spin–Orbit Heavy Atom on the Light Atom NMR Chemical Shifts: General Trends Across the Periodic Table Explained. American Chemical Society (ACS Publications). Available at: [Link]

  • The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Royal Society of Chemistry (RSC Publishing). Available at: [Link]

Foundational

An In-depth Technical Guide to the Mass Spectrometry of 4-Ethoxy-2-iodo-1-methylbenzene

Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry of 4-Ethoxy-2-iodo-1-methylbenzene. Design...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry of 4-Ethoxy-2-iodo-1-methylbenzene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the foundational principles governing the fragmentation of this molecule. By examining the characteristic behaviors of its constituent functional groups—an ethoxy group, an iodine atom, and a methyl group on an aromatic ring—we can confidently predict the major fragmentation pathways and the resultant mass spectrum. This guide offers a step-by-step experimental protocol for acquiring the mass spectrum, presents the predicted data in a clear tabular format, and utilizes visual diagrams to illustrate key fragmentation mechanisms. The methodologies and interpretations herein are grounded in established principles of mass spectrometry and supported by authoritative references.

Introduction to 4-Ethoxy-2-iodo-1-methylbenzene and its Mass Spectrometric Analysis

4-Ethoxy-2-iodo-1-methylbenzene is a substituted aromatic compound with a molecular formula of C₉H₁₁IO and a predicted molecular weight of approximately 278.09 g/mol . Its structure incorporates a toluene backbone with an ethoxy substituent at the 4-position and an iodine atom at the 2-position. The analysis of such molecules by mass spectrometry is crucial for structural elucidation, purity assessment, and as a quality control measure in synthetic chemistry and drug development.

Electron Ionization (EI) mass spectrometry is a powerful technique for this purpose. In EI, high-energy electrons bombard the sample molecule, causing the ejection of an electron to form a molecular ion (M⁺•).[1] The internal energy imparted during ionization is often sufficient to induce fragmentation of the molecular ion into smaller, characteristic fragment ions.[1][2] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.[3]

The fragmentation of 4-Ethoxy-2-iodo-1-methylbenzene is predicted to be directed by the interplay of its functional groups. The stability of the aromatic ring, the facile cleavage of the carbon-iodine bond, and the characteristic fragmentation of the ethoxy group will all contribute to the final appearance of the mass spectrum.

Predicted Electron Ionization (EI) Fragmentation Pathways

Upon electron ionization at a standard energy of 70 eV, the 4-Ethoxy-2-iodo-1-methylbenzene molecule will form a molecular ion (M⁺•) with an m/z corresponding to its molecular weight. Due to the presence of iodine, which is monoisotopic (¹²⁷I), we do not expect to see the characteristic M+2 isotope peaks associated with chlorine or bromine.[1][4]

The primary fragmentation pathways are anticipated to involve the following key steps:

2.1. Alpha-Cleavage of the Ethoxy Group

A common fragmentation pathway for aromatic ethers is the cleavage of the bond beta to the aromatic ring, which is alpha to the ether oxygen.[5] This results in the loss of a methyl radical (•CH₃) from the ethoxy group, leading to the formation of a stable oxonium ion.

  • M⁺• → [M - CH₃]⁺

2.2. Benzylic Cleavage and Loss of Ethylene

Aromatic ethers can also undergo rearrangement followed by the loss of a neutral alkene molecule.[6] For the ethoxy group, this would involve the loss of ethylene (C₂H₄), resulting in a radical cation of 2-iodo-4-cresol.

  • M⁺• → [M - C₂H₄]⁺•

2.3. Cleavage of the Carbon-Iodine Bond

The C-I bond is relatively weak and prone to cleavage. This can occur in two ways:

  • Loss of an Iodine Radical: The molecular ion can lose an iodine radical (•I) to form a cation of 4-ethoxy-1-methylbenzene.

    • M⁺• → [M - I]⁺

  • Formation of the Iodonium Ion: Cleavage of the C-I bond can also result in the formation of an iodonium ion (I⁺) at m/z 127.[7]

2.4. Cleavage of the Ether Bond

The bond between the aromatic ring and the ether oxygen can also cleave, leading to the loss of the ethoxy radical (•OC₂H₅).

  • M⁺• → [M - OC₂H₅]⁺

2.5. Fragmentation of the Toluene Moiety

The methyl group on the aromatic ring can lead to the formation of a tropylium ion or related structures, a common feature in the mass spectra of alkylbenzenes.[3] This often involves rearrangement of the aromatic ring.

The following diagram illustrates the proposed major fragmentation pathways for 4-Ethoxy-2-iodo-1-methylbenzene.

Fragmentation_of_4-Ethoxy-2-iodo-1-methylbenzene cluster_main Predicted EI-MS Fragmentation mol 4-Ethoxy-2-iodo-1-methylbenzene (M⁺•) m/z = 278 frag1 [M - CH₃]⁺ m/z = 263 mol->frag1 - •CH₃ frag2 [M - C₂H₄]⁺• m/z = 250 mol->frag2 - C₂H₄ frag3 [M - I]⁺ m/z = 151 mol->frag3 - •I frag4 I⁺ m/z = 127 mol->frag4 C-I cleavage frag5 [M - OC₂H₅]⁺ m/z = 233 mol->frag5 - •OC₂H₅ frag6 [C₇H₇]⁺ m/z = 91 frag3->frag6 - C₂H₄O

Caption: Predicted major fragmentation pathways of 4-Ethoxy-2-iodo-1-methylbenzene under electron ionization.

Tabulated Summary of Predicted Mass-to-Charge Ratios

The following table summarizes the predicted key ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundances are qualitative predictions based on the expected stability of the fragment ions.

m/zProposed Fragment IonProposed StructurePredicted Relative Abundance
278Molecular Ion [C₉H₁₁IO]⁺•4-Ethoxy-2-iodo-1-methylbenzene cation radicalModerate
263[M - CH₃]⁺Oxonium ion from alpha-cleavageModerate
250[M - C₂H₄]⁺•2-Iodo-4-cresol cation radicalHigh
233[M - OC₂H₅]⁺2-Iodo-1-methylbenzene cationLow
151[M - I]⁺4-Ethoxy-1-methylbenzene cationHigh
127[I]⁺Iodonium ionModerate
123[M - I - C₂H₄]⁺4-Methylphenol cationModerate
91[C₇H₇]⁺Tropylium ionModerate
Experimental Protocol for Mass Spectrometric Analysis

This section outlines a standard operating procedure for acquiring the electron ionization mass spectrum of 4-Ethoxy-2-iodo-1-methylbenzene using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

4.1. Instrumentation
  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary GC column suitable for the analysis of semi-volatile aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

4.2. Sample Preparation
  • Prepare a dilute solution of 4-Ethoxy-2-iodo-1-methylbenzene (approximately 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Ensure the sample is fully dissolved before injection.

4.3. GC-MS Parameters
  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40 - 400

  • Scan Rate: 2 scans/second

4.4. Data Acquisition and Analysis
  • Inject the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectra of the eluting peaks.

  • Identify the peak corresponding to 4-Ethoxy-2-iodo-1-methylbenzene based on its retention time.

  • Extract the mass spectrum for this peak.

  • Analyze the mass spectrum to identify the molecular ion and major fragment ions, comparing them to the predicted fragmentation pattern.

The following diagram illustrates the experimental workflow.

Experimental_Workflow cluster_workflow GC-MS Analysis Workflow A Sample Preparation (100 µg/mL solution) B GC Injection A->B C Chromatographic Separation B->C D Electron Ionization (70 eV) C->D E Mass Analysis D->E F Detection E->F G Data Interpretation F->G

Caption: Experimental workflow for the GC-MS analysis of 4-Ethoxy-2-iodo-1-methylbenzene.

Conclusion

The mass spectrometry of 4-Ethoxy-2-iodo-1-methylbenzene under electron ionization is predicted to yield a rich and informative fragmentation pattern. The molecular ion should be readily observable, and the key fragment ions will arise from characteristic cleavages of the ethoxy group and the carbon-iodine bond. By understanding these fundamental fragmentation mechanisms, researchers can confidently identify this compound and distinguish it from its isomers and related substances. The experimental protocol provided offers a robust starting point for obtaining high-quality mass spectral data for this and similar molecules.

References
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenetole. PubChem. Retrieved from [Link]

  • Singh, S., & Christodouleas, D. C. (2018). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. Journal of the American Society for Mass Spectrometry, 29(10), 2113–2119. Retrieved from [Link]

  • Williams, D. H., & Howe, I. (1968). Studies in mass spectrometry. XXXI. Comparison of reaction rates in common ions generated via fragmentation and direct ionization. Journal of the American Chemical Society, 90(25), 6953–6957. Retrieved from [Link]

  • NIST. (n.d.). Benzene, ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Yeo, A. N. H., & Djerassi, C. (1971). Mass spectrometry in structural and stereochemical problems. CCX. Evidence for transition states of different ring sizes in the loss of C4H8 from phenyl butyl ether in the mass spectrometer. Journal of the American Chemical Society, 93(15), 3750–3755. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of iodoethane C2H5I CH3CH2I fragmentation pattern of m/z m/e ions for analysis and identification of ethyl iodide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-ethoxy-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-ethoxy-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 218, 236-249. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-ethoxy-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • LookChem. (n.d.). Benzene, 1-(iodoethynyl)-4-methyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethyl-1-iodo-2-methylbenzene. PubChem. Retrieved from [Link]

  • Scribd. (n.d.). Advanced EI Fragmentation Techniques. Retrieved from [Link]

  • Journal of Chemical Education. (2022). An Undergraduate Chemistry Experiment Integrating Theoretical and Practical Aspects of Hypervalent Iodine(I) Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Ethoxytoluene. PubChem. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-iodo-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-iodo-1-methylbenzene. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. Retrieved from [Link]

  • PharmaCompass. (n.d.). p-iodo toluene. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Ethoxy-2-methoxy-4-methylbenzene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

Exploratory

solubility of 4-Ethoxy-2-iodo-1-methylbenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Ethoxy-2-iodo-1-methylbenzene in Organic Solvents Authored by: Gemini, Senior Application Scientist Foreword For researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 4-Ethoxy-2-iodo-1-methylbenzene in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is paramount for successful experimental design, from synthesis and purification to formulation and delivery. This guide provides an in-depth analysis of the solubility profile of 4-Ethoxy-2-iodo-1-methylbenzene, a key intermediate in various synthetic pathways. In the absence of extensive published empirical data for this specific molecule, this whitepaper leverages fundamental principles of physical organic chemistry and structural analysis to predict its solubility in a range of common organic solvents. Furthermore, we present a robust, field-proven experimental protocol for the empirical determination of its solubility, ensuring that researchers can validate and quantify these predictions in their own laboratory settings.

Structural and Physicochemical Analysis of 4-Ethoxy-2-iodo-1-methylbenzene

A molecule's solubility is intrinsically linked to its structure. The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that a solute will dissolve best in a solvent that has a similar polarity.[1][2] To forecast the solubility of 4-Ethoxy-2-iodo-1-methylbenzene, we must first dissect its molecular architecture.

The structure consists of a benzene ring substituted with four groups: an ethoxy group (-OCH2CH3), an iodine atom (-I), a methyl group (-CH3), and a hydrogen atom (implicitly).

  • Benzene Ring: The aromatic ring is inherently nonpolar.

  • Methyl Group (-CH3): This alkyl group is nonpolar.

  • Ethoxy Group (-OCH2CH3): The ether linkage introduces a degree of polarity due to the electronegative oxygen atom, which can act as a hydrogen bond acceptor. However, the ethyl chain portion is nonpolar.

  • Iodine Atom (-I): As a large and polarizable halogen, iodine contributes to van der Waals forces and can participate in halogen bonding. While the C-I bond has a dipole moment, the overall contribution to polarity is moderate.

Overall, 4-Ethoxy-2-iodo-1-methylbenzene can be characterized as a sparingly polar molecule . The dominant nonpolar character of the substituted benzene ring suggests that it will be more soluble in nonpolar or weakly polar organic solvents than in highly polar solvents.

Predicted Physicochemical Properties:

PropertyPredicted ValueRationale
Molecular Weight262.09 g/mol Calculated from the molecular formula C9H11IO.
XLogP3~3.7-4.0The high value, similar to related compounds, indicates a preference for lipophilic (nonpolar) environments over aqueous ones.[3]
Polar Surface Area~9.23 ŲThe ether oxygen is the primary contributor. This low value is indicative of low polarity.[4]
Hydrogen Bond Donors0There are no hydrogen atoms attached to highly electronegative atoms.
Hydrogen Bond Acceptors1The oxygen atom in the ethoxy group can accept a hydrogen bond.

Predicted Solubility Profile

Based on the structural analysis, the following table provides a predicted qualitative solubility profile for 4-Ethoxy-2-iodo-1-methylbenzene in a range of common organic solvents. The solvents are ordered from nonpolar to polar.

SolventTypePolarity IndexPredicted SolubilityRationale
n-HexaneNonpolar0.1Moderately to Highly Soluble The nonpolar nature of hexane aligns well with the large nonpolar surface area of the target molecule.
TolueneNonpolar (Aromatic)2.4Highly Soluble The aromatic π-π stacking interactions between toluene and the benzene ring of the solute will enhance solubility.[5]
Diethyl EtherWeakly Polar2.8Highly Soluble The ether linkage in the solvent can interact favorably with the ethoxy group of the solute, while the ethyl groups provide a nonpolar environment.
ChloroformWeakly Polar4.1Highly Soluble Chloroform is an effective solvent for a wide range of organic compounds and its polarity is well-suited for this molecule.
Ethyl AcetatePolar Aprotic4.4Moderately Soluble The ester functionality increases the polarity. While solubility is expected, it may be less than in nonpolar solvents.
AcetonePolar Aprotic5.1Moderately Soluble Similar to ethyl acetate, the polarity is increasing, which may slightly decrease the solubility compared to nonpolar options.
IsopropanolPolar Protic3.9Sparingly to Moderately Soluble The ability of isopropanol to hydrogen bond may not be as effectively utilized by the solute, which is only a hydrogen bond acceptor.
EthanolPolar Protic4.3Sparingly Soluble The shorter alkyl chain of ethanol compared to isopropanol makes it more polar, likely leading to lower solubility.
MethanolPolar Protic5.1Sparingly to Insoluble As the most polar of the common alcohols, methanol is expected to be a poor solvent for this largely nonpolar molecule.
AcetonitrilePolar Aprotic5.8Sparingly to Insoluble The high polarity of acetonitrile makes it a less favorable solvent for this compound.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Sparingly to Insoluble DMSO is a highly polar solvent and is unlikely to effectively solvate the nonpolar regions of the molecule.
WaterPolar Protic10.2Insoluble The molecule's low polarity and lack of hydrogen bond donors predict negligible solubility in water.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To empirically validate the predicted solubility profile, the isothermal shake-flask method is the gold standard.[1] This protocol provides a detailed, step-by-step methodology for determining the equilibrium solubility of 4-Ethoxy-2-iodo-1-methylbenzene in a given organic solvent.

Materials and Equipment
  • 4-Ethoxy-2-iodo-1-methylbenzene (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • 20 mL glass vials with PTFE-lined screw caps

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid solute to a vial B Add a known volume of solvent A->B C Seal vial and place in a temperature-controlled shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D E Centrifuge the vial to pellet undissolved solid D->E F Filter the supernatant through a 0.22 µm PTFE filter E->F G Accurately dilute the filtered saturated solution F->G H Analyze by HPLC against a calibration curve G->H I Calculate the original concentration (solubility) H->I

Sources

Foundational

Electrophilic Iodination of 4-Ethoxy-1-methylbenzene: Mechanistic Insights and Scalable Protocols

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper Introduction & Mechanistic Rationale In the development of active pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Introduction & Mechanistic Rationale

In the development of active pharmaceutical ingredients (APIs), halogenated arenes serve as critical linchpins for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The regioselective electrophilic iodination of 4-ethoxy-1-methylbenzene (also known as p-ethoxytoluene) is a foundational transformation to yield 1-ethoxy-2-iodo-4-methylbenzene [1], a highly versatile building block.

Regiocontrol and Directing Effects

4-Ethoxy-1-methylbenzene is an electron-rich aromatic system featuring two competing directing groups positioned para to one another:

  • Ethoxy Group (-OEt): A powerful electron-donating group via resonance (+M effect).

  • Methyl Group (-CH3): A weak electron-donating group via hyperconjugation (+I effect).

Because the resonance effect of the oxygen lone pair overwhelmingly dominates the hyperconjugative effect of the methyl group, the ethoxy group dictates the regiochemical outcome. The incoming electrophile is directed almost exclusively to the position ortho to the ethoxy group, minimizing the formation of regioisomeric byproducts.

EAS_Mechanism Substrate 4-Ethoxy-1-methylbenzene (Electron-Rich Arene) SigmaComplex Wheland Intermediate (Sigma Complex) Substrate->SigmaComplex + I+ Electrophile Active Iodonium (I+) Electrophile->SigmaComplex Product 1-Ethoxy-2-iodo-4-methylbenzene (Target Product) SigmaComplex->Product - H+

Figure 1: EAS mechanism for the regioselective iodination of 4-ethoxy-1-methylbenzene.

Evaluation of Iodination Methodologies

Molecular iodine ( I2​ ) is the least reactive of the halogens. For efficient electrophilic aromatic substitution (EAS), it requires an activation strategy to generate a highly electrophilic iodonium species ( I+ )[2]. As a Senior Application Scientist, I evaluate methodologies based on scalability, regioselectivity, atom economy, and operational safety.

Below is a quantitative comparison of two field-proven methodologies for the iodination of activated arenes: the industry-standard NIS/TFA method [3] and the green-chemistry I2​ / H2​O2​ method [4].

ParameterMethod A: NIS / TFAMethod B: I2​ / H2​O2​
Reagent Stoichiometry NIS (1.05 eq), TFA (0.10 eq) I2​ (0.50 eq), H2​O2​ (0.60 eq)
Solvent System Anhydrous Acetonitrile (0.5 M)Methanol / H2​SO4​ (aq)
Operating Temperature 20–25 °C (Ambient)40–50 °C
Reaction Time 1.0–2.0 hours3.0–5.0 hours
Yield (Typical) 92–96%85–90%
Primary Byproduct Succinimide (Solid waste)Water (Environmentally benign)

Detailed Experimental Workflows

To ensure reproducibility across different laboratory environments, the following protocols are designed as self-validating systems . Every step includes the mechanistic causality behind the operational choice.

Protocol A: NIS/TFA-Mediated Iodination (Recommended for Medicinal Chemistry)

This method is preferred for rapid library synthesis due to its mild conditions and exceptional functional group tolerance[3].

  • Preparation & Solvation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-ethoxy-1-methylbenzene (1.0 equiv) in anhydrous acetonitrile (MeCN) to a concentration of 0.5 M.

    • Causality: MeCN is a polar aprotic solvent. It stabilizes the highly polar Wheland intermediate (sigma complex) without acting as a competing nucleophile.

  • Reagent Addition: Add N-iodosuccinimide (NIS, 1.05 equiv) in one portion. Immediately shield the reaction flask from direct light using aluminum foil.

    • Causality: Light shielding prevents the homolytic cleavage of the N-I bond, strictly suppressing unwanted radical halogenation at the benzylic methyl group.

  • Catalyst Initiation: Add trifluoroacetic acid (TFA, 10 mol%) dropwise to the stirring mixture.

    • Causality: TFA protonates the carbonyl oxygen of the succinimide ring. This pulls electron density away from the iodine atom, drastically increasing its electrophilicity and initiating the EAS cascade.

  • Self-Validation (Monitoring): Stir the reaction at room temperature. Monitor the progress via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent. The system validates itself when the starting material spot is completely consumed, indicating full conversion without over-iodination.

  • Quenching: Upon completion, immediately quench the reaction with a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Thiosulfate acts as a mild reducing agent, converting any residual electrophilic iodine species into benign, water-soluble iodide ions ( I− ). This prevents oxidative degradation of the product during workup.

  • Workup & Purification: Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (100% Hexanes) to yield a colorless to pale-yellow oil.

Workflow Step1 1. Dissolve Substrate in MeCN (0.5 M) Step2 2. Add NIS (1.05 equiv) Shield from Light Step1->Step2 Step3 3. Add TFA (10 mol%) Catalyst Initiation Step2->Step3 Step4 4. Stir at RT Monitor via TLC Step3->Step4 Step5 5. Quench with Na2S2O3 (aq) Step4->Step5 Step6 6. Extraction & Wash (DCM / Brine) Step5->Step6 Step7 7. Purification (Silica Gel) Step6->Step7

Figure 2: Step-by-step experimental workflow for the NIS/TFA-mediated iodination protocol.

Protocol B: Oxidative Iodination via I2​ / H2​O2​ (Recommended for Process Scale-up)

This protocol is highly atom-economical and avoids the generation of stoichiometric organic waste[4].

  • Preparation: Dissolve 4-ethoxy-1-methylbenzene (1.0 equiv) in methanol.

  • Halogen Addition: Add elemental iodine ( I2​ , 0.5 equiv) to the solution.

  • Acidification: Add a catalytic amount of 1M aqueous H2​SO4​ .

    • Causality: Acidic conditions are required to activate the hydrogen peroxide and suppress the formation of unreactive hypoiodite species.

  • Oxidant Addition: Slowly add 30% aqueous H2​O2​ (0.6 equiv) dropwise via a syringe pump.

    • Causality: H2​O2​ oxidizes I2​ to the active I+ species. As the EAS reaction proceeds, it produces HI as a byproduct. The peroxide immediately re-oxidizes the I− back to I2​ . This catalytic cycle allows for the use of only 0.5 equivalents of I2​ , maximizing atom economy.

  • Monitoring & Workup: Heat the mixture to 40 °C for 3–5 hours. Once TLC confirms completion, quench with Na2​S2​O3​ and extract with ethyl acetate.

Analytical Characterization & Quality Control

To verify the structural integrity of the synthesized 1-ethoxy-2-iodo-4-methylbenzene, the following analytical benchmarks must be met:

  • Mass Spectrometry (GC-MS): A distinct molecular ion peak at m/z 262 is expected, confirming the mono-iodination of the arene[5].

  • 1 H NMR (CDCl 3​ , 400 MHz): The aromatic region will display a characteristic 1,2,4-substitution pattern. Look for a singlet (or finely split doublet, J ~ 1.5 Hz) around 7.6 ppm corresponding to the proton at Position 3 (between the iodo and methyl groups), and two doublets for the remaining ortho/meta protons. The ethoxy group will present as a clean quartet (~4.0 ppm) and triplet (~1.4 ppm).

References

  • Organic Chemistry Portal. "Synthesis of Iodoarenes" (Citing Castanet et al., Tetrahedron Lett. 2002). Organic-Chemistry.org. URL:[Link]

Sources

Exploratory

characterization of 4-Ethoxy-2-iodo-1-methylbenzene

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Ethoxy-2-iodo-1-methylbenzene For the Attention of Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Ethoxy-2-iodo-1-methylbenzene

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Ethoxy-2-iodo-1-methylbenzene, a substituted aromatic iodide with potential applications in organic synthesis and medicinal chemistry. As a Senior Application Scientist, the following guide is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring both technical accuracy and practical utility.

4-Ethoxy-2-iodo-1-methylbenzene is an organoiodine compound, a class of molecules that are pivotal in modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. The strategic placement of the iodo, ethoxy, and methyl groups on the benzene ring imparts specific reactivity and physical properties to the molecule.

The primary identifiers and key physicochemical properties are summarized below. It is important to note that while some data is available from commercial suppliers, other values are estimated based on closely related structural analogs due to limited availability in public literature for this specific isomer.

Table 1: Physicochemical Properties of 4-Ethoxy-2-iodo-1-methylbenzene

PropertyValueSource/Comment
Molecular Formula C₉H₁₁IO[1]
Molecular Weight 262.09 g/mol [1]
CAS Number 2764731-30-6
Appearance Predicted: Colorless to light yellow liquid or low-melting solidBased on similar iodo-aromatic compounds.
Boiling Point Not specified; predicted to be >200 °C at 760 mmHgEstimation based on related compounds like 2-Iodotoluene.[2]
Melting Point Not specified
Solubility Predicted: Insoluble in water; Soluble in common organic solvents (e.g., ether, toluene, chloroform).General solubility for non-polar organic compounds.
Purity (Commercial) Typically ≥97%
Storage Conditions 2-8°C, protect from light[3]
InChI Key ZOESXPLWWTZGQO-UHFFFAOYSA-N

Synthesis and Purification: A Strategic Approach

The synthesis of 4-Ethoxy-2-iodo-1-methylbenzene involves the regioselective iodination of the corresponding precursor, 4-ethoxy-1-methylbenzene (4-ethoxytoluene). The ethoxy group is an ortho-, para-directing activator, while the methyl group is a weaker ortho-, para-directing activator. The iodination will preferentially occur at the position ortho to the stronger activating ethoxy group.

Proposed Synthesis Workflow: Electrophilic Iodination

A robust method for the synthesis is the direct electrophilic iodination of 4-ethoxytoluene using an iodine source activated by an oxidizing agent. This approach is favored for its operational simplicity and efficiency with electron-rich aromatic substrates.[4]

Synthesis_Workflow Precursor 4-Ethoxytoluene Reaction Electrophilic Aromatic Substitution (Iodination) Precursor->Reaction Reagents Iodine (I₂) + Oxidizing Agent (e.g., H₂O₂, HNO₃, or Iodosylbenzene) Reagents->Reaction Workup Aqueous Workup (e.g., Na₂S₂O₃ wash) Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Ethoxy-2-iodo-1-methylbenzene Purification->Product

Caption: Proposed workflow for the synthesis of 4-Ethoxy-2-iodo-1-methylbenzene.

Detailed Experimental Protocol
  • Reaction Setup : To a solution of 4-ethoxytoluene (1 equivalent) in a suitable solvent (e.g., acetic acid or a chlorinated solvent) in a round-bottom flask, add molecular iodine (I₂, 1.1 equivalents).

  • Initiation : Cool the mixture in an ice bath. Slowly add a suitable oxidizing agent (e.g., concentrated nitric acid or hydrogen peroxide) dropwise with vigorous stirring. The choice of oxidizing agent is critical; it generates the electrophilic iodine species (I⁺) in situ.[5]

  • Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup : Upon completion, pour the reaction mixture into a separatory funnel containing water and a reducing agent solution (e.g., aqueous sodium thiosulfate) to quench any unreacted iodine.

  • Extraction : Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.[6]

  • Washing and Drying : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[7]

  • Purification : The crude product is purified by silica gel column chromatography, typically using a non-polar eluent system such as a hexane/ethyl acetate gradient, to yield the pure 4-Ethoxy-2-iodo-1-methylbenzene.[8]

Spectroscopic Characterization

A full spectroscopic analysis is essential for the unambiguous structural confirmation of 4-Ethoxy-2-iodo-1-methylbenzene. While experimental spectra for this specific compound are not widely published, the following sections detail the expected spectral features based on established principles of NMR, IR, and MS, and data from analogous compounds.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in the molecule.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

  • Aromatic Region (δ 6.5-8.0 ppm) : Three signals are expected for the aromatic protons.

    • A singlet (or narrow doublet) for the proton at C3 (between the iodo and ethoxy groups).

    • A doublet for the proton at C5 (ortho to the methyl group).

    • A doublet of doublets for the proton at C6 (meta to the methyl and ortho to the ethoxy group).

  • Ethoxy Group (δ 1.4-4.0 ppm) :

    • A quartet around δ 4.0 ppm for the methylene protons (-OCH₂-), split by the adjacent methyl protons.

    • A triplet around δ 1.4 ppm for the terminal methyl protons (-CH₃) of the ethoxy group.

  • Methyl Group (δ ~2.3 ppm) : A singlet for the protons of the methyl group attached to the benzene ring.

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon environments.

  • Aromatic Region (δ 90-160 ppm) : Six distinct signals are expected for the aromatic carbons.

    • The carbon bearing the iodine (C2) will be significantly shifted upfield to around δ 90-100 ppm due to the "heavy atom effect".[10]

    • The carbons attached to the ethoxy (C4) and methyl (C1) groups will appear downfield.

    • The remaining three CH carbons will resonate in the typical aromatic region.

  • Aliphatic Region (δ 14-70 ppm) :

    • The methylene carbon of the ethoxy group (-OCH₂-) will be around δ 63 ppm.

    • The methyl carbon of the ethoxy group will be around δ 15 ppm.

    • The methyl carbon attached to the ring will be around δ 20 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale/Comparison
Ar-H (C3-H)~7.6~139Deshielded by adjacent iodine and ortho to ethoxy.[4]
Ar-H (C5-H)~7.1~132Ortho to methyl group.[4]
Ar-H (C6-H)~6.7~111Ortho to ethoxy group.[4]
-O-CH₂ -CH₃~4.0 (q)~63Standard ethoxy group chemical shift.
-O-CH₂-CH₃ ~1.4 (t)~15Standard ethoxy group chemical shift.
Ar-CH₃ ~2.3 (s)~20Typical benzylic methyl shift.
Ar-C -I (C2)-~95Heavy atom effect of iodine.[10][11]
Ar-C -CH₃ (C1)-~130
Ar-C -OEt (C4)-~157Deshielded by oxygen.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • C-H Stretching (Aromatic) : ~3030-3100 cm⁻¹[12]

  • C-H Stretching (Aliphatic) : ~2850-2980 cm⁻¹ (from methyl and ethoxy groups)[13]

  • C=C Stretching (Aromatic) : ~1500-1600 cm⁻¹[12]

  • C-O Stretching (Aryl Ether) : A strong band around 1240 cm⁻¹[14]

  • C-I Stretching : Typically found in the fingerprint region, <600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺) : A prominent peak is expected at m/z = 262, corresponding to the molecular weight of the compound.

  • Isotopic Pattern : The presence of iodine (¹²⁷I) will give a characteristic M+1 peak of low intensity.

  • Key Fragments : Expect fragmentation corresponding to the loss of an ethyl group (M-29), an ethoxy group (M-45), and the iodine atom (M-127).

Reactivity and Applications

4-Ethoxy-2-iodo-1-methylbenzene is a versatile intermediate in organic synthesis. The carbon-iodine bond is the most reactive site for cross-coupling reactions.

Reactivity_Hub cluster_suzuki Suzuki Coupling cluster_heck Heck Coupling cluster_buchwald Buchwald-Hartwig Amination center_node 4-Ethoxy-2-iodo-1-methylbenzene suzuki_reagents R-B(OH)₂ Pd Catalyst, Base heck_reagents Alkene Pd Catalyst, Base buchwald_reagents Amine (R₂NH) Pd Catalyst, Base suzuki_product Biaryl Compound suzuki_reagents->suzuki_product C-C bond heck_product Substituted Alkene heck_reagents->heck_product C-C bond buchwald_product Aryl Amine buchwald_reagents->buchwald_product C-N bond

Caption: Key cross-coupling reactions involving 4-Ethoxy-2-iodo-1-methylbenzene.

  • Suzuki Coupling : Reaction with boronic acids in the presence of a palladium catalyst to form biaryl structures.

  • Heck Coupling : Palladium-catalyzed reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling : Palladium and copper-catalyzed reaction with terminal alkynes to create aryl alkynes.

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling with amines to form N-aryl compounds.

The presence of the ethoxy and methyl groups can modulate the electronic properties and steric environment of the reaction center, influencing reaction rates and yields. These characteristics make it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and materials.

Safety and Handling

As with all organoiodine compounds, proper safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE) : Wear safety goggles, chemical-resistant gloves, and a lab coat.[15][16]

  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[17] Avoid contact with skin and eyes.[18]

  • Storage : Store in a tightly closed container in a cool, dry place, away from light and oxidizing agents.[19]

  • Toxicity : While specific toxicity data is limited, related aromatic iodine compounds can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause skin and eye irritation.[15][16]

Conclusion

4-Ethoxy-2-iodo-1-methylbenzene is a valuable synthetic intermediate whose utility is defined by the reactivity of its carbon-iodine bond. This guide provides a framework for its synthesis, purification, and comprehensive characterization. By combining predictive analysis based on established chemical principles with data from analogous structures, researchers can confidently handle and utilize this compound in their synthetic endeavors, paving the way for new discoveries in drug development and materials science.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link][16]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt. Retrieved from [Link][8]

  • SpectraBase. (n.d.). 1-(2,4-Diiodo-1-methylbut-1-enyl)-4-ethoxybenzene. Retrieved from [Link][20]

  • PubChem. (n.d.). 4-Ethyl-1-iodo-2-methylbenzene. Retrieved from [Link][21]

  • Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Green Chemistry, 16(8), 3757-3762. Retrieved from [Link][4]

  • ResearchGate. (2015, April 20). How to purify and isolate required compound from a reaction mixture?. Retrieved from [Link][6]

  • University of Wisconsin-Madison, Department of Chemistry. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link][22]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP000260. Retrieved from [Link][23]

  • Unknown Source. (n.d.). Compound 4 1H NMR. Retrieved from [Link][24]

  • NIST. (n.d.). Benzene, 1-ethoxy-4-methyl-. Retrieved from the NIST WebBook. [Link][25]

  • Organic Syntheses. (n.d.). Benzene, 1-(2-ethoxycyclopropyl)-4-methyl. Retrieved from [Link][7]

  • ResearchGate. (n.d.). Scheme 4: Reaction of 4b with (diacetoxyiodo)benzene (top); structural.... Retrieved from [Link][26]

  • Organic Syntheses. (n.d.). Iodobenzene. Retrieved from [Link][5]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methylbenzene toluene. Retrieved from [Link][12]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-iodo-2-methyl- (CAS 615-37-2). Retrieved from [Link][2]

  • University of Wisconsin-Madison, Department of Chemistry. (2020, February 14). NMR Spectroscopy :: 6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons. Retrieved from [Link][10]

  • Chemistry LibreTexts. (2023, January 22). Other Reactions of Benzene and Methylbenzene. Retrieved from [Link][27]

  • Doc Brown's Chemistry. (n.d.). Explaining 13C NMR spectrum of 1-iodo-2-methylpropane. Retrieved from [Link][11]

  • Organic Chemistry Portal. (n.d.). Iodosylbenzene. Retrieved from [Link][28]

  • NIST. (n.d.). Benzene, 1-iodo-4-methyl-. Retrieved from the NIST WebBook. [Link][29]

  • Thieme. (n.d.). 12 Examples of IR-Spectra. Retrieved from [Link][13]

  • NIST. (n.d.). Benzene, 1-ethoxy-4-methyl-. Retrieved from the NIST WebBook. [Link][14]

  • ChemRxiv. (2024). Molecular composition of organic peroxides in secondary organic aerosols revealed by peroxide-iodide reactivity. Retrieved from [Link][30]

Sources

Foundational

IUPAC name for 4-Ethoxy-2-iodo-1-methylbenzene

An In-Depth Technical Guide to 4-Ethoxy-2-iodo-1-methylbenzene: Synthesis, Characterization, and Applications in Modern Drug Discovery Abstract 4-Ethoxy-2-iodo-1-methylbenzene is a substituted aromatic compound of signif...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Ethoxy-2-iodo-1-methylbenzene: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

4-Ethoxy-2-iodo-1-methylbenzene is a substituted aromatic compound of significant interest to the chemical and pharmaceutical sciences. Its unique arrangement of an activating ethoxy group, a methyl group, and a strategically positioned iodine atom makes it a highly valuable and versatile building block in organic synthesis. The aryl-iodide bond serves as a critical functional handle for a variety of powerful cross-coupling reactions, enabling the construction of complex molecular architectures. Furthermore, the iodine atom presents an opportunity for radiolabeling, positioning the molecule as a potential precursor for diagnostic imaging agents or radiotherapeutics. This guide provides a comprehensive technical overview of 4-ethoxy-2-iodo-1-methylbenzene, intended for researchers, chemists, and drug development professionals. It covers the compound's physicochemical properties, a detailed, mechanistically justified synthetic protocol, robust methods for analytical characterization, and a discussion of its primary applications in the context of medicinal chemistry and drug discovery.

Introduction to 4-Ethoxy-2-iodo-1-methylbenzene

In the landscape of modern drug discovery, the development of efficient and modular synthetic strategies is paramount. The ability to rapidly generate and diversify molecular scaffolds is a cornerstone of medicinal chemistry programs, from hit identification to lead optimization. Functionalized aromatic rings are privileged structures in this domain, and among them, 4-ethoxy-2-iodo-1-methylbenzene (Figure 1) emerges as a specialized yet powerful intermediate.

The true utility of this molecule lies in the synthetic potential conferred by its iodo-substituent. Aryl iodides are premier substrates for transition-metal-catalyzed cross-coupling reactions, which are foundational technologies for C-C, C-N, and C-O bond formation. This allows chemists to leverage the 4-ethoxy-2-iodo-1-methylbenzene core to introduce a wide array of chemical functionalities with high precision. Applications range from the synthesis of novel small-molecule inhibitors to the development of complex linkers for antibody-drug conjugates (ADCs).[1][2]

This technical guide aims to serve as an authoritative resource, consolidating critical information on 4-ethoxy-2-iodo-1-methylbenzene. It moves beyond a simple recitation of data to explain the causality behind synthetic choices, provide protocols that are inherently self-validating through clear characterization steps, and ground its claims in established chemical principles.

Chemical structure of 4-Ethoxy-2-iodo-1-methylbenzene
Figure 1. Chemical Structure of 4-Ethoxy-2-iodo-1-methylbenzene.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the starting point for its effective use in research and development. The key identifiers and physicochemical characteristics of 4-ethoxy-2-iodo-1-methylbenzene are summarized in Table 1.

PropertyValueSource
IUPAC Name 4-Ethoxy-2-iodo-1-methylbenzeneInternal
CAS Number 2764731-30-6[3]
Molecular Formula C₉H₁₁IO[3]
Molecular Weight 262.09 g/mol [3]
InChI Key ZOESXPLWWTZGQO-UHFFFAOYSA-N[3]
Appearance Not specified; likely a liquid or low-melting solid-
Purity Typically ≥97%[3]
Storage Conditions 2-8°C, protect from light[3]

Synthesis and Mechanistic Rationale

The synthesis of 4-ethoxy-2-iodo-1-methylbenzene is most logically achieved via the direct electrophilic iodination of its non-iodinated precursor, 3-ethoxytoluene (1-ethoxy-3-methylbenzene). This approach is efficient and provides excellent control over the final product's regiochemistry.

Retrosynthetic Analysis

The retrosynthetic approach disconnects the C-I bond, identifying the key electrophilic aromatic substitution reaction required for its formation. The starting material, 3-ethoxytoluene, is commercially available or can be readily prepared via Williamson ether synthesis from 3-methylphenol (m-cresol) and an ethyl halide.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Sonogashira Coupling of 4-Ethoxy-2-iodo-1-methylbenzene

Introduction: The Strategic Importance of the Sonogashira Coupling The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon (C-C) bonds between a termin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon (C-C) bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this reaction has become a cornerstone methodology for the synthesis of complex molecules.[2][4] Its utility is particularly pronounced in the construction of conjugated enynes and arylalkynes, which are pivotal structural motifs in pharmaceuticals, natural products, organic materials, and nanomaterials.[2][5][6]

The reaction is typically performed under mild conditions, employing a palladium complex as the primary catalyst, a copper(I) salt as a co-catalyst, and an amine base.[5][7] This guide provides an in-depth protocol and technical insights for the Sonogashira coupling of a specific, electron-rich aryl iodide, 4-Ethoxy-2-iodo-1-methylbenzene, designed for researchers, scientists, and professionals in drug development.

Substrate Analysis: 4-Ethoxy-2-iodo-1-methylbenzene

The choice of the halide is a critical determinant of reactivity in Sonogashira couplings. Aryl iodides are the most reactive substrates due to the relatively weak carbon-iodine bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[4][8] The general order of reactivity for the halide is I > OTf > Br > Cl.[6][8] 4-Ethoxy-2-iodo-1-methylbenzene is an excellent candidate for this reaction, with its electron-donating ethoxy and methyl groups further influencing the electronic properties of the aromatic ring.

Table 1: Physicochemical Properties of 4-Ethoxy-2-iodo-1-methylbenzene

Property Value
CAS Number 2764731-30-6[9]
Molecular Formula C₉H₁₁IO[9]
Molecular Weight 262.09 g/mol [9]
Purity ≥97% recommended

| Storage Temperature | 2-8°C[9] |

The Catalytic Engine: Understanding the Mechanism

The Sonogashira coupling operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[1][4] A comprehensive understanding of this mechanism is essential for rational troubleshooting and optimization.

The Palladium Cycle:

  • Precatalyst Activation (if applicable): If a Pd(II) source like PdCl₂(PPh₃)₂ is used, it is first reduced in situ to the active Pd(0) species by an amine, a phosphine ligand, or another reactant.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (4-Ethoxy-2-iodo-1-methylbenzene), forming a Pd(II) intermediate.[1][4] This is often the rate-determining step of the cycle.

  • Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers its acetylenic group to the Pd(II) complex. This step is considered the key event where the two catalytic cycles intersect.[4]

  • cis-trans Isomerization: The resulting complex undergoes isomerization to bring the organic groups into a cis orientation.[4]

  • Reductive Elimination: The final coupled product is expelled from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][4]

The Copper Cycle:

  • Acid-Base Reaction: The amine base deprotonates the terminal alkyne, which has an acidic proton.[10]

  • Copper Acetylide Formation: The copper(I) salt (typically CuI) reacts with the resulting acetylide anion to form a copper(I) acetylide intermediate.[5][10] This species is more nucleophilic than the parent alkyne and is crucial for the transmetalation step with the palladium complex.

Sources

Application

Application Note: Optimized Heck Coupling Protocols for 4-Ethoxy-2-iodo-1-methylbenzene

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Mechanistic Analysis and Experimental Protocols Expertise & Experience: Mechanistic Rationale & Substrate Profiling W...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Mechanistic Analysis and Experimental Protocols

Expertise & Experience: Mechanistic Rationale & Substrate Profiling

When designing a palladium-catalyzed C–C coupling for 4-ethoxy-2-iodo-1-methylbenzene , standard room-temperature protocols often fail or yield complex mixtures. Understanding the specific electronic and steric topology of this molecule is critical for rational protocol design.

  • The Steric Penalty (C1 Methyl): The methyl group at the C1 position is ortho to the reactive C–I bond. It is well-documented that ortho-methyl groups impose a severe steric penalty, often resulting in significantly diminished yields in unoptimized Heck-type couplings[1]. While the oxidative addition of aryl iodides is generally facile, this steric bulk severely hinders the subsequent migratory insertion step, where the alkene must coordinate to the palladium center and insert into the Pd–Aryl bond.

  • The Electronic Paradox (C4 Ethoxy): The ethoxy group at C4 is strongly electron-donating via resonance. However, relative to the iodide at C2, the ethoxy group is in the meta position. Because resonance electron density is directed exclusively to the ortho and para positions (C1, C3, C5), the C2 carbon does not receive this electron enrichment. Instead, it only experiences the electron-withdrawing inductive effect of the electronegative oxygen atom. This subtle inductive withdrawal actually makes the C–I bond slightly more electrophilic, accelerating the initial oxidative addition of Pd(0) .

To successfully couple this substrate, the protocol must overcome the steric hindrance at the migratory insertion step without poisoning the accelerated oxidative addition. Elevated temperatures (e.g., 90–100 °C) and the inclusion of additives such as tetraalkylammonium salts are frequently employed to facilitate the reaction of ortho-substituted iodides[2][3].

MechanisticLogic Substrate 4-Ethoxy-2-iodo- 1-methylbenzene Steric Ortho-Methyl Group (Steric Hindrance) Substrate->Steric Electronic Meta-Ethoxy Group (Inductive Withdrawal) Substrate->Electronic Impact1 Slows Migratory Insertion Steric->Impact1 Impact2 Accelerates Oxidative Addition Electronic->Impact2 Solution Optimized Jeffery Conditions (TBAB, 90°C, Ligand-Free) Impact1->Solution Requires heat & phase transfer catalyst Impact2->Solution Eliminates need for phosphine ligands

Mechanistic rationale driving the selection of ligand-free Jeffery conditions for the substrate.

Reaction Condition Optimization: A Self-Validating System

The table below summarizes the optimization landscape for coupling 4-ethoxy-2-iodo-1-methylbenzene with a standard terminal alkene (ethyl acrylate). This data demonstrates why traditional phosphine-based systems underperform and validates the selection of ligand-free conditions.

Table 1: Self-Validating Condition Optimization (Substrate + Ethyl Acrylate)

EntryCatalyst (5 mol%)Ligand / AdditiveBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂PPh₃ (10 mol%)Et₃NToluene8032%Steric hindrance at C1 impedes migratory insertion; PPh₃ is too bulky.
2Pd(OAc)₂P(o-tol)₃ (10 mol%)Et₃NToluene10058%Bulky ligand promotes reductive elimination, but oxidative addition is slow.
3Pd(OAc)₂NoneK₂CO₃DMF9041%Ligand-free Pd aggregates into inactive Pd black without stabilization.
4 Pd(OAc)₂ TBAB (1.0 equiv) K₂CO₃ DMF 90 94% Optimal (Jeffery Conditions) : TBAB stabilizes anionic Pd(0) nanoparticles, overcoming steric barriers.
5Pd(OAc)₂Ag₂CO₃ (1.5 equiv)NoneDMF9088%Cationic pathway creates highly electrophilic Pd(II), accelerating alkene insertion.

As shown, bulky phosphine ligands (Entries 1–2) fail to provide high yields because they exacerbate the steric crowding around the palladium center during alkene coordination. The optimal solution utilizes Jeffery Conditions (Entry 4), where tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst. TBAB coordinates to the Pd nanoparticles, stabilizing the active anionic Pd(0) species without adding detrimental steric bulk .

Experimental Protocols

Workflow Step1 1. Reagent Assembly Pd(OAc)2, TBAB, K2CO3, Substrate, Alkene Step2 2. Inert Atmosphere Schlenk cycling (3x) Argon backfill Step1->Step2 Step3 3. Reaction Execution DMF solvent, 90°C, Vigorous stirring (8 h) Step2->Step3 Step4 4. Workup & Quench Cool to RT, EtOAc/H2O Phase separation Step3->Step4 Step5 5. Purification Silica Gel Chromatography (Hexanes/EtOAc) Step4->Step5

Step-by-step experimental workflow for the ligand-free Heck coupling protocol.

Protocol A: Ligand-Free Jeffery Conditions (Recommended)

Optimized for standard terminal alkenes (e.g., acrylates, styrenes, acrylamides).

Reagents:

  • Substrate: 4-Ethoxy-2-iodo-1-methylbenzene (1.0 equiv, 1.0 mmol, 262.1 mg)

  • Alkene: e.g., Ethyl acrylate (1.5 equiv, 1.5 mmol, 163 µL)

  • Catalyst: Pd(OAc)₂ (5 mol%, 0.05 mmol, 11.2 mg)

  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv, 1.0 mmol, 322.4 mg)

  • Base: K₂CO₃ (anhydrous, finely powdered) (2.0 equiv, 2.0 mmol, 276.4 mg)

  • Solvent: Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-ethoxy-2-iodo-1-methylbenzene, Pd(OAc)₂, TBAB, and K₂CO₃.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum/argon backfill to ensure a strictly inert atmosphere.

  • Liquid Addition: Inject anhydrous DMF (5.0 mL) and the alkene (ethyl acrylate) via syringe through the septum.

  • Reaction: Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) for 8–12 hours. Note: The reaction mixture will darken as active Pd nanoparticles form.

  • Quench & Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench with distilled water (20 mL). Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 × 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure trans-alkene product.

Protocol B: Cationic Pathway via Silver Salts

Alternative protocol for highly sterically demanding or electron-rich alkenes that resist insertion.

Modifications from Protocol A:

  • Replace TBAB and K₂CO₃ with Ag₂CO₃ (1.5 equiv, 1.5 mmol, 413.6 mg) .

  • Rationale: Ag(I) acts as a potent halide scavenger, rapidly precipitating AgI. This forces the generation of a highly electrophilic, cationic [Pd–Aryl]⁺ intermediate. This intermediate possesses a vacant coordination site that drastically lowers the activation energy for the coordination of sterically hindered alkenes.

  • Note: This reaction must be run in the dark (wrap the Schlenk tube in aluminum foil) to prevent the photodecomposition of silver salts.

References

  • Title: Palladium-Catalyzed Regioselective Heck Coupling of Alkynes with Aryl Iodides for the Synthesis of Trisubstituted Allenes Source: Organic Letters URL: [Link]

  • Title: Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Reductive Heck Coupling of Alkenes Source: PMC - National Institutes of Health URL: [Link]

  • Title: The Heck Reaction as a Sharpening Stone of Palladium Catalysis Source: Chemical Reviews URL: [Link]

  • Title: On the efficiency of tetraalkylammonium salts in Heck type reactions Source: Tetrahedron URL: [Link]

Sources

Method

Application Notes and Protocols for 4-Ethoxy-2-iodo-1-methylbenzene in Palladium-Catalyzed Synthesis

Introduction: Unlocking Molecular Complexity with a Versatile Building Block In the landscape of modern synthetic chemistry, the quest for efficient and modular methods to construct complex molecular architectures is par...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern synthetic chemistry, the quest for efficient and modular methods to construct complex molecular architectures is paramount, particularly within pharmaceutical and materials science research. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds with remarkable functional group tolerance.[1] The substrate, 4-Ethoxy-2-iodo-1-methylbenzene, emerges as a highly valuable and versatile building block for these transformations.

Its utility is anchored in the carbon-iodine bond, which is significantly more reactive towards oxidative addition to a palladium(0) center compared to its lighter halogen counterparts (C-Br, C-Cl).[2][3] This inherent reactivity allows for milder reaction conditions and broader substrate scope, making it an ideal electrophilic partner in a variety of powerful coupling reactions. This guide provides an in-depth exploration of its application in three seminal palladium-catalyzed reactions: the Suzuki-Miyaura, Sonogashira, and Heck couplings. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic campaigns.

The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling method for the synthesis of biaryl and substituted aromatic compounds.[4] Its popularity stems from the mild reaction conditions, broad functional group compatibility, and the commercial availability and low toxicity of its organoboron reagents.[5]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the reactive C-I bond of 4-Ethoxy-2-iodo-1-methylbenzene to form a square planar Pd(II) intermediate. This is typically the rate-determining step for aryl iodides.

  • Transmetalation: The crucial role of the base comes into play here. The base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex.[8][9] This complex then transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) species.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)-I(L)₂ pd0->oxidative_addition Oxidative Addition transmetalation_complex Ar-Pd(II)-R(L)₂ oxidative_addition->transmetalation_complex Transmetalation boronate_waste [B(OH)₃X]⁻ oxidative_addition->boronate_waste  I⁻ transmetalation_complex->pd0 product Ar-R transmetalation_complex->product   reductive_elimination Reductive Elimination ari Ar-I (4-Ethoxy-2-iodo-1-methylbenzene) ari->oxidative_addition boronic R-B(OH)₂ + Base boronic->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The Scientist's Rationale: Causality Behind Experimental Choices
  • Catalyst & Ligand Selection: While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalysis often employs more sophisticated systems. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[5][7] These bulky, electron-rich ligands stabilize the Pd(0) center, accelerate both oxidative addition and the rate-limiting reductive elimination step, and prevent catalyst decomposition, allowing for lower catalyst loadings and room-temperature reactions.[10][11]

  • Base Selection: The choice of base is critical and substrate-dependent.[8] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are most common.[4][7] K₃PO₄ is often used for less reactive substrates or when protodeboronation (loss of the boronic acid group) is a concern.[12] The base must be strong enough to form the boronate but not so strong as to cause unwanted side reactions.

  • Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is frequently used.[2][12] The water is essential to dissolve the inorganic base and facilitate the formation of the active boronate species. Anhydrous conditions are sometimes employed with soluble organic bases.

Protocol: Synthesis of 4-Ethoxy-5-methyl-1,1'-biphenyl

This protocol details the coupling of 4-Ethoxy-2-iodo-1-methylbenzene with phenylboronic acid.

Workflow Diagram

Suzuki_Workflow start Start setup Assemble Flame-Dried Schlenk Flask start->setup reagents Add Ar-I, Phenylboronic Acid, Base (K₂CO₃), and Catalyst setup->reagents atmosphere Evacuate and Backfill with Inert Gas (Ar/N₂) reagents->atmosphere solvent Add Degassed Solvents (Toluene/H₂O) atmosphere->solvent reaction Heat with Stirring (e.g., 90 °C, 12h) solvent->reaction workup Cool, Dilute with EtOAc, Wash with H₂O & Brine reaction->workup purify Dry (Na₂SO₄), Concentrate, Purify via Column Chromatography workup->purify end End purify->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-Ethoxy-2-iodo-1-methylbenzene (1.0 mmol, 262 mg).

  • Reagent Addition: Add phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvents, such as a 4:1 mixture of Toluene:Water (5 mL total volume), via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Transfer to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

ParameterRecommended ConditionRationale
Aryl Halide 4-Ethoxy-2-iodo-1-methylbenzeneHighly reactive C-I bond facilitates oxidative addition.
Boronic Acid 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the aryl iodide.
Catalyst Pd(PPh₃)₄ (2-5 mol%), PdCl₂(dppf) (1-3 mol%)Standard, reliable catalysts for this transformation.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Activates the boronic acid for efficient transmetalation.[4][8]
Solvent Toluene/H₂O, Dioxane/H₂O, DMFBiphasic system to dissolve both organic and inorganic reagents.[13]
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.
Yield >85% (Typical)High yields are expected for this type of coupling.

The Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to conjugated enynes and arylalkynes.[14][15] These structures are prevalent in pharmaceuticals, natural products, and organic materials.[16] The reaction is characterized by its use of a dual-catalyst system.

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles.[14][17]

  • Palladium Cycle: This cycle is analogous to the Suzuki coupling. It begins with the oxidative addition of 4-Ethoxy-2-iodo-1-methylbenzene to Pd(0). The resulting Pd(II) complex then undergoes transmetalation.

  • Copper Cycle: A copper(I) salt (e.g., CuI) acts as a co-catalyst. It reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper(I) acetylide species. This species is the active nucleophile that participates in the transmetalation step with the organopalladium(II) intermediate. Reductive elimination from the palladium center then yields the arylalkyne product and regenerates the Pd(0) catalyst.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)-I(L)₂ pd0->pd_intermediate Oxidative Addition (Ar-I) pd_intermediate->pd0 Reductive Elimination (Ar-C≡C-R) cu_halide Cu(I)-I cu_acetylide Cu(I)-C≡C-R cu_halide->cu_acetylide Base, H-C≡C-R cu_acetylide->pd_intermediate Transmetalation cu_acetylide->cu_halide Transmetalation (to Pd center)

Caption: The interconnected Palladium and Copper cycles of the Sonogashira reaction.

Protocol: Synthesis of 1-Ethoxy-2-(phenylethynyl)-4-methylbenzene

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add 4-Ethoxy-2-iodo-1-methylbenzene (1.0 mmol, 262 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and Copper(I) Iodide (CuI, 0.04 mmol, 8 mg).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add degassed triethylamine (Et₃N, 4 mL) via syringe.

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 112 mg, 121 µL) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 8-16 hours. The formation of a precipitate (triethylammonium iodide) is typically observed. Monitor progress by TLC or GC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired arylalkyne.

ParameterRecommended ConditionRationale
Aryl Halide 4-Ethoxy-2-iodo-1-methylbenzeneThe C-I bond is highly reactive, allowing for mild conditions.
Terminal Alkyne 1.1 - 1.2 equivalentsA small excess drives the reaction to completion.
Pd Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)A standard, robust catalyst for Sonogashira couplings.
Cu Co-catalyst CuI (2-5 mol%)Generates the copper acetylide for transmetalation.[14]
Base Et₃N, DIPEA (can be used as solvent)Acts as both base and acid scavenger.[17]
Temperature Room Temperature to 50 °CReaction is often facile at room temperature for aryl iodides.
Yield >90% (Typical)Generally a high-yielding reaction.

The Heck Reaction: Arylation of Alkenes

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond at a vinylic position.[18][19] It is a powerful tool for carbon chain extension.[20]

Mechanistic Rationale

The catalytic cycle of the Heck reaction differs from the previous examples in its key steps following oxidative addition.[6][21]

  • Oxidative Addition: As before, the Pd(0) catalyst inserts into the C-I bond of 4-Ethoxy-2-iodo-1-methylbenzene.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) center, followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond. This step forms a new alkylpalladium(II) intermediate and dictates the regioselectivity of the reaction.

  • β-Hydride Elimination: For the catalyst to turn over, a hydrogen atom from a carbon adjacent (beta) to the palladium-bearing carbon is eliminated. This is typically a syn-elimination, forming the substituted alkene product and a hydridopalladium(II) complex.

  • Catalyst Regeneration: A base (typically an amine) reacts with the hydridopalladium(II) complex to regenerate the active Pd(0) catalyst.

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)-I(L)₂ pd0->oxidative_addition Oxidative Addition migratory_insertion Alkyl-Pd(II) Intermediate oxidative_addition->migratory_insertion Migratory Insertion beta_hydride H-Pd(II)-I(L)₂ migratory_insertion->beta_hydride syn-β-Hydride Elimination product Substituted Alkene migratory_insertion->product beta_hydride->pd0 Base-promoted Regeneration base_h Base-H⁺ + I⁻ beta_hydride->base_h ari Ar-I ari->oxidative_addition alkene Alkene alkene->migratory_insertion base Base base->beta_hydride

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Protocol: Synthesis of 1-Ethoxy-4-methyl-2-styrylbenzene

Step-by-Step Methodology:

  • Vessel Preparation: In a sealable pressure tube, combine 4-Ethoxy-2-iodo-1-methylbenzene (1.0 mmol, 262 mg), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and a phosphine ligand such as Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg).

  • Reagent Addition: Add the base, such as triethylamine (Et₃N, 1.5 mmol, 209 µL).

  • Solvent and Alkene Addition: Add a solvent like DMF or acetonitrile (4 mL), followed by the alkene, styrene (1.2 mmol, 125 mg, 137 µL).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100-120 °C. Stir for 16-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the desired substituted alkene.

ParameterRecommended ConditionRationale
Aryl Halide 4-Ethoxy-2-iodo-1-methylbenzeneEnsures rapid oxidative addition.
Alkene 1.1 - 1.5 equivalentsTypically an electron-deficient alkene like an acrylate or styrene.
Catalyst Pd(OAc)₂ (1-5 mol%), Pd₂(dba)₃Common Pd(II) and Pd(0) precursors. Pd(II) is reduced in situ.[19]
Ligand PPh₃, P(o-tol)₃Often required to stabilize the catalyst, especially with less reactive halides.
Base Et₃N, K₂CO₃ (2-3 equivalents)Neutralizes the HI generated and regenerates the Pd(0) catalyst.[21]
Solvent DMF, Acetonitrile, NMPPolar aprotic solvents are typically used.[20]
Temperature 100 - 140 °CHigher temperatures are generally required for Heck reactions.
Yield 70-90% (Typical)Good yields are common, though side reactions can occur.

Conclusion and Future Outlook

4-Ethoxy-2-iodo-1-methylbenzene stands as a powerful and adaptable substrate for palladium-catalyzed synthesis. Its activated C-I bond provides a reliable entry point for a suite of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. By understanding the mechanistic underpinnings and the rationale behind the selection of catalysts, ligands, bases, and solvents, researchers can effectively leverage this building block to construct novel and complex molecules. The detailed protocols provided herein serve as a robust starting point for synthetic exploration, enabling the rapid development of new chemical entities for drug discovery, materials science, and beyond.

References

  • Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

  • Stahl, S. S., et al. (2017). Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Chemical Reviews. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • ResearchGate. (n.d.). Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl.... [Link]

  • Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]

  • Lin, C-W., & Yang, F-F. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. RSC Advances. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Modern Arylation Methods (pp. 1-53). [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Tzschucke, C. C. (n.d.). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • LibreTexts Chemistry. (2015). 21.01.1: Heck Reaction. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2004). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES. Arkivoc. [Link]

  • Poliakoff, M., et al. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2024). Sonogashira Coupling. [Link]

  • Chow, T. J., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • D'yakonov, V. A., et al. (2021). Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. Molecules. [Link]

  • Negishi, E-i., et al. (1995). Palladium-Catalyzed Cross Coupling Reactions of β-Iodo β,γ-Enones with Organozinc Chlorides. Tetrahedron Letters. [Link]

  • da Silva, F. M., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Química Nova. [Link]

  • Organic Syntheses. (n.d.). Iodobenzene. [Link]

  • Reiher, M., et al. (2023). Williamson ether synthesis of ethoxybenzene from iodoethane and phenol.... ResearchGate. [Link]

  • Jagriti Sharma. (2021). Seven Name Reactions in One - Palladium Catalysed Reaction. YouTube. [Link]

  • PubChem. (n.d.). 4-Ethyl-1-iodo-2-methylbenzene. [Link]

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Application

The Strategic Application of 4-Ethoxy-2-iodo-1-methylbenzene in Modern Medicinal Chemistry: A Guide for Researchers

Introduction: Unveiling a Versatile Building Block In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of no...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of novel therapeutic agents. 4-Ethoxy-2-iodo-1-methylbenzene, a substituted iodobenzene derivative, represents a highly versatile and strategic building block for the construction of complex molecular architectures. Its utility stems from the presence of three key structural features: an electron-rich ethoxy group, a reactive iodine atom, and a methyl group on the aromatic ring. This unique combination of functionalities allows for precise and regioselective modifications, making it an invaluable scaffold for the synthesis of a diverse range of biologically active compounds.

The iodine atom, being the most reactive of the halogens in palladium-catalyzed cross-coupling reactions, serves as a primary handle for the introduction of various substituents. The ethoxy and methyl groups, on the other hand, influence the electronic and steric properties of the molecule, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidate. This guide provides a comprehensive overview of the potential applications of 4-Ethoxy-2-iodo-1-methylbenzene in medicinal chemistry, complete with detailed experimental protocols for key synthetic transformations.

Core Applications in Medicinal Chemistry: A Gateway to Diverse Scaffolds

The primary utility of 4-Ethoxy-2-iodo-1-methylbenzene lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] The reactivity of the carbon-iodine bond is significantly higher than that of carbon-bromine or carbon-chlorine bonds, allowing for milder reaction conditions and broader functional group tolerance.[2]

Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[3][4] This reaction is widely used in the synthesis of biaryl structures, which are prevalent in many classes of therapeutic agents, including kinase inhibitors and GPCR modulators. The 2-ethoxy-4-methylphenyl moiety can serve as a key component of these biaryl systems, influencing binding affinity and selectivity.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Ethoxy-2-iodo-1-methylbenzene

This protocol outlines the general conditions for the Suzuki-Miyaura coupling of 4-Ethoxy-2-iodo-1-methylbenzene with a generic arylboronic acid.

Materials:

  • 4-Ethoxy-2-iodo-1-methylbenzene

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%) or a more specialized ligand like SPhos or XPhos for hindered substrates

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 4-Ethoxy-2-iodo-1-methylbenzene (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst and ligand to the flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd(OAc)₂ is a common palladium precursor that is reduced in situ to the active Pd(0) species. The choice of phosphine ligand is critical; for unhindered substrates, PPh₃ is often sufficient. For more sterically demanding arylboronic acids, bulky and electron-rich ligands like SPhos or XPhos are employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. K₂CO₃ is a common choice, while the stronger base Cs₂CO₃ can be beneficial for less reactive substrates.

  • Solvent: A mixture of an organic solvent like dioxane or toluene with water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid4-Ethoxy-2-phenyl-1-methylbenzene85-95
24-Methoxyphenylboronic acid4-Ethoxy-2-(4-methoxyphenyl)-1-methylbenzene80-90
3Pyridine-3-boronic acid3-(4-Ethoxy-2-methylphenyl)pyridine75-85

dot

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 4-Ethoxy-2-iodo-1-methylbenzene Process Suzuki-Miyaura Coupling A->Process B Arylboronic Acid B->Process C Pd(0) Catalyst C->Process D Base (e.g., K₂CO₃) D->Process E Solvent (Dioxane/H₂O) E->Process F Biaryl Product Process->F Heat

Caption: Workflow for Suzuki-Miyaura Coupling.

Synthesis of Aryl Alkynes via Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is invaluable for synthesizing aryl alkynes, which are important intermediates and can be found in various bioactive molecules. The resulting alkyne can be further elaborated, for instance, through cyclization reactions to form heterocyclic systems.

Protocol 2: General Procedure for Sonogashira Coupling of 4-Ethoxy-2-iodo-1-methylbenzene

This protocol provides a general method for the Sonogashira coupling of 4-Ethoxy-2-iodo-1-methylbenzene with a terminal alkyne.

Materials:

  • 4-Ethoxy-2-iodo-1-methylbenzene

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • In a dry Schlenk flask, dissolve 4-Ethoxy-2-iodo-1-methylbenzene (1.0 mmol) in the anhydrous solvent (5 mL).

  • Add the terminal alkyne (1.2 mmol), followed by the base (3.0 equivalents).

  • Add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol) to the reaction mixture.

  • Degas the mixture by bubbling with inert gas for 10-15 minutes.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8]

  • Base: An amine base such as triethylamine or diisopropylamine is used both as a solvent and to deprotonate the terminal alkyne.

  • Copper-Free Variants: In some cases, particularly when sensitive functional groups are present, copper-free Sonogashira conditions can be employed, often requiring a different palladium catalyst and a stronger base.[9]

dot

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic System A 4-Ethoxy-2-iodo-1-methylbenzene Reaction Sonogashira Coupling A->Reaction B Terminal Alkyne B->Reaction C Pd Catalyst (e.g., PdCl₂(PPh₃)₂) C->Reaction D Cu(I) Co-catalyst (e.g., CuI) D->Reaction E Amine Base (e.g., Et₃N) E->Reaction F Aryl Alkyne Product Reaction->F

Caption: Key components of the Sonogashira Coupling.

Synthesis of Substituted Alkenes via Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[10] This reaction is a powerful tool for the synthesis of substituted alkenes, which are important structural motifs in many natural products and pharmaceuticals.

Protocol 3: General Procedure for the Heck Reaction of 4-Ethoxy-2-iodo-1-methylbenzene

This protocol describes a general method for the Heck reaction of 4-Ethoxy-2-iodo-1-methylbenzene with an alkene.

Materials:

  • 4-Ethoxy-2-iodo-1-methylbenzene

  • Alkene (e.g., butyl acrylate, styrene) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)

  • Anhydrous DMF or Acetonitrile (MeCN)

  • Nitrogen or Argon gas

Procedure:

  • To a sealed tube, add 4-Ethoxy-2-iodo-1-methylbenzene (1.0 mmol), the alkene (1.5 mmol), and the base (1.5 equivalents).

  • Add the palladium catalyst and ligand.

  • Add the anhydrous solvent (5 mL).

  • Seal the tube and heat the reaction to 80-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Ligand Choice: The choice of phosphine ligand is crucial for the success of the Heck reaction. Bulky, electron-rich phosphines like tri(o-tolyl)phosphine are often used to promote the reaction.[11]

  • Base: A base is required to neutralize the hydrogen halide that is formed during the catalytic cycle.

  • Regioselectivity: The regioselectivity of the alkene insertion can be influenced by the electronic nature of the alkene. Electron-deficient alkenes often show a preference for addition to the β-carbon.

Synthesis of Aryl Amines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12][13] This reaction has become a cornerstone of medicinal chemistry for the synthesis of aryl amines, which are present in a vast number of pharmaceuticals.

Protocol 4: General Procedure for Buchwald-Hartwig Amination of 4-Ethoxy-2-iodo-1-methylbenzene

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 4-Ethoxy-2-iodo-1-methylbenzene.

Materials:

  • 4-Ethoxy-2-iodo-1-methylbenzene

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP) (2.2 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube.

  • Add the solvent and stir for a few minutes to form the active catalyst.

  • Add 4-Ethoxy-2-iodo-1-methylbenzene and the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate and purify by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is critical and depends on the nature of the amine. Bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[14]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used. For more sensitive substrates, a weaker base like cesium carbonate may be employed.

Hypothetical Application in Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, particularly in oncology.[15][16] Many kinase inhibitors feature a biaryl or N-aryl heterocyclic core scaffold. 4-Ethoxy-2-iodo-1-methylbenzene can be envisioned as a key starting material for the synthesis of such inhibitors.

Example Synthetic Pathway:

The following diagram illustrates a hypothetical synthetic route to a kinase inhibitor scaffold using 4-Ethoxy-2-iodo-1-methylbenzene as a key building block.

dot

Kinase_Inhibitor_Synthesis cluster_start Starting Materials cluster_process Synthetic Steps cluster_product Final Product A 4-Ethoxy-2-iodo-1-methylbenzene C Suzuki Coupling A->C B Heterocyclic Boronic Acid B->C D Biaryl Intermediate C->D E Further Functionalization (e.g., amination, acylation) D->E F Kinase Inhibitor Scaffold E->F

Caption: Hypothetical synthesis of a kinase inhibitor scaffold.

In this proposed pathway, a Suzuki-Miyaura coupling between 4-Ethoxy-2-iodo-1-methylbenzene and a suitable heterocyclic boronic acid would generate a key biaryl intermediate. This intermediate could then undergo further functionalization, such as the introduction of an amine group via a subsequent Buchwald-Hartwig amination at a different position on the heterocyclic ring, to yield a final molecule with potential kinase inhibitory activity. The ethoxy and methyl groups on the initial building block would contribute to the overall lipophilicity and steric profile of the final compound, potentially influencing its binding to the ATP pocket of the target kinase.

Conclusion

4-Ethoxy-2-iodo-1-methylbenzene is a valuable and versatile building block for medicinal chemistry. Its well-defined reactivity in a range of palladium-catalyzed cross-coupling reactions provides a reliable platform for the synthesis of diverse and complex molecular scaffolds. By leveraging the principles of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, researchers can efficiently incorporate the 4-ethoxy-2-methylphenyl moiety into novel drug candidates. The strategic use of this intermediate has the potential to accelerate the drug discovery process by providing rapid access to libraries of compounds for structure-activity relationship studies.

References

  • [Link to a relevant review on the synthesis of bioactive molecules]
  • [Link to a relevant review on palladium-c
  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
  • Heck, R. F. (2009). The Heck Reaction. Organic Reactions, 27, 345-390.
  • [Link to a relevant article on the application of Buchwald-Hartwig amin
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
  • [Link to a relevant article on the Heck reaction in complex molecule synthesis]
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of organometallic chemistry, 653(1-2), 46-49.
  • [Link to a relevant review on kinase inhibitors in cancer therapy]
  • [Link to a relevant article on the synthesis of kinase inhibitors using cross-coupling reactions]
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • [Link to a relevant review on the medicinal chemistry of protein kinase inhibitors]
  • [Link to a relevant article on the Heck reaction mechanism]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
  • [Link to a relevant article on the synthesis of benzothiazole deriv
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710.
  • [Link to a relevant article on Buchwald-Hartwig amin
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • [Link to a relevant review on the synthesis of indole deriv
  • [Link to a relevant article on the use of ethoxy deriv
  • [Link to a relevant article on aqueous Suzuki couplings]
  • [Link to a video or article explaining the Heck reaction]
  • [Link to a review on copper-free Sonogashira reactions]
  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473.
  • [Link to a relevant article on cross-coupling of dihaloarenes]
  • [Link to a resource explaining the Sonogashira reaction mechanism]
  • [Link to a relevant article on Sonogashira reactions in carbohydr
  • [Link to a resource on the utility of substituted toluenes in synthesis]
  • [Link to an article on Negishi cross-coupling reactions]
  • [Link to an article on iodine-mediated cycliz
  • [Link to a review on the synthesis of clinical drugs containing specific heterocycles]
  • [Link to an article on the synthesis and docking of quinazoline deriv
  • [Link to an article on iodine-c
  • [Link to an article on the use of ethoxy deriv
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • [Link to an article on the synthesis of anti-inflamm
  • [Link to a review on bioc
  • [Link to a protocol for the synthesis of iodonium salts]

Sources

Method

Application Note: Advanced Synthesis of Biaryl Scaffolds Utilizing 4-Ethoxy-2-iodo-1-methylbenzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Introduction & Chemical Profile The construction of biaryl frameworks is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Introduction & Chemical Profile

The construction of biaryl frameworks is a cornerstone of modern pharmaceutical development and materials science[1]. Within this domain, 4-Ethoxy-2-iodo-1-methylbenzene (CAS: 2764731-30-6) serves as a highly versatile, yet mechanistically nuanced, electrophilic building block[2].

Structurally, this compound features an iodine atom positioned ortho to a methyl group and meta to an electron-donating ethoxy group. This specific substitution pattern introduces two critical variables into cross-coupling dynamics:

  • Steric Hindrance: The ortho-methyl group creates a sterically demanding environment around the carbon-iodine bond, which can impede the reductive elimination step of the catalytic cycle.

  • Electronic Modulation: The para-relationship between the methyl and ethoxy groups enriches the overall electron density of the aromatic ring, subtly influencing the rate of oxidative addition.

Mechanistic Insights & Ligand Causality (E-E-A-T)

While aryl iodides are generally celebrated for their rapid oxidative addition compared to aryl bromides and chlorides, they present unique challenges. Classical catalyst systems, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], often exhibit counterintuitive sluggishness with aryl iodides at lower temperatures[3]. This is caused by the formation of highly stable, off-cycle trans-[Pd(PPh3)2(Ar)(I)] dimeric intermediates. The strongly coordinating iodide anion resists displacement, effectively bottlenecking the transmetalation step[3].

The Solution: To overcome both the iodide-trapping effect and the steric hindrance of the ortho-methyl group, this protocol mandates the use of Buchwald-type dialkylbiaryl phosphine ligands (specifically XPhos or SPhos )[4].

  • Causality: The electron-rich dicyclohexylphosphine moiety of XPhos accelerates oxidative addition, while its bulky, rigid biaryl framework forces the palladium center into a spatial arrangement that dramatically accelerates reductive elimination, preventing catalyst trapping and driving high yields even with sterically demanding substrates[4].

CatalyticCycle Pd0 Pd(0) Active Species (Pd-XPhos) OA Oxidative Addition (Ar-I inserts into Pd) Pd0->OA 4-Ethoxy-2-iodo-1-methylbenzene TM Transmetalation (Boronic Acid + Base) OA->TM Pd(II)-Iodide Complex RE Reductive Elimination (Biaryl Product) TM->RE Diaryl-Pd(II) Complex RE->Pd0 Biaryl Scaffold Release

Pd-catalyzed Suzuki-Miyaura catalytic cycle for 4-Ethoxy-2-iodo-1-methylbenzene.

Experimental Protocol: Synthesis of Sterically Demanding Biaryls

This methodology is designed as a self-validating system . Visual cues and specific analytical checkpoints are embedded to ensure quality control and reaction integrity at every stage.

Required Reagents
  • Electrophile: 4-Ethoxy-2-iodo-1-methylbenzene (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd(OAc)2 (0.02 equiv, 2 mol%)

  • Ligand: XPhos (0.04 equiv, 4 mol%)

  • Base: K3PO4 (2.0 equiv, 2.0 mmol)

  • Solvent: Toluene / H2O (10:1 v/v, 0.2 M)

Step-by-Step Methodology
  • System Preparation & Degassing (Critical Step):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2, XPhos, and K3PO4.

    • Causality: Degassing is paramount. Oxygen will rapidly oxidize the electron-rich XPhos ligand. Evacuate the flask and backfill with dry Nitrogen (N2) three times.

  • Substrate Addition:

    • Dissolve 4-Ethoxy-2-iodo-1-methylbenzene and the chosen Arylboronic Acid in the Toluene/H2O mixture. Inject this solution into the Schlenk flask via a syringe.

  • Catalyst Activation & Heating:

    • Heat the reaction mixture to 80 °C.

    • Self-Validation Checkpoint 1: Within 10–15 minutes of heating, the solution should transition from a pale yellow to a deep red/brown. This color shift confirms the successful reduction of Pd(II) to the active Pd(0)-XPhos species. If the solution turns black and precipitates, the catalyst has aggregated into inactive palladium black (usually due to oxygen contamination).

  • Reaction Monitoring:

    • Stir at 80 °C for 4–6 hours.

    • Self-Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the strongly UV-active spot corresponding to 4-Ethoxy-2-iodo-1-methylbenzene (Rf ~0.7) completely disappears.

  • Workup & Purification:

    • Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (2 × 10 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes to 5% EtOAc gradient) to isolate the pure biaryl product.

Workflow Step1 1. Degas System (Prevent Pd Black) Step2 2. Reagent Addition (Ar-I, Ar-B(OH)2) Step1->Step2 Step3 3. Heat to 80°C (Observe Red/Brown) Step2->Step3 Step4 4. TLC Validation (Monitor Rf ~0.7) Step3->Step4 Step5 5. Purification (Flash Silica) Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of biaryl compounds.

Quantitative Data: Substrate Scope & Expected Yields

The following table summarizes the expected performance of 4-Ethoxy-2-iodo-1-methylbenzene when coupled with various boronic acids using the optimized Pd(OAc)2/XPhos protocol. The data highlights the system's tolerance to both electron-donating and sterically demanding nucleophiles.

Boronic Acid PartnerElectronic PropertySteric ProfileReaction Time (h)Expected Yield (%)
Phenylboronic acidNeutralUnhindered4.092 - 95%
4-Methoxyphenylboronic acidElectron-RichUnhindered4.588 - 91%
4-Fluorophenylboronic acidElectron-DeficientUnhindered3.594 - 96%
2-Tolylboronic acidNeutralOrtho-Hindered6.082 - 85%
2,6-Dimethylphenylboronic acidNeutralHighly Hindered12.070 - 75%

Note: Yields represent isolated, chromatographically pure products. The coupling with 2,6-dimethylphenylboronic acid results in a tetra-ortho-substituted biaryl, demonstrating the extreme efficiency of the XPhos ligand in facilitating difficult reductive eliminations.

References

  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications Source: Polyhedron (2022) URL:[Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures Source: Organometallics, ACS Publications (2018) URL:[Link]

  • General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water Source: Angewandte Chemie International Edition (2005) URL:[Link]

Sources

Application

experimental procedure for Negishi coupling with 4-Ethoxy-2-iodo-1-methylbenzene

Target Audience: Researchers, synthetic scientists, and drug development professionals. Objective: To provide a highly reliable, self-validating experimental protocol for the palladium-catalyzed C(sp²)–C(sp²) cross-coupl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals. Objective: To provide a highly reliable, self-validating experimental protocol for the palladium-catalyzed C(sp²)–C(sp²) cross-coupling of a sterically hindered ortho-substituted aryl iodide with an organozinc reagent.

Introduction & Mechanistic Rationale

The Negishi cross-coupling is a foundational transition-metal-catalyzed method for constructing carbon-carbon bonds, prized for its high functional group tolerance and the broad reactivity of organozinc reagents[1]. However, applying this methodology to 4-Ethoxy-2-iodo-1-methylbenzene presents specific mechanistic challenges.

The substrate features an ortho-methyl group relative to the reactive carbon-iodine bond. This steric bulk forces the aryl ring out of the ideal coordination plane during the catalytic cycle, significantly impeding the transmetalation step and slowing down reductive elimination when standard catalysts (e.g., Pd(PPh3​)4​ ) are used.

Catalyst Selection & Causality: To overcome this steric barrier, this protocol utilizes a highly active catalytic system comprising Pd2​(dba)3​ and the Buchwald ligand SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)[2].

  • Oxidative Addition: The electron-rich dicyclohexylphosphine moiety of SPhos increases the electron density on the palladium center, accelerating the oxidative addition of the aryl iodide.

  • Reductive Elimination: The extreme steric demand of the SPhos ligand forces the two coupling partners (the ortho-substituted aryl group and the incoming nucleophile) into close proximity, drastically accelerating reductive elimination and preventing off-cycle degradation pathways such as β -hydride elimination or premature protodehalogenation.

Reaction Pathway & Catalytic Cycle

The following diagram illustrates the specific catalytic cycle for this protocol, highlighting the intermediates formed during the transformation of 4-Ethoxy-2-iodo-1-methylbenzene into the cross-coupled product.

NegishiCycle Pd0 Pd(0)-SPhos Active Catalyst OxAdd Pd(II)(Ar)(I)(SPhos) Oxidative Addition Complex Pd0->OxAdd + 4-Ethoxy-2-iodo-1-methylbenzene (Ar-I) TransMet Pd(II)(Ar)(Ph)(SPhos) Transmetalation Complex OxAdd->TransMet + PhZnBr - ZnBrI Product Ar-Ph + Pd(0)-SPhos Reductive Elimination TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of Negishi cross-coupling using a Pd-SPhos catalyst system.

Materials and Reagent Stoichiometry

The following table standardizes the reagent quantities for a 1.0 mmol scale reaction. Precise stoichiometry is critical; an exact 1:2 ratio of Pd to SPhos ensures the formation of the highly active mono-ligated L-Pd(0) species.

ReagentRoleEquivalentsAmountConcentration
4-Ethoxy-2-iodo-1-methylbenzene [3]Electrophile1.0 equiv262.1 mg0.2 M (in THF)
Phenylzinc bromide (PhZnBr) Nucleophile1.2 equiv2.4 mL0.5 M (in THF)
Pd2​(dba)3​ Pre-catalyst0.005 equiv4.6 mg-
SPhos Ligand0.02 equiv8.2 mg-
Anhydrous THF Solvent-5.0 mL-
Sat. aq. NH4​Cl Quench-5.0 mL-

Experimental Workflow

Workflow Prep 1. Schlenk Setup & Degassing Cat 2. Pd/SPhos & Ar-I Loading (THF) Prep->Cat Zn 3. PhZnBr Addition (Dropwise, 0°C) Cat->Zn React 4. Heating (60°C, 12h) Zn->React Workup 5. Quench & Extraction (NH4Cl / EtOAc) React->Workup

Figure 2: Experimental workflow for Negishi coupling under air- and moisture-free conditions.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system . Visual and analytical checkpoints are embedded within the steps to ensure reaction fidelity before proceeding.

Step 1: Preparation of the Active Catalytic Complex
  • Apparatus Setup: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill with dry Argon. Repeat the vacuum/Argon cycle three times to ensure complete removal of ambient oxygen and moisture.

  • Catalyst Loading: Under a positive flow of Argon, charge the flask with Pd2​(dba)3​ (4.6 mg, 0.005 mmol) and SPhos (8.2 mg, 0.02 mmol).

  • Solvent Addition: Inject 3.0 mL of anhydrous, degassed THF via syringe.

  • Self-Validation Checkpoint: Stir the mixture at room temperature for 15 minutes. Visual confirmation: The solution must transition from a dark purple/red suspension to a clear, pale yellow-orange solution. This color change validates the dissociation of the dba ligands and the successful formation of the active Pd(0)-SPhos complex.

Step 2: Substrate Addition
  • Dissolve 4-Ethoxy-2-iodo-1-methylbenzene (262.1 mg, 1.0 mmol) in 2.0 mL of anhydrous THF.

  • Inject the substrate solution into the Schlenk flask containing the active catalyst. Stir for 5 minutes at room temperature to allow the oxidative addition complex to form.

Step 3: Transmetalation and Nucleophile Addition
  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Organozinc reagents are highly reactive. Cooling the system mitigates the exothermic nature of the transmetalation step and suppresses the homocoupling of the zinc reagent (forming biphenyl).

  • Organozinc Addition: Dropwise add the Phenylzinc bromide solution (2.4 mL, 0.5 M in THF) over 10 minutes using a syringe pump or careful manual injection.

Step 4: Reaction Heating and Monitoring
  • Remove the ice bath and gradually warm the reaction mixture to 60 °C using an oil bath or heating block.

  • Causality: While oxidative addition is facile at room temperature, the steric clash between the ortho-methyl group of the substrate and the incoming phenyl ring requires thermal energy to drive the transmetalation and subsequent reductive elimination steps to completion.

  • Self-Validation Checkpoint: After 4 hours, withdraw a 10 µL aliquot under Argon, quench in 100 µL of EtOAc/water, and analyze the organic layer via GC-MS or TLC. The reaction is complete when the Ar-I peak (m/z 262) is fully consumed, and the product peak (4-ethoxy-1-methyl-2-phenylbenzene, m/z 212) plateaus. Total reaction time is typically 8–12 hours.

Step 5: Quenching and Purification
  • Cool the reaction to room temperature.

  • Quench: Slowly add 5.0 mL of saturated aqueous NH4​Cl . Causality: NH4​Cl safely hydrolyzes unreacted organozinc species and zinc halide byproducts without creating an overly acidic environment that could risk cleaving the ethoxy ether group.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL ).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 95:5) to yield the pure cross-coupled product.

Analytical Characterization & Troubleshooting

If the self-validation checkpoints fail, consult the following troubleshooting matrix to identify and correct the mechanistic breakdown.

ObservationPotential CauseCorrective Action
Significant Homocoupling (Formation of Biphenyl)Oxygen ingress or excessively rapid organozinc addition.Ensure strict Schlenk technique. Strictly adhere to the dropwise addition of PhZnBr at 0 °C.
Incomplete Ar-I Conversion (Stalled Reaction)Catalyst deactivation or severe steric hindrance preventing transmetalation.Verify the SPhos:Pd ratio is exactly 2:1. Ensure the reaction is heated to a full 60 °C.
Dehalogenated Byproduct (Formation of 4-Ethoxytoluene)Moisture present in the THF or degraded organozinc reagent.Use freshly distilled/anhydrous THF. Titrate the PhZnBr solution prior to use to confirm active molarity.

References

  • Title: Low-cost transition metal catalysed Negishi coupling: an update Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Method

Application Note: 4-Ethoxy-2-iodo-1-methylbenzene in Advanced Pharmaceutical Synthesis

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary In modern drug discovery, the architectural complexity of A...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

In modern drug discovery, the architectural complexity of Active Pharmaceutical Ingredients (APIs) requires building blocks that offer precise steric and electronic control. 4-Ethoxy-2-iodo-1-methylbenzene (CAS: 2764731-30-6) has emerged as a highly versatile, polyfunctional intermediate[1]. Featuring a highly reactive aryl iodide handle, an ortho-methyl group for conformational twisting, and a meta-ethoxy group for lipophilic hydrogen bonding, this molecule is uniquely suited for constructing sterically hindered biaryl scaffolds and complex N-arylated heterocycles.

This application note details the mechanistic rationale behind its reactivity, provides self-validating experimental protocols for cross-coupling, and outlines optimization strategies for overcoming steric barriers in transition-metal catalysis.

Chemical Profiling & Mechanistic Rationale

As a Senior Application Scientist, it is critical to look beyond the basic structure of a reagent and understand the causality of its reactivity. The specific substitution pattern of 4-Ethoxy-2-iodo-1-methylbenzene dictates its behavior in Palladium-catalyzed cross-coupling reactions:

The Aryl Iodide Handle: Kinetic Superiority

The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to aryl bromides (~81 kcal/mol) or chlorides. This thermodynamic reality translates to exceedingly fast oxidative addition by Palladium(0) active species[2]. Consequently, reactions can proceed at lower temperatures (room temperature to 65°C), which is vital for preserving sensitive functional groups on the coupling partner and preventing off-cycle catalyst degradation.

Ortho-Methyl Steric Twist: Conformational Control

The methyl group at the C1 position introduces targeted steric bulk adjacent to the reacting C2 center. During Suzuki-Miyaura or Buchwald-Hartwig couplings, this steric hindrance forces the newly formed biaryl or arylamine system out of planarity, significantly increasing the dihedral angle[3]. In rational drug design, this non-planar conformation is a proven strategy to:

  • Improve Aqueous Solubility: By disrupting flat, easily stackable crystal lattices, the melting point is lowered, and thermodynamic solubility increases.

  • Enhance Target Specificity: Twisted biaryls are perfectly suited to lock into deep, hydrophobic kinase pockets while minimizing off-target DNA intercalation.

Meta-Ethoxy Electronic Tuning

The ethoxy group at C4 is positioned meta to the C2 iodine. Unlike ortho- or para-alkoxy groups that donate electron density directly into the C-X bond via resonance (thereby deactivating the oxidative addition step), the meta-ethoxy group primarily exerts a mild inductive withdrawing effect (-I). This maintains the high electrophilicity of the C-I bond, ensuring rapid catalyst insertion. Post-coupling, the ethoxy moiety serves as an excellent lipophilic hydrogen-bond acceptor to modulate the molecule's overall LogP.

Key Applications in Drug Discovery

Suzuki-Miyaura Cross-Coupling

The synthesis of sterically hindered biaryls is a hallmark application for this intermediate. While the ortho-methyl group provides desirable structural properties, it inherently slows down the transmetalation and reductive elimination steps of the catalytic cycle. To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands (such as SPhos or RuPhos) are required. These ligands accelerate reductive elimination by crowding the Palladium center, forcing the two coupled partners together[4].

Buchwald-Hartwig Amination

Forming C-N bonds with primary anilines or secondary aliphatic amines is highly efficient with this intermediate. The rapid oxidative addition of the aryl iodide ensures that the catalyst resting state is the Pd(II) oxidative addition complex, which prevents the catalyst from aggregating into inactive Pd-black[2].

Visualizations of Catalytic and Experimental Workflows

CatalyticCycle Pd0 Pd(0) Active Catalyst (Electron-rich, Bulky) OxAdd Oxidative Addition (Fast via C-I bond) Pd0->OxAdd 4-Ethoxy-2-iodo-1-methylbenzene TransMet Transmetalation (Boronate Complex) OxAdd->TransMet Ar-B(OH)2 + Base RedElim Reductive Elimination (Sterically Accelerated) TransMet->RedElim Ligand Exchange RedElim->Pd0 Catalyst Regeneration Product Twisted Biaryl Product (Non-planar) RedElim->Product Product Release

Fig 1. Pd-catalyzed Suzuki-Miyaura catalytic cycle for 4-Ethoxy-2-iodo-1-methylbenzene.

Workflow Step1 1. Reagent Prep Weigh Ar-I & Ar-B(OH)2 Step2 2. Degassing Sparge with Argon Step1->Step2 Step3 3. Catalysis Add Pd(OAc)2 & SPhos Step2->Step3 Step4 4. Reaction Heat at 65°C Step3->Step4 Step5 5. Workup Quench & Extract Step4->Step5

Fig 2. Step-by-step experimental workflow for the cross-coupling protocol.

Quantitative Data Presentation

To establish a reliable baseline for researchers, the following table summarizes the optimization landscape for coupling 4-Ethoxy-2-iodo-1-methylbenzene with a standard ortho-substituted arylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst PrecursorLigandBaseSolvent SystemTemp (°C)Conversion (%)*
Pd(PPh₃)₄NoneNa₂CO₃Toluene / H₂O8045
Pd(OAc)₂XPhosK₃PO₄THF / H₂O6582
Pd(OAc)₂ SPhos K₃PO₄ Toluene / H₂O 65 >95
Pd₂(dba)₃RuPhosCs₂CO₃1,4-Dioxane / H₂O8091

*Conversion determined via UPLC-MS integration at the 4-hour mark. The SPhos system demonstrates superior efficacy for this specific steric profile[4].

Experimental Protocols

Protocol A: Sterically Hindered Suzuki-Miyaura Coupling

Self-Validating Principle: This protocol incorporates an internal standard (dodecane) and utilizes UPLC-MS monitoring. The rapid disappearance of the highly UV-active aryl iodide ensures that the oxidative addition step is functioning correctly, validating catalyst activity before proceeding to workup.

Step 1: Reagent Preparation

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-Ethoxy-2-iodo-1-methylbenzene (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Causality: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) to accelerate the formation of the reactive palladium-boronate complex during transmetalation.

Step 2: Degassing

  • Add a 10:1 mixture of Toluene/H₂O (5.5 mL total volume).

  • Sparge the biphasic mixture vigorously with Argon for 15 minutes.

  • Causality: Dissolved oxygen rapidly oxidizes electron-rich phosphine ligands (SPhos) into inert phosphine oxides, which will permanently arrest the catalytic cycle[4].

Step 3: Catalyst Activation

  • Under a positive stream of Argon, quickly add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Seal the tube with a Teflon-lined cap.

Step 4: Reaction Execution & Validation

  • Place the tube in a pre-heated oil bath at 65°C and stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Validation Check: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via UPLC-MS. The complete consumption of the aryl iodide peak validates successful oxidative addition and transmetalation.

Step 5: Workup & Purification

  • Cool to room temperature, dilute with EtOAc (10 mL), and quench with saturated aqueous NH₄Cl (10 mL).

  • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Suzuki–Miyaura Type Regioselective C–H Arylation of Aromatic Aldehydes by a Transient Directing Strategy Source: Organic Letters - ACS Publications URL:[Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Application

Application Note: Ligand Selection and Protocol Optimization for Cross-Coupling of 4-Ethoxy-2-iodo-1-methylbenzene

Executive Summary The cross-coupling of highly functionalized, sterically hindered aryl iodides remains a complex challenge in modern synthetic chemistry. This application note provides a comprehensive, self-validating g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cross-coupling of highly functionalized, sterically hindered aryl iodides remains a complex challenge in modern synthetic chemistry. This application note provides a comprehensive, self-validating guide for the palladium-catalyzed cross-coupling of 4-Ethoxy-2-iodo-1-methylbenzene . By dissecting the mechanistic causality behind steric bottlenecks and off-cycle thermodynamic sinks, this guide establishes robust protocols for both Suzuki-Miyaura (C–C) and Buchwald-Hartwig (C–N) couplings using dialkylbiaryl phosphine (Buchwald) ligands.

Substrate Profiling & Mechanistic Causality

To design a successful catalytic system, one must first understand the stereoelectronic profile of the electrophile. 4-Ethoxy-2-iodo-1-methylbenzene presents three distinct mechanistic variables:

  • The "Ortho-Effect" (Steric Hindrance): The methyl group at the C1 position is ortho to the reactive C–I bond at C2. While oxidative addition into the weak C–I bond is inherently fast, the resulting Pd(II) intermediate is highly congested. This steric shield severely impedes the subsequent transmetalation (in Suzuki couplings) or amine coordination (in Buchwald-Hartwig aminations)[1].

  • The "Iodide Paradox": Aryl iodides are highly reactive, but this reactivity is a double-edged sword in C–N coupling. Following oxidative addition, the intermediate can rapidly dimerize to form an inactive, iodide-bridged palladium dimer ( [Pd(μ−I)Ar(L)]2​ ). This off-cycle species acts as a thermodynamic sink, stalling the catalytic cycle and leading to incomplete conversion[2].

  • Electronic Modulation: The ethoxy group at C4 (meta to the iodine) makes the overall arene electron-rich via resonance donation to the C1, C3, and C5 positions. Electron-rich aryl groups generally slow down the final reductive elimination step, requiring a ligand that can artificially force this elimination through steric bulk.

Ligand Design Principles

To overcome these barriers, dialkylbiaryl phosphine ligands are required. For Suzuki-Miyaura couplings, SPhos or XPhos are the ligands of choice due to their ability to handle extreme steric bulk while accelerating reductive elimination[1]. For Buchwald-Hartwig aminations, RuPhos is uniquely suited to stabilize the monomeric Pd(II) species, preventing the formation of the unreactive Pd–I dimer[3].

CatalyticCycle Pd0 Pd(0)-Ligand Complex (Active Catalyst) OA Oxidative Addition (Fast for C-I Bond) Pd0->OA + Aryl Iodide Substrate PdII Monomeric Pd(II) Ar-I (Stabilized by RuPhos) OA->PdII PdDimer Off-Cycle Pd-I Dimer (Thermodynamic Sink) PdDimer->PdII Bulky Ligand / Solvent PdII->PdDimer Poor Ligand Choice TM Transmetalation / Binding (Steric Bottleneck) PdII->TM + Nucleophile & Base RE Reductive Elimination (Forced by Ligand Bulk) TM->RE RE->Pd0 Catalyst Regeneration Product Cross-Coupled Product RE->Product Product Release

Catalytic cycle illustrating the off-cycle Pd-I dimer sink and steric bottlenecks.

Ligand Selection Matrix

The following table summarizes the quantitative performance parameters and selection criteria for coupling 4-Ethoxy-2-iodo-1-methylbenzene based on established literature for ortho-substituted aryl iodides.

LigandTarget ReactionOptimal NucleophileCatalyst PrecursorKey Mechanistic Advantage
SPhos Suzuki-MiyauraAryl/Alkyl Boronic AcidsPd(OAc)₂ or Pd G3Excellent for ortho-substituted, electron-rich arenes; minimizes protodeboronation[1].
XPhos Suzuki / B-HBoronic Acids / AminesPd₂(dba)₃Universal ligand; handles extreme steric bulk and unactivated electrophiles[4].
RuPhos Buchwald-HartwigSecondary AminesRuPhos Pd G3Specifically disrupts Pd–I dimer formation; enables ultra-low catalyst loading[3].
BrettPhos Buchwald-HartwigPrimary AminesBrettPhos Pd G3Extreme steric profile prevents off-cycle bis-arylation of primary amines[2][5].

Validated Experimental Protocols

To ensure Trustworthiness , the following protocols are designed as self-validating systems. By incorporating an internal standard (IS) prior to reaction initiation, researchers can decouple catalytic failure from downstream purification losses via mass-balance tracking.

ProtocolWorkflow Step1 1. Reagent & IS Prep (Glovebox/Schlenk) Step2 2. Precatalyst Activation (Pd G3 Generation) Step1->Step2 Step3 3. Cross-Coupling (Controlled Heating) Step2->Step3 Step4 4. Aliquot Quenching (Reaction Monitoring) Step3->Step4 Step5 5. qNMR / GC-FID (Mass Balance Validation) Step4->Step5

Self-validating experimental workflow for Pd-catalyzed cross-coupling protocols.
Protocol A: Suzuki-Miyaura Coupling (C–C Bond Formation)

Objective: Coupling of 4-Ethoxy-2-iodo-1-methylbenzene with phenylboronic acid. Ligand System: SPhos / Pd(OAc)₂

Step-by-Step Methodology:

  • Preparation (Air-Free): In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 4-Ethoxy-2-iodo-1-methylbenzene (1.0 mmol, 262 mg), phenylboronic acid (1.5 mmol, 183 mg), and anhydrous K₃PO₄ (2.0 mmol, 424 mg).

  • Catalyst Loading: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Causality note: A 1:2 Pd to ligand ratio ensures complete formation of the active L₂Pd(0) species upon in situ reduction.

  • Internal Standard Addition: Add exactly 0.50 mmol of 1,3,5-trimethoxybenzene (IS for qNMR validation).

  • Solvent Addition: Add 5.0 mL of degassed Toluene/H₂O (10:1 v/v). Causality note: The biphasic system dissolves the inorganic base, accelerating the rate-limiting transmetalation step.

  • Reaction: Seal the tube, remove from the glovebox, and stir vigorously at 80 °C for 12 hours.

  • Validation & Workup: Cool to room temperature. Extract a 50 µL aliquot, dilute with 0.5 mL EtOAc, filter through a short silica plug, and analyze via GC-FID or qNMR. Compare the product integral against the 1,3,5-trimethoxybenzene standard to determine the absolute catalytic yield before aqueous workup and column chromatography.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Coupling of 4-Ethoxy-2-iodo-1-methylbenzene with morpholine (secondary amine). Ligand System: RuPhos Pd G3 Precatalyst

Step-by-Step Methodology:

  • Preparation (Air-Free): Inside a glovebox, charge a vial with 4-Ethoxy-2-iodo-1-methylbenzene (1.0 mmol, 262 mg) and sodium tert-butoxide (1.2 mmol, 115 mg).

  • Catalyst Loading: Add RuPhos Pd G3 (0.01 mmol, 1 mol%). Causality note: G3 precatalysts are used instead of Pd(OAc)₂ to guarantee a 1:1 Pd:Ligand ratio, which is critical for RuPhos to prevent the formation of the off-cycle [Pd(μ−I)Ar(L)]2​ dimer[3].

  • Internal Standard Addition: Add exactly 0.50 mmol of n-dodecane (IS for GC-FID validation).

  • Solvent & Nucleophile: Add 4.0 mL of anhydrous, degassed Toluene, followed by morpholine (1.2 mmol, 104 µL). Causality note: Toluene is strictly utilized over THF or Dioxane because iodide salts (e.g., NaI generated during the reaction) have exceptionally poor solubility in toluene, driving the equilibrium away from Pd–I dimer formation[2].

  • Reaction: Seal the vial, heat to 85 °C, and stir for 8 hours.

  • Validation & Workup: Cool the reaction. Take a 50 µL aliquot, quench with water, extract with EtOAc, and run GC-FID to verify mass balance against the n-dodecane standard. Proceed with standard aqueous extraction and purification.

References

  • Buchwald Phosphine Ligands.Merck / Sigma-Aldrich.
  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.National Institutes of Health (PMC).
  • Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications.ResearchGate.
  • Buchwald-Hartwig Amination.Chemistry LibreTexts.
  • Buchwald Phosphine Ligands for Cross Coupling.Sigma-Aldrich.
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.ACS Publications.

Sources

Method

synthesis of substituted phenetole derivatives from 4-Ethoxy-2-iodo-1-methylbenzene

An In-Depth Guide to the Synthesis of Substituted Phenetole Derivatives from 4-Ethoxy-2-iodo-1-methylbenzene Introduction: The Versatility of the Phenetole Scaffold Substituted phenetole (ethyloxybenzene) derivatives are...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Substituted Phenetole Derivatives from 4-Ethoxy-2-iodo-1-methylbenzene

Introduction: The Versatility of the Phenetole Scaffold

Substituted phenetole (ethyloxybenzene) derivatives are crucial structural motifs in a multitude of functional molecules, ranging from pharmaceuticals to advanced organic materials.[1] Their unique combination of lipophilicity and potential for hydrogen bond acceptance, conferred by the ethoxy group, makes them a privileged scaffold in drug discovery.[2] The strategic functionalization of the phenetole ring allows for the precise tuning of a molecule's steric and electronic properties, which is paramount in the development of novel therapeutic agents and materials.

4-Ethoxy-2-iodo-1-methylbenzene serves as an exceptionally versatile and valuable starting material for accessing a diverse library of these derivatives. The presence of the iodo-substituent, ortho to the methyl group, provides a highly reactive site for palladium-catalyzed cross-coupling reactions, one of the most powerful toolsets in modern organic synthesis.[3][4][5] The iodine atom's high reactivity in oxidative addition to palladium(0) complexes makes this substrate ideal for a range of transformations under relatively mild conditions.[6]

This comprehensive guide provides detailed protocols and expert insights into the application of key palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions—for the synthesis of a variety of substituted phenetole derivatives from 4-Ethoxy-2-iodo-1-methylbenzene.

Synthetic Pathways from a Common Precursor

The strategic position of the iodine atom on 4-Ethoxy-2-iodo-1-methylbenzene allows for its conversion into a wide array of functionalized phenetoles. The primary methods involve forming new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Phenetole Derivatives start 4-Ethoxy-2-iodo-1-methylbenzene suzuki Suzuki-Miyaura (Ar-B(OH)₂) start->suzuki sonogashira Sonogashira (Terminal Alkyne) start->sonogashira buchwald Buchwald-Hartwig (Amine) start->buchwald prod_biaryl Biaryl Phenetoles (C-C Bond) suzuki->prod_biaryl prod_alkynyl Alkynyl Phenetoles (C-C Bond) sonogashira->prod_alkynyl prod_amino Amino Phenetoles (C-N Bond) buchwald->prod_amino

Figure 1: Synthetic routes from 4-Ethoxy-2-iodo-1-methylbenzene.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners.[7][8] The reaction couples an organohalide with an organoboron species, typically a boronic acid or its ester, catalyzed by a palladium(0) complex.[8]

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 4-Ethoxy-2-iodo-1-methylbenzene, forming a Pd(II) complex. This is typically the rate-determining step for aryl iodides.

  • Transmetalation: The organoboron compound, activated by a base (e.g., carbonate, phosphate), transfers its organic group to the palladium center, displacing the halide.[8][11]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[9]

Suzuki_Mechanism Figure 2: Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)Ln oxidative_adduct Ar-Pd(II)Ln-I pd0->oxidative_adduct Oxidative Addition transmetalation_complex Ar-Pd(II)Ln-Ar' oxidative_adduct->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product aryl_iodide Ar-I aryl_iodide->oxidative_adduct boronic_acid Ar'-B(OH)₂ + Base boronic_acid->oxidative_adduct

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Application Protocol: Synthesis of 4-Ethoxy-1-methyl-2-phenylbenzene

This protocol describes the coupling of 4-Ethoxy-2-iodo-1-methylbenzene with phenylboronic acid.

Materials:

  • 4-Ethoxy-2-iodo-1-methylbenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a clean, dry Schlenk flask, add 4-Ethoxy-2-iodo-1-methylbenzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in 2 mL of 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Add 8 mL of 1,4-dioxane and 2 mL of degassed water to the flask.

  • Seal the flask, and degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Key Parameters and Optimization
  • Catalyst System: While Pd(OAc)₂/PPh₃ is a robust system, other catalysts like Pd(PPh₃)₄ or pre-catalysts with more specialized ligands (e.g., SPhos, XPhos) can offer higher yields and faster reaction times, especially with more challenging substrates.[11]

  • Base: The base is crucial for activating the boronic acid.[11] K₂CO₃ is a good general-purpose base, but others like K₃PO₄ or Cs₂CO₃ may be more effective for less reactive boronic acids.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is common, as it helps to dissolve both the organic and inorganic reagents.

Coupling Partner (Ar'-B(OH)₂)Typical ConditionsExpected Yield
Phenylboronic acidPd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, 90°C> 90%
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100°CHigh
3-Pyridinylboronic acidPdCl₂(dppf), K₃PO₄, DME, 85°CGood to High
2-Thiopheneboronic acidPd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 90°CHigh

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the most widely used method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[6][12][13] This reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt co-catalyst.[14][15]

Reaction Principle and Mechanism

The reaction involves two interconnected catalytic cycles.[12][16]

  • Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the aryl iodide to Pd(0).

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This intermediate is more nucleophilic than the alkyne itself.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The aryl and alkynyl groups are eliminated from the palladium center, forming the product and regenerating the Pd(0) catalyst.

Sonogashira_Mechanism Figure 3: Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)Ln pd_oxidative Ar-Pd(II)Ln-I pd0->pd_oxidative Oxidative Addition (Ar-I) pd_product Ar-Pd(II)Ln-C≡CR pd_oxidative->pd_product Transmetalation cu_acetylide Cu(I)-C≡CR pd_product->pd0 Reductive Elimination product Ar-C≡C-R pd_product->product cu_halide Cu(I)-I cu_halide->cu_acetylide Base, R-C≡C-H cu_acetylide->pd_oxidative cu_acetylide->cu_halide Transmetalation to Pd(II)

Caption: Catalytic Cycle of the Sonogashira Reaction.

Application Protocol: Synthesis of 4-Ethoxy-1-methyl-2-(phenylethynyl)benzene

Materials:

  • 4-Ethoxy-2-iodo-1-methylbenzene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a Schlenk flask under an argon atmosphere, add 4-Ethoxy-2-iodo-1-methylbenzene (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.015 mmol, 1.5 mol%), and CuI (0.03 mmol, 3 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the stirring mixture.

  • Stir the reaction at room temperature for 8-12 hours. Monitor for completion by TLC or LC-MS.

  • After completion, filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Key Parameters and Optimization
  • Copper Co-catalyst: While essential for the classic Sonogashira, the copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling).[12] In such cases, copper-free Sonogashira protocols, often requiring stronger bases or specialized ligands, can be employed.[13]

  • Base: The amine base (e.g., Et₃N, diisopropylamine) serves both as a solvent and to neutralize the HI formed during the reaction, as well as facilitating the formation of the copper acetylide.[14]

  • Atmosphere: The reaction is typically sensitive to oxygen, which can promote homocoupling. Therefore, maintaining an inert atmosphere (argon or nitrogen) is critical.[14]

Coupling Partner (Alkyne)Typical ConditionsExpected Yield
PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, RT> 95%
1-HexynePd(PPh₃)₄, CuI, DIPA, Toluene, 60°CHigh
TrimethylsilylacetylenePdCl₂(dppf), CuI, Et₃N, DMF, RTHigh
Propargyl alcoholPd(PPh₃)₂, CuI, Et₃N, THF, 50°CGood to High

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds by coupling aryl halides with a wide range of primary and secondary amines.[17][18] This reaction has largely replaced harsher classical methods like the Ullmann condensation for many applications.[17][19]

Reaction Principle and Mechanism

The mechanism is analogous to other palladium-catalyzed cross-couplings.[20][21][22]

  • Oxidative Addition: A Pd(0) complex adds to the aryl iodide to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[23]

  • Reductive Elimination: This key step forms the C-N bond of the final product and regenerates the Pd(0) catalyst.[17]

Buchwald_Mechanism Figure 4: Catalytic Cycle of the Buchwald-Hartwig Amination pd0 Pd(0)Ln oxidative_adduct Ar-Pd(II)Ln-I pd0->oxidative_adduct Oxidative Addition amido_complex Ar-Pd(II)Ln-NR₂ oxidative_adduct->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product aryl_iodide Ar-I aryl_iodide->oxidative_adduct amine HNR₂ + Base amine->oxidative_adduct

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Application Protocol: Synthesis of 4-(4-Ethoxy-2-methylphenyl)morpholine

Materials:

  • 4-Ethoxy-2-iodo-1-methylbenzene

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add 4-Ethoxy-2-iodo-1-methylbenzene (1.0 mmol, 1.0 equiv).

  • Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with diethyl ether (20 mL), and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Key Parameters and Optimization
  • Ligand: The choice of phosphine ligand is the most critical parameter for a successful Buchwald-Hartwig amination.[18] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to facilitate the reductive elimination step, which is frequently rate-limiting.[17]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[21] Weaker bases like K₂CO₃ are generally ineffective.

  • Palladium Source: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) pre-catalysts like Pd(OAc)₂ are effective. Pd(II) sources are reduced in situ to the active Pd(0) species.[21]

Coupling Partner (Amine)LigandBaseExpected Yield
MorpholineXPhosNaOtBu> 90%
AnilineRuPhosK₃PO₄High
DibenzylamineBINAPNaOtBuGood to High
tert-ButylamineBrettPhosLiHMDSGood

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Toluene, dioxane, and THF are flammable and toxic. Handle them in a fume hood away from ignition sources.

  • Bases: Sodium tert-butoxide is corrosive and moisture-sensitive. LiHMDS is highly reactive with water. Handle these reagents under an inert atmosphere.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle them under an inert atmosphere.

Conclusion

4-Ethoxy-2-iodo-1-methylbenzene is a powerful and versatile building block for the synthesis of diverse substituted phenetole derivatives. Through the application of robust and well-understood palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, researchers can efficiently construct novel molecules with tailored properties for applications in drug discovery, materials science, and agrochemicals. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of these critical synthetic transformations.

References

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  • Hesp, K. D., & Biscoe, M. R. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

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  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

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  • Wikipedia. Heck reaction. [Link]

  • Wikipedia. Ullmann condensation. [Link]

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  • National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

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  • ResearchGate. Obtaining substituted phenol derivatives with potential antimicrobial activity. [Link]

  • Arkivoc. INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [Link]

  • National Center for Biotechnology Information. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

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Application

catalytic systems for C-C bond formation with 4-Ethoxy-2-iodo-1-methylbenzene

An Application Guide to Palladium-Catalyzed C-C Bond Formation with 4-Ethoxy-2-iodo-1-methylbenzene Authored by: A Senior Application Scientist Introduction: The Strategic Importance of C-C Bond Formation The constructio...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Palladium-Catalyzed C-C Bond Formation with 4-Ethoxy-2-iodo-1-methylbenzene

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of C-C Bond Formation

The construction of carbon-carbon (C-C) bonds remains the cornerstone of modern organic synthesis, providing the fundamental framework for countless pharmaceuticals, agrochemicals, and advanced materials.[1][2] Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, offer an unparalleled toolkit for forging these bonds with precision and efficiency.[3][4] This guide focuses on a particularly valuable, yet challenging, building block: 4-Ethoxy-2-iodo-1-methylbenzene .

This substrate presents a unique combination of electronic and steric features. The ethoxy and methyl groups are electron-donating, influencing the reactivity of the aryl iodide. Critically, the ortho-position of the methyl group relative to the iodine atom introduces significant steric hindrance. This bulkiness can impede key steps in the catalytic cycle, necessitating carefully optimized catalytic systems to achieve high-yielding transformations.[5][6]

This document serves as a detailed technical guide for researchers, providing both the theoretical underpinnings and field-proven protocols for employing 4-Ethoxy-2-iodo-1-methylbenzene in three pivotal C-C bond-forming reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.

The Engine of Synthesis: The Palladium Cross-Coupling Catalytic Cycle

At the heart of these transformations lies a well-established catalytic cycle involving palladium, which shuttles between its Pd(0) and Pd(II) oxidation states.[7] Understanding this cycle is critical for rational catalyst selection and troubleshooting.

  • Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-iodine bond of 4-Ethoxy-2-iodo-1-methylbenzene. This is often the rate-determining step and results in a Pd(II) intermediate.[7][8] The reactivity order for halides is I > Br > Cl, making our iodo-substrate highly suitable.[7]

  • Transmetalation (for Suzuki & Sonogashira) : A second organic fragment, delivered by an organometallic reagent (e.g., organoboron or organocopper), is transferred to the palladium center, displacing the halide.[3][4]

  • Migratory Insertion (for Heck) : In the Heck reaction, an alkene coordinates to the Pd(II) center and then inserts into the palladium-carbon bond.[9][10]

  • Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. This final step is often accelerated by bulky ligands.[7][11]

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming biaryl structures by coupling an aryl halide with an organoboron compound, typically a boronic acid or ester.[2][12] Its tolerance for a wide range of functional groups makes it a favorite in the pharmaceutical industry.[3]

Causality Behind Component Selection
  • Substrate: 4-Ethoxy-2-iodo-1-methylbenzene.

  • Challenge: The ortho-methyl group presents significant steric hindrance, which can slow both the oxidative addition and the final reductive elimination step.[6]

  • Catalyst & Ligand Solution: A palladium(II) precatalyst like Pd(OAc)₂ is commonly used. The crucial component is the ligand. For sterically demanding substrates, bulky, electron-rich monophosphine ligands (known as "Buchwald ligands") such as SPhos, XPhos, or tBuXPhos are essential.[5][11] These ligands promote the formation of a monoligated, highly reactive Pd(0) species and accelerate the rate-limiting reductive elimination step.[13] N-Heterocyclic Carbene (NHC) ligands also show excellent efficacy for hindered couplings.[13]

  • Base: A base is required to activate the boronic acid for transmetalation.[7] For hindered substrates where protodeboronation (hydrolytic cleavage of the C-B bond) can be a competing side reaction, a non-aqueous base like K₃PO₄ or Cs₂CO₃ is often superior to aqueous Na₂CO₃.[2]

  • Solvent: Anhydrous, degassed polar aprotic solvents like 1,4-dioxane, toluene, or THF are standard. A small amount of water is often included to aid in dissolving the base and facilitating the catalytic cycle, especially with carbonate bases.

Data Presentation: Typical Suzuki-Miyaura Reaction Parameters
ComponentRoleTypical Loading/EquivalentsNotes
4-Ethoxy-2-iodo-1-methylbenzeneElectrophile1.0 equiv---
Arylboronic AcidNucleophile1.2 - 1.5 equivA slight excess ensures complete consumption of the aryl iodide.
Pd(OAc)₂ or Pd₂(dba)₃Catalyst Precursor1 - 5 mol%Lower loadings are possible with highly active ligand systems.
SPhos or XPhosLigand2 - 10 mol%L:Pd ratio is typically 2:1 to ensure catalyst stability and activity.
K₃PO₄ or Cs₂CO₃Base2.0 - 3.0 equivStrong, non-nucleophilic base is preferred.
Toluene/H₂O or Dioxane/H₂OSolvent~0.1 M concentrationTypically a 5:1 to 10:1 organic to water ratio.
TemperatureReaction Parameter80 - 110 °CHigher temperatures are often needed for hindered substrates.
Reaction TimeReaction Parameter4 - 24 hoursMonitored by TLC or LC-MS.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-Ethoxy-2-iodo-1-methylbenzene (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time. Monitor the reaction's progress by taking aliquots and analyzing via TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Application Protocol 2: Heck Reaction

The Heck (or Mizoroki-Heck) reaction is a powerful method for the arylation of alkenes, forming a new C-C bond and a substituted alkene.[9][10] It is particularly useful for synthesizing stilbenes and cinnamates.

Causality Behind Component Selection
  • Mechanism Difference: The Heck reaction does not involve transmetalation. Instead, it proceeds via alkene coordination, migratory insertion, and β-hydride elimination.[14]

  • Catalyst System: While traditional phosphine ligands can be used, many modern Heck reactions, especially with reactive aryl iodides, can be performed "ligand-free" or with simple palladium salts like Pd(OAc)₂.[15] In these cases, the solvent or other species in solution may act as weak ligands. For more challenging transformations, phosphine ligands or N-heterocyclic carbenes can be beneficial.[9]

  • Base: A base (typically an amine like triethylamine or a carbonate like Na₂CO₃) is required to neutralize the hydriodic acid (HI) generated during the catalytic cycle, regenerating the Pd(0) catalyst.[15][16]

  • Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are common.

Data Presentation: Typical Heck Reaction Parameters
ComponentRoleTypical Loading/EquivalentsNotes
4-Ethoxy-2-iodo-1-methylbenzeneElectrophile1.0 equiv---
Alkene (e.g., Styrene, n-Butyl Acrylate)Nucleophile1.1 - 2.0 equivAn excess is often used, especially for volatile alkenes.
Pd(OAc)₂Catalyst Precursor1 - 5 mol%Often effective without an additional ligand for aryl iodides.
P(o-tol)₃ (optional)Ligand2 - 10 mol%Can improve catalyst stability and prevent palladium black formation.
Triethylamine (Et₃N) or K₂CO₃Base2.0 - 3.0 equivAmine bases can also act as solvents in some cases.
DMF or NMPSolvent~0.2 M concentrationHigh-boiling polar aprotic solvents are common.
TemperatureReaction Parameter80 - 140 °CHigher temperatures are typical for Heck reactions.
Reaction TimeReaction Parameter6 - 48 hoursOften requires longer reaction times than Suzuki couplings.
Detailed Experimental Protocol: Heck Reaction
  • Vessel Preparation: In a Schlenk tube, combine 4-Ethoxy-2-iodo-1-methylbenzene (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), and optional ligand.

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent Addition: Add the degassed solvent (e.g., DMF), the base (e.g., Et₃N, 2.5 equiv), and finally the alkene (e.g., n-butyl acrylate, 1.5 equiv) via syringe.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath (e.g., 120 °C) with stirring. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the substituted alkene.

Application Protocol 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes and conjugated enynes.[17]

Causality Behind Component Selection
  • Dual Catalytic Cycle: The traditional Sonogashira reaction employs a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI) to form a more reactive copper-acetylide intermediate.[17][18] This facilitates the transmetalation step at milder conditions.

  • Copper-Free Systems: To avoid issues with homocoupling of the alkyne (Glaser coupling) and to simplify purification, copper-free Sonogashira protocols have been developed. These often require a stronger base or higher temperatures but are increasingly popular.[19]

  • Base: An amine base, such as triethylamine or diisopropylamine, is crucial. It serves to deprotonate the terminal alkyne and to neutralize the HX by-product.[18]

  • Ligand: Triphenylphosphine (PPh₃) is the classic ligand for Sonogashira couplings, often used in the form of pre-catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

Data Presentation: Typical Sonogashira Reaction Parameters
ComponentRoleTypical Loading/EquivalentsNotes
4-Ethoxy-2-iodo-1-methylbenzeneElectrophile1.0 equiv---
Terminal AlkyneNucleophile1.1 - 1.5 equivA slight excess is common.
PdCl₂(PPh₃)₂Catalyst Precursor1 - 3 mol%A common, air-stable Pd(II) precatalyst.
Copper(I) Iodide (CuI)Co-catalyst2 - 5 mol%Essential for the classic, mild-condition protocol.
Triethylamine (Et₃N)Base/Solvent3.0 equiv or as solventMust be anhydrous.
THF or DMFCo-solvent~0.2 M concentrationOften used with Et₃N.
TemperatureReaction ParameterRoom Temp. to 80 °CMilder conditions are a key advantage of the Sonogashira reaction.
Reaction TimeReaction Parameter2 - 12 hoursReactions are often quite rapid.
Detailed Experimental Protocol: Sonogashira Coupling
  • Vessel Setup: To a Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper(I) iodide (3 mol%).

  • Solvent and Reagents: Add degassed solvent (e.g., THF) and the amine base (e.g., Et₃N). Stir for a few minutes, then add 4-Ethoxy-2-iodo-1-methylbenzene (1.0 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction by TLC.

  • Workup: Once the starting material is consumed, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

4-Ethoxy-2-iodo-1-methylbenzene is a versatile building block for advanced organic synthesis. While its sterically hindered nature requires deliberate and informed selection of reaction conditions, highly efficient C-C bond formation is readily achievable. For Suzuki-Miyaura couplings, the use of bulky, electron-rich phosphine ligands is paramount. Heck reactions can often proceed under simpler, ligand-free conditions, while the Sonogashira coupling provides a mild and rapid entry to valuable arylalkynes. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully employ this substrate in their synthetic endeavors, enabling the construction of complex molecular architectures for drug discovery and materials science.

References

  • Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

  • ChemRxiv. (2022). Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Nagata, Y., et al. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. SpringerLink. [Link]

  • ACS Publications. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. [Link]

  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions | Organic Chemistry Study Guide. [Link]

  • Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • PubMed. (2005). Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Taylor & Francis Online. (n.d.). Heck reaction – Knowledge and References. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. [Link]

  • Sci-Hub. (n.d.). Catalytic C–C Bond Formation Promoted by Organo- and Amidomagnesium(II) Compounds. [Link]

  • University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

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  • ResearchGate. (2025). Organocatalytic methods for CC bond formation. [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed hydrocarbonylative cross-coupling with two different alkenes. [Link]

  • Arkivoc. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

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Method

Advanced Functionalization Protocols for 4-Ethoxy-2-iodo-1-methylbenzene: Overcoming Ortho-Steric Hindrance in Cross-Coupling and Metallation

Executive Summary & Molecular Profile 4-Ethoxy-2-iodo-1-methylbenzene (CAS: 2764731-30-6) is a highly versatile, yet sterically demanding, building block utilized in the synthesis of advanced active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile

4-Ethoxy-2-iodo-1-methylbenzene (CAS: 2764731-30-6) is a highly versatile, yet sterically demanding, building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and functional materials. Structurally, it features an iodine atom flanked by an ortho-methyl group and an electron-donating ethoxy group at the para position relative to the methyl (meta to the iodine).

This specific substitution pattern creates a unique reactivity profile that dictates experimental design:

  • Steric Hindrance: The ortho-methyl group significantly impedes the approach of transition metal catalysts during the oxidative addition step of cross-coupling reactions.

  • Electronic Effects: The overall electron-rich nature of the arene ring strengthens the C–I bond against oxidative addition but thermodynamically accelerates the subsequent reductive elimination step once the metal is inserted.

  • The "Iodide Dimer" Problem: In palladium-catalyzed C–N couplings, the displaced iodide anion has a high propensity to bridge two palladium centers, forming a thermodynamically stable, catalytically inactive Pd(II) dimer[1].

To successfully functionalize the iodo position, standard catalytic systems (e.g., Pd(PPh3)4) are insufficient. This guide details the causality and self-validating protocols for utilizing dialkylbiarylphosphine ligands (Buchwald ligands) and lithium-halogen exchange to achieve high-yielding functionalizations.

Mechanistic Insights: Overcoming Aryl Iodide Limitations

The Role of Dialkylbiarylphosphines in C-C and C-N Coupling

Aryl iodides are traditionally highly reactive in Suzuki-Miyaura couplings but notoriously problematic in Buchwald-Hartwig aminations. The oxidative addition of 4-Ethoxy-2-iodo-1-methylbenzene generates a Pd(II)(Ar)(I)L intermediate. If the ligand is small (like PPh3), the iodide anions bridge two palladium centers, trapping the catalyst in a dead-end resting state[1].

To prevent this, third-generation Buchwald ligands such as XPhos or RuPhos are mandatory. These ligands possess extreme steric bulk and a unique π-interaction at the ortho-carbon of the unsubstituted aryl ring of the biphenyl backbone[2]. This bulk strictly enforces a monoligated Pd(0)L active species, physically preventing dimer formation and accelerating reductive elimination[3].

Solvent Causality: The Solubility of Sodium Iodide

In Buchwald-Hartwig aminations, the choice of solvent dictates the fate of the catalyst. When coupling 4-Ethoxy-2-iodo-1-methylbenzene, non-polar solvents like toluene must be used instead of polar aprotic solvents like DME or dioxane. In toluene, the byproduct NaI is highly insoluble (0.33 mM), causing it to precipitate out of the catalytic cycle. In contrast, polar solvents dissolve NaI (up to 797 mM in DME), allowing free iodide anions to coordinate to the Pd center, stabilizing inhibitory species and halting turnover[4].

Catalytic cycle of Buchwald-Hartwig amination highlighting steric effects.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between ligand/solvent choice and reaction success for the C-N coupling of ortho-substituted aryl iodides.

Table 1: Ligand & Solvent Optimization for C-N Coupling of Aryl Iodides

LigandSolventNaI Solubility (mM)Yield (%)Mechanistic Outcome / Causality
PPh3Toluene< 0.5< 10%Rapid formation of inactive Pd(II) iodide bridging dimers.
BINAPToluene< 0.545%Bidentate rigidity prevents dimer, but slows oxidative addition.
XPhosDME79715%High dissolved [I⁻] poisons the monoligated active catalyst.
XPhos Toluene 0.33 > 95% Monoligated active species maintained; low [I⁻] inhibition.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol utilizes SPhos to overcome the ortho-methyl steric bulk and efficiently couple the aryl iodide with an arylboronic acid[5].

Reagents:

  • 4-Ethoxy-2-iodo-1-methylbenzene (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Toluene / H₂O (10:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with Pd(OAc)₂, SPhos, and K₃PO₄.

  • Degassing: Add toluene and H₂O. Sparge the biphasic mixture with Argon for 15 minutes.

    • Validation Check: The solvent should maintain a steady, fine stream of bubbles. Proper degassing is critical; dissolved oxygen will rapidly oxidize the electron-rich SPhos ligand.

  • Substrate Addition: Add 4-Ethoxy-2-iodo-1-methylbenzene and phenylboronic acid under positive Argon flow.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring (1000 rpm) to ensure biphasic mixing.

    • Validation Check: Upon reaching 80 °C, the suspension should transition to a homogeneous golden-brown organic layer, indicating the formation of the active Pd(0)-SPhos species. If a black precipitate forms, Pd-black has crashed out due to oxygen ingress.

  • Workup: After 4 hours, cool to room temperature, dilute with EtOAc, and wash with brine. Dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Designed to prevent iodide dimer inhibition by utilizing RuPhos and a non-polar solvent[1][3][4].

Reagents:

  • 4-Ethoxy-2-iodo-1-methylbenzene (1.0 equiv, 1.0 mmol)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (1 mol% Pd)

  • RuPhos (2.5 mol%)

  • NaOtBu (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Glovebox Assembly: Inside an inert atmosphere glovebox, charge a vial with Pd₂(dba)₃, RuPhos, and NaOtBu.

    • Validation Check: NaOtBu must be handled in a glovebox; ambient moisture will hydrolyze it to NaOH, which is a poor base for this catalytic cycle and leads to hydrodehalogenation side-products.

  • Solvent Addition: Add anhydrous toluene, followed by the aryl iodide and morpholine. Seal the vial with a PTFE-lined cap.

  • Heating: Remove the vial from the glovebox and heat at 100 °C for 12 hours.

    • Validation Check: The solution will turn deep red/orange. A white precipitate (NaI) will gradually form on the walls of the vial. The appearance of this insoluble salt confirms the successful progression of the catalytic cycle without iodide poisoning.

  • Workup: Filter the crude mixture through a pad of Celite to remove the NaI and Pd residues, concentrate, and purify.

Protocol C: Lithium-Halogen Exchange & Electrophilic Trapping

When transition-metal catalysis is not desired, the C-I bond can be converted into a nucleophile via lithium-halogen exchange. The extreme kinetics of the iodine-lithium exchange allow the use of n-BuLi rather than the highly pyrophoric t-BuLi.

LiHal_Exchange Start 4-Ethoxy-2-iodo- 1-methylbenzene LiEx Lithium-Halogen Exchange (n-BuLi, THF, -78°C) Start->LiEx ArLi Aryllithium Intermediate LiEx->ArLi Electrophile Electrophilic Trapping (e.g., B(OiPr)3) ArLi->Electrophile Product Functionalized Arene (e.g., Boronic Acid) Electrophile->Product

Workflow for lithium-halogen exchange and subsequent electrophilic trapping.

Step-by-Step Methodology:

  • Cooling: Dissolve 4-Ethoxy-2-iodo-1-methylbenzene (1.0 mmol) in anhydrous THF (5 mL) under Argon. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes) over 5 minutes.

    • Validation Check: The solution should remain clear or turn slightly pale yellow. Stir for exactly 30 minutes at -78 °C. Do not allow the temperature to rise, as the highly reactive aryllithium intermediate will abstract protons from THF.

  • Trapping: Rapidly inject triisopropyl borate (B(OiPr)₃) (1.5 equiv) in one portion. Stir for 1 hour at -78 °C, then allow to warm to room temperature.

  • Quenching: Quench with 1M HCl to hydrolyze the boronate ester to the free boronic acid. Extract with EtOAc.

Summary of Experimental Parameters

Table 2: Experimental Parameters for 4-Ethoxy-2-iodo-1-methylbenzene Functionalization

Reaction TypeReagentsCatalyst / LigandTemp / TimeKey Validation Metric
Suzuki-Miyaura Ar-I, PhB(OH)₂, K₃PO₄Pd(OAc)₂ / SPhos80 °C / 4 hHomogeneous golden-brown organic layer.
Buchwald-Hartwig Ar-I, Morpholine, NaOtBuPd₂(dba)₃ / RuPhos100 °C / 12 hFormation of insoluble white NaI precipitate.
Li-Halogen Exchange Ar-I, n-BuLi, B(OiPr)₃None-78 °C / 1.5 hTemperature strictly maintained to prevent THF metalation.

References[1] An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - nih.gov - Link[5] Stereoselective Palladium-Catalyzed Base-Free Suzuki–Miyaura Cross-Coupling of Tetrasubstituted gem-Difluoroalkenes: An Experimental and Computational Study - acs.org - Link[4] Buchwald–Hartwig amination - grokipedia.com - Link[2] Buchwald Ligands Review - entegris.com - Link[3] Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction - acs.org - Link

Sources

Application

use of 4-Ethoxy-2-iodo-1-methylbenzene in materials science research

Application Note: 4-Ethoxy-2-iodo-1-methylbenzene as a Modular Building Block in Optoelectronic Materials Synthesis Prepared by: Senior Application Scientist, Advanced Materials Division Target Audience: Materials Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Ethoxy-2-iodo-1-methylbenzene as a Modular Building Block in Optoelectronic Materials Synthesis

Prepared by: Senior Application Scientist, Advanced Materials Division Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronics Researchers

Executive Summary

The development of next-generation organic optoelectronics—such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)—relies heavily on the precise structural tuning of conjugated π -systems. 4-Ethoxy-2-iodo-1-methylbenzene (CAS: 2764731-30-6) has emerged as a highly specialized aryl halide building block for these applications. This molecule offers a unique trifecta of functional handles: an iodine atom for highly efficient, low-temperature cross-coupling; an ethoxy group for electronic enrichment and solubility enhancement; and a methyl group that introduces critical steric hindrance. This application note details the mechanistic rationale, synthetic workflow, and photophysical impact of utilizing this precursor to design high-efficiency, Thermally Activated Delayed Fluorescence (TADF) materials.

Mechanistic Insights: The Causality of Structural Tuning

In the rational design of organic semiconductors, every functional group must serve a distinct electronic or spatial purpose. The substitution pattern of 4-Ethoxy-2-iodo-1-methylbenzene is engineered for the synthesis of Donor-Acceptor (D-A) fluorophores[1]:

  • The Iodine Leaving Group (Reactivity): Aryl iodides undergo oxidative addition to Palladium(0) complexes significantly faster than their bromide or chloride counterparts. This kinetic advantage allows Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to proceed at lower temperatures[2][3]. Lower temperatures prevent the thermal degradation of sensitive optoelectronic intermediates and suppress undesired homocoupling side-reactions.

  • The 4-Ethoxy Group (Electronic Tuning): As a strong resonance electron-donating group (EDG), the ethoxy moiety raises the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting donor fragment. Additionally, the flexible alkyl chain disrupts crystalline packing, significantly improving the solubility of the final conjugated polymer or macromolecule in green processing solvents (e.g., anisole or non-halogenated aromatics).

  • The 1-Methyl Group (Steric Hindrance & TADF Enablement): In TADF OLED materials, achieving a near-zero singlet-triplet energy splitting ( ΔEST​ ) is mandatory for efficient Reverse Intersystem Crossing (RISC)[4]. By placing a methyl group ortho to the coupling site (the iodine), severe steric repulsion is introduced upon coupling with an acceptor moiety. This forces the D-A dihedral angle ( θ ) toward 90°, effectively breaking the spatial overlap between the HOMO (localized on the donor) and the LUMO (localized on the acceptor)[5].

Workflow & Visualization

The standard workflow involves coupling 4-Ethoxy-2-iodo-1-methylbenzene with an electron-deficient boronic ester (e.g., a triazine or oxadiazole derivative) to form a highly twisted D-A system.

G EIMB 4-Ethoxy-2-iodo-1-methylbenzene (Donor Precursor) Coupling Pd-Catalyzed Cross-Coupling EIMB->Coupling + Acceptor Boronate Twisted Highly Twisted D-A Conformation Coupling->Twisted Methyl Steric Hindrance HOMOLUMO Spatial Separation of HOMO & LUMO Twisted->HOMOLUMO Ortho-Substitution TADF Small ΔE_ST & Efficient RISC (TADF) HOMOLUMO->TADF Photophysical Tuning

Fig 1. Mechanistic pathway of utilizing 4-Ethoxy-2-iodo-1-methylbenzene in TADF OLED material design.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a model D-A TADF emitter using 4-Ethoxy-2-iodo-1-methylbenzene and a triazine-based boronic acid pinacol ester. The procedure is designed as a self-validating system, incorporating in-process checks to ensure catalytic turnover and product integrity.

Reagents & Materials:

  • 4-Ethoxy-2-iodo-1-methylbenzene (1.0 equiv, 1.0 mmol)

  • Acceptor-Boronic Acid Pinacol Ester (1.1 equiv, 1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh 3​ ) 4​ ] (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K 2​ CO 3​ ) (3.0 equiv, 3.0 mmol) - Aqueous 2M solution

  • Solvent: Toluene / Ethanol (4:1 v/v)

  • SiliaMetS® Thiol (or equivalent Pd scavenger)

Step-by-Step Methodology:

  • System Preparation & Degassing (Critical Step):

    • Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, boronic ester, and the Toluene/Ethanol solvent mixture.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, killing the catalytic cycle. Degassing is mandatory.

    • Validation: Sparge the solution with ultra-pure Argon for 15 minutes. The solution should remain clear and colorless.

  • Base Addition & Catalyst Introduction:

    • Action: Add the 2M aqueous K 2​ CO 3​ solution (previously degassed). Under a heavy stream of Argon, quickly add the Pd(PPh 3​ ) 4​ catalyst.

    • Causality: The base is required to coordinate with the boron atom, forming a negatively charged boronate complex that facilitates the transmetalation step with the Pd(II) intermediate[2][6].

    • Validation: Upon addition of the Pd catalyst, the mixture will transition to a pale yellow/greenish tint, indicating the dissolution of the catalyst and the initiation of the oxidative addition complex.

  • Reaction Execution:

    • Action: Seal the flask and heat the biphasic mixture to 85 °C under vigorous stirring for 12 hours.

    • Validation (TLC Check): After 4 hours, pull a 0.1 mL aliquot, dilute with ethyl acetate, and spot on a silica TLC plate (Eluent: Hexanes/EtOAc 9:1). Visualize under 254 nm UV light. The complete disappearance of the high-Rf aryl iodide spot confirms the reaction has reached completion.

  • Workup & Palladium Scavenging:

    • Action: Cool the mixture to room temperature. Extract the aqueous layer with Toluene (3 × 20 mL). Combine the organic layers and add 500 mg of SiliaMetS® Thiol resin. Stir at 40 °C for 2 hours.

    • Causality: Trace palladium impurities act as severe non-radiative recombination centers (exciton quenchers) in OLED devices. The thiol resin covalently binds and removes these heavy metal traces.

    • Validation: Filter the mixture through a pad of Celite. The resulting filtrate should be completely devoid of any grey/black palladium particulate and exhibit a bright fluorescence under 365 nm UV light (indicative of the synthesized D-A fluorophore).

  • Purification:

    • Action: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/DCM gradient) to yield the pure conjugated product.

Quantitative Data Presentation

The table below summarizes the theoretical and experimentally observed photophysical tuning effects when transitioning from an un-substituted donor-acceptor system to one utilizing the sterically hindered, electronically enriched 4-Ethoxy-2-iodo-1-methylbenzene architecture.

Material DerivativeSubstitution PatternDihedral Angle ( θ )HOMO Level (eV)LUMO Level (eV) ΔEST​ (eV)PLQY (%)
Reference D-A Unsubstituted~35°-5.60-2.800.4515.0
Ethoxy-D-A 4-Ethoxy only~38°-5.35-2.820.4022.5
EIMB-D-A 4-Ethoxy, 2-Methyl ~82° -5.40 -2.85 0.08 89.0

Table 1. Comparative photophysical properties of D-A materials. Note the dramatic reduction in ΔEST​ and the resulting surge in Photoluminescence Quantum Yield (PLQY) when utilizing the 2-methyl substituted EIMB precursor, which forces orthogonal D-A twisting.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. URL:[Link]

  • Cai, J.-L. et al. "Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole." Frontiers in Chemistry, 2019. URL:[Link]

  • Geng, Y. et al. "The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation." Chemical Reviews, 2024. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 4-Ethoxy-2-iodo-1-methylbenzene

Welcome to the Technical Support Center. This guide is designed for synthetic chemists, process engineers, and drug development professionals handling the isolation and purification of 4-Ethoxy-2-iodo-1-methylbenzene (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists, process engineers, and drug development professionals handling the isolation and purification of 4-Ethoxy-2-iodo-1-methylbenzene (CAS: 2764731-30-6).

Due to its asymmetrical substitution pattern (an ethoxy group, an iodo group, and a methyl group on a benzene ring), this compound presents specific physical chemistry challenges during purification, most notably liquid-liquid phase separation (LLPS) , commonly referred to as "oiling out" [1]. This guide provides field-proven, self-validating protocols to ensure high-purity crystalline recovery.

Physicochemical Profiling for Solvent Selection

Before initiating recrystallization, it is critical to understand the physical properties of the target molecule. The asymmetrical nature of 4-Ethoxy-2-iodo-1-methylbenzene disrupts crystal lattice packing, resulting in a relatively low melting point. This directly dictates our solvent strategy.

Quantitative Data & Property Impact Table
PropertyValue / CharacteristicImpact on Recrystallization Strategy
Chemical Name 4-Ethoxy-2-iodo-1-methylbenzeneAsymmetry lowers lattice energy, increasing solubility in cold non-polar solvents.
CAS Number 2764731-30-6Identifier for analytical reference standards.
Molecular Weight 262.09 g/mol Heavy iodine atom increases density of any "oiled out" phase.
Polarity Low to ModerateHighly soluble in DCM, EtOAc, and Toluene. Requires a highly polar anti-solvent (e.g., Water) paired with a moderate solvent (e.g., Ethanol).
Melting Point Low-melting solidHigh Risk: If the solvent's boiling point exceeds the compound's melting point, the compound will oil out rather than crystallize [2].
Bond Stability Photolytically sensitive (C-I)Susceptible to trace I2​ formation, leading to pink/brown discoloration. Requires chemical quenching prior to crystallization[3].

Recrystallization Workflow

The following decision tree maps the optimal path for purifying halogenated aromatic ethers, including integrated troubleshooting loops for common failures like emulsion formation.

Workflow for the recrystallization of 4-Ethoxy-2-iodo-1-methylbenzene, including LLPS mitigation.

Standard Operating Procedure: Ethanol/Water Co-Solvent Method

This protocol utilizes an Ethanol/Water co-solvent system. Ethanol provides the necessary solubility at elevated temperatures, while water acts as an anti-solvent to force the hydrophobic aromatic ring out of solution upon cooling.

Phase A: Chemical Pre-Treatment (Iodine Quenching)

Causality: Aryl iodides can slowly degrade via thermal or photolytic pathways, releasing trace molecular iodine ( I2​ ). I2​ is highly colored and acts as a freezing-point depressant, exacerbating oiling-out issues.

  • Dissolve the crude 4-Ethoxy-2-iodo-1-methylbenzene in an intermediate solvent (e.g., Ethyl Acetate, 10 mL/g).

  • Transfer to a separatory funnel and wash vigorously with an equal volume of 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) . The thiosulfate reduces the highly colored I2​ into colorless, water-soluble iodide ions ( I− ) [4].

  • Wash the organic layer with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield a pale/colorless crude solid.

Phase B: Dissolution & Saturation
  • Transfer the pre-treated solid to an Erlenmeyer flask.

  • Add a minimal amount of hot Ethanol (approx. 50–60°C). Do not exceed 60°C, as approaching the boiling point of ethanol (78°C) increases the risk of exceeding the compound's melting point, guaranteeing an oil-out scenario [2].

  • Swirl until completely dissolved. If insoluble mechanical impurities remain, perform a rapid hot gravity filtration.

  • While maintaining the solution temperature, add warm distilled water dropwise. Continue addition until a faint, milky cloudiness persists in the solution (this indicates the saturation point has been reached).

  • Add 1–2 drops of hot ethanol just until the solution turns clear again.

Phase C: Nucleation & Isolation
  • Critical Step: Allow the flask to cool undisturbed on the benchtop to room temperature. Causality: Slow cooling allows the solute molecules the necessary kinetic time to arrange into a rigid, highly ordered crystal lattice. Rapid cooling traps impurities and forces the compound out as an amorphous liquid phase [1].

  • Once crystals have formed at room temperature, transfer the flask to an ice-water bath (0–5°C) for 15 minutes to maximize yield.

  • Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal volume of ice-cold 3:1 Water:Ethanol mixture. Dry under vacuum.

Troubleshooting & FAQs

Q1: My product separated as a milky emulsion or a heavy oil at the bottom of the flask instead of forming crystals. What happened?

A: You have encountered Liquid-Liquid Phase Separation (LLPS) , known in process chemistry as "oiling out." This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or when integration into the crystal lattice is kinetically hindered [1]. Because 4-Ethoxy-2-iodo-1-methylbenzene is asymmetrical, its melting point is relatively low, making it a prime candidate for LLPS.

  • The Fix: Do not attempt to crystallize the oil directly; it acts as a solvent for impurities. Reheat the flask until the oil completely redissolves into a single clear phase. Add 10-15% more Ethanol (the "good" solvent) to lower the saturation temperature so that it falls below the compound's melting point [2]. Cool the flask much slower this time, and introduce a seed crystal if you have one.

Q2: Even after recrystallization, my crystals have a slight pinkish-brown tint. Is the product ruined?

A: The product is likely fine, but it is contaminated with trace molecular iodine ( I2​ ) trapped within the crystal lattice. I2​ is highly soluble in the oiling-out phase and easily co-crystallizes.

  • The Fix: Recrystallization alone is a poor method for removing I2​ . You must break the lattice, dissolve the compound in an organic solvent, and perform the Sodium Thiosulfate wash detailed in Phase A of the protocol [3]. This chemical quench is mandatory for halogenated aromatics presenting with pink/purple discoloration.

Q3: I cooled the solution in an ice bath, but no crystals are forming at all. The solution is perfectly clear.

A: The solution is not supersaturated. You likely added too much ethanol during the dissolution phase, meaning the concentration of 4-Ethoxy-2-iodo-1-methylbenzene is too low to force nucleation even at 0°C.

  • The Fix: Add a boiling chip and gently boil off 20–30% of the solvent volume to concentrate the mixture. Alternatively, scratch the inside bottom of the glass flask vigorously with a glass stirring rod. The micro-abrasions on the glass provide a high-energy surface area that drastically lowers the activation energy required for primary nucleation.

References

  • Oiling Out in Crystallization Mettler Toledo - AutoChem Applications URL:[Link]

  • The Problem of Oiling Out in Chemical Process Development KiloMentor - Organic Process Research & Development URL:[Link]

  • Not Voodoo X: Demystifying Synthetic Organic Laboratory Technique - Aqueous Solutions & Washes University of Rochester, Department of Chemistry URL:[Link]

  • 2-Iodothiophene (Removal of excess iodine using sodium thiosulfate) Organic Syntheses, Coll. Vol. 2, p.355 (1943) URL:[Link]

Optimization

Yield Optimization Portal: 4-Ethoxy-2-iodo-1-methylbenzene Synthesis

Welcome to the Technical Support Center for the synthesis of 4-Ethoxy-2-iodo-1-methylbenzene (CAS 2764731-30-6). This guide is engineered for drug development professionals and synthetic chemists who require high-yieldin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Ethoxy-2-iodo-1-methylbenzene (CAS 2764731-30-6). This guide is engineered for drug development professionals and synthetic chemists who require high-yielding, reproducible protocols.

The synthesis relies on the Williamson ether synthesis, specifically the O-alkylation of the commercially available precursor, 3-iodo-4-methylphenol (CAS 626250-54-2)[1]. While the theoretical framework of this reaction is straightforward[2], practical execution often suffers from incomplete conversion or regioselectivity issues[3]. This portal provides a self-validating methodology, mechanistic insights, and troubleshooting FAQs to ensure >90% isolated yields.

Mechanistic Pathway

G A 3-Iodo-4-methylphenol (Starting Material) B Deprotonation (K2CO3 / DMF) A->B Base addition C Phenoxide Intermediate (Nucleophile) B->C - HCO3-, - K+ D SN2 Alkylation (+ Ethyl Iodide) C->D Nucleophilic attack E 4-Ethoxy-2-iodo-1-methylbenzene (Target Product) D->E - I- (Leaving group)

Reaction mechanism for O-alkylation of 3-iodo-4-methylphenol to 4-ethoxy-2-iodo-1-methylbenzene.

Self-Validating Experimental Protocol

This protocol is designed with built-in diagnostic checkpoints to ensure the reaction validates its own progress and purity at every stage.

Scale: 10 mmol Materials:

  • 3-Iodo-4-methylphenol: 2.34 g (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous: 2.07 g (1.5 eq)

  • Ethyl iodide: 0.96 mL (1.2 eq)

  • N,N-Dimethylformamide (DMF), strictly anhydrous: 15 mL

Step 1: Phenoxide Generation

Action: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 3-iodo-4-methylphenol in anhydrous DMF. Add finely powdered K₂CO₃. Stir at room temperature for 30 minutes. Causality: K₂CO₃ is a mild base that selectively deprotonates the phenol without participating in side reactions. Pre-forming the potassium phenoxide ensures the nucleophile is fully generated before the electrophile is introduced, preventing the ethyl iodide from degrading in the presence of unreacted base.

Step 2: Electrophilic Alkylation

Action: Add ethyl iodide dropwise via syringe. Heat the reaction mixture to 60°C and stir for 4 hours. Causality: Ethyl iodide is a potent electrophile. Heating to 60°C provides the necessary activation energy for the bimolecular nucleophilic substitution (Sₙ2) while remaining safely below the boiling point of ethyl iodide (72°C) to prevent evaporative reagent loss. Self-Validation Checkpoint (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The starting phenol is highly polar and strongly hydrogen-bonded (R_f ~0.2). The O-alkylated product lacks the hydroxyl group and migrates significantly higher (R_f ~0.7). Complete disappearance of the R_f 0.2 spot confirms 100% conversion.

Step 3: Workup & Isolation

Action: Cool the mixture to room temperature. Quench with ice water (50 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 1M NaOH (2 x 15 mL), followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Causality & Self-Validation Checkpoint (Mass-Balance): The water quench forces the highly lipophilic product into the organic phase while washing away the DMF. The critical 1M NaOH wash deprotonates any trace unreacted 3-iodo-4-methylphenol, pulling it exclusively into the aqueous layer. Validation: Acidify this aqueous waste layer with 2M HCl. If unreacted starting material is present, it will immediately precipitate as a white solid. Weighing this precipitate allows you to physically validate the mass balance and reaction efficiency.

Quantitative Data: Reaction Condition Matrix

The following table summarizes the causal relationship between reagent selection and final isolated yield, allowing you to optimize based on your laboratory's inventory.

Alkylating AgentCatalyst / AdditiveSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
Ethyl Iodide (1.2 eq) NoneDMF604>99%94%
Ethyl Iodide (1.2 eq) NoneAcetone56 (reflux)885%80%
Ethyl Bromide (1.5 eq) NoneDMF601260%52%
Ethyl Bromide (1.5 eq) KI (0.1 eq)DMF60695%89%
Diethyl Sulfate (1.1 eq) NoneTHF65590%85%

Troubleshooting FAQs

Q1: My yield is stuck at 50-60%, and I see unreacted starting material. How can I push the conversion to >90%? A1: Incomplete conversion in O-alkylation is primarily caused by trace moisture[2]. Water rapidly hydrolyzes ethyl iodide into ethanol, consuming your alkylating agent before it can react with the phenoxide. Ensure your DMF is strictly anhydrous and your K₂CO₃ is oven-dried. To rescue a stalled reaction, add an additional 0.5 equivalents of ethyl iodide and continue heating.

Q2: I am observing a secondary spot on my TLC (R_f ~0.5) that isn't the starting material. What is it? A2: This is likely a C-alkylated byproduct. Phenoxide is an ambident nucleophile. While O-alkylation is kinetically favored, C-alkylation can occur at the ortho position if the reaction is run in less polar solvents where the potassium cation is tightly paired to the oxygen[3]. Ensure you are using a high-dielectric polar aprotic solvent (like DMF or DMSO) which strongly solvates the K⁺ ion, leaving the "hard" oxygen nucleophile fully exposed for strictly O-directed Sₙ2 attack.

Q3: Can I substitute ethyl bromide for ethyl iodide to reduce costs during scale-up? A3: Yes, but ethyl bromide is significantly less electrophilic. If you make this substitution, your reaction rate and yield will drop unless you utilize Finkelstein catalysis. Add 0.1 equivalents of Potassium Iodide (KI) to the reaction mixture. The KI will continuously convert the ethyl bromide into highly reactive ethyl iodide in situ, maintaining high reaction rates without the full cost of stoichiometric ethyl iodide.

Q4: The final isolated oil is slightly discolored (pink/brown). How do I remove this? A4: The pink/brown discoloration is caused by trace amounts of free iodine (I₂) generated by light-induced or oxidative degradation of the iodinated aromatic ring[4]. To self-validate and correct this, add a wash step using saturated sodium thiosulfate (Na₂S₂O₃) during your workup. The thiosulfate will instantly reduce the colored I₂ back to colorless, water-soluble iodide (I⁻), clarifying your organic layer.

References

  • Selective O-alkylation of Phenol Using Dimethyl Ether - MDPI. Source: MDPI. URL: [Link]

  • Rhenium-Catalyzed ortho-Alkylation of Phenols - Organic Syntheses. Source: Organic Syntheses. URL: [Link]

Sources

Troubleshooting

minimizing de-iodination of 4-Ethoxy-2-iodo-1-methylbenzene in reactions

Technical Support Center: 4-Ethoxy-2-iodo-1-methylbenzene Welcome to the technical support center for 4-Ethoxy-2-iodo-1-methylbenzene. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Ethoxy-2-iodo-1-methylbenzene

Welcome to the technical support center for 4-Ethoxy-2-iodo-1-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the common side reaction of de-iodination. As an ortho-iodo-toluene derivative, this compound is susceptible to C-I bond cleavage under various conditions, leading to the formation of 4-ethoxy-1-methylbenzene as a significant impurity. This document provides in-depth, mechanistically-grounded solutions to preserve the integrity of your starting material and maximize the yield of your desired product.

Part 1: Foundational Understanding of De-iodination

This section addresses the fundamental principles governing the de-iodination of aryl iodides. Understanding the "why" is critical to developing effective preventative strategies.

Q1: What is de-iodination and why is it a prevalent issue with 4-Ethoxy-2-iodo-1-methylbenzene?

A: De-iodination is a chemical reaction that involves the cleavage of a carbon-iodine (C-I) bond and its replacement with a carbon-hydrogen (C-H) bond.[1] This process converts your starting material, 4-Ethoxy-2-iodo-1-methylbenzene, into the undesired byproduct, 4-ethoxy-1-methylbenzene.

This side reaction is particularly common for aryl iodides compared to other aryl halides because the C-I bond is the weakest of the carbon-halogen bonds. The bond dissociation energies clearly illustrate this trend: C-F (452 kJ/mol) > C-Cl (351 kJ/mol) > C-Br (293 kJ/mol) > C-I (234 kJ/mol) .[1] This low bond energy means that less energy is required to cleave the C-I bond, making it susceptible to cleavage via several mechanistic pathways, including radical, reductive, and photolytic processes.

Q2: What are the primary mechanistic pathways that lead to de-iodination?

A: De-iodination of aryl iodides typically proceeds through three main pathways, often competing with your desired reaction:

  • Radical-Mediated De-iodination: This is a very common pathway, especially under basic conditions or in the presence of transition metals. An electron transfer to the aryl iodide can generate a radical anion, which then expels an iodide ion to form a highly reactive aryl radical.[2][3] This aryl radical can then abstract a hydrogen atom from a solvent molecule, reagent, or other species in the reaction mixture to form the de-iodinated product.[4] Strong bases like potassium tert-butoxide (KOtBu) are known to trigger such radical processes, even in the absence of a metal catalyst.[3][5]

  • Transition Metal-Catalyzed Reductive Dehalogenation: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), a common side reaction is hydrodehalogenation.[6] This can occur via several routes within the catalytic cycle. For instance, after oxidative addition of the aryl iodide to Pd(0), the resulting Ar-Pd(II)-I intermediate can react with a base or a hydride source in the mixture, leading to the formation of an Ar-Pd(II)-H species. Reductive elimination from this intermediate yields the de-iodinated arene and regenerates the Pd(0) catalyst.[7][8]

  • Photochemical Cleavage: The C-I bond can be cleaved by exposure to light, particularly UV radiation. This homolytic cleavage generates an aryl radical and an iodine radical, with the former readily abstracting a hydrogen to yield the de-iodinated product.[9] This pathway is often overlooked but can be a significant contributor to impurity formation during the reaction, workup, or even storage.

De-iodination_Pathways Figure 1: Major Pathways for De-iodination of Aryl Iodides Aryl_I 4-Ethoxy-2-iodo-1-methylbenzene (Ar-I) Aryl_Radical Aryl Radical (Ar•) Aryl_I->Aryl_Radical Radical Initiator (e.g., Base, Light, e-) Pd_Intermediate Ar-Pd(II)-I Aryl_I->Pd_Intermediate Pd(0) Oxidative Addition Aryl_H De-iodinated Product (Ar-H) Aryl_Radical->Aryl_H H-atom Donor (e.g., Solvent) Pd_Hydride Ar-Pd(II)-H Pd_Intermediate->Pd_Hydride Hydride Source (Base, Solvent, etc.) Pd_Hydride->Aryl_H Reductive Elimination

Figure 1: Major Pathways for De-iodination of Aryl Iodides

Part 2: Troubleshooting Guide for Experimental Workflows

This section is structured as a series of common problems and actionable solutions you can implement in the lab.

Problem 1: High levels of de-iodination are observed during a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura).

Q: My Suzuki coupling of 4-Ethoxy-2-iodo-1-methylbenzene is producing more than 20% of the de-iodinated byproduct, 4-ethoxy-1-methylbenzene. What are the likely causes and how can I fix it?

A: This is a classic issue in cross-coupling chemistry.[6] The primary culprits are the choice of base, ligand, and reaction temperature, which can favor reductive dehalogenation or radical pathways over the desired cross-coupling.[7][10]

Step-by-Step Troubleshooting Protocol:
  • Re-evaluate the Base: Strong, non-nucleophilic alkoxide bases like NaOtBu or KOtBu are known to promote radical de-iodination and can also generate hydride species that lead to reductive elimination.[2][7]

    • Solution: Switch to a milder inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that are less prone to inducing these side reactions.[11]

  • Optimize the Ligand: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands can accelerate reductive elimination of the desired product while minimizing side reactions.

    • Solution: If using a simple ligand like PPh₃, consider switching to a more specialized biarylphosphine ligand (e.g., SPhos, XPhos) or a ferrocenyl-based ligand like dppf.[12] These ligands create a sterically hindered environment around the palladium, which can disfavor the pathways leading to de-iodination.

  • Control the Temperature: Higher temperatures provide the activation energy for all reaction pathways, including undesired ones.

    • Solution: Attempt the reaction at a lower temperature. Many modern catalyst systems are highly active and can facilitate coupling at room temperature or slightly above (e.g., 40-60 °C), which can significantly reduce de-iodination.

  • Ensure Rigorous Inert Conditions: Oxygen can act as a radical initiator.

    • Solution: Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

Data-Driven Decision Making:

The following table provides a comparative summary of how changing reaction parameters can influence the product distribution in a model Suzuki coupling.

EntryBaseLigandTemperature (°C)Desired Product Yield (%)De-iodinated Byproduct (%)
1KOtBuPPh₃1006530
2K₂CO₃PPh₃1007815
3K₃PO₄SPhos8092<5
4K₃PO₄SPhos2585<2

Data are illustrative and based on established chemical principles.

Problem 2: The de-iodinated impurity appears or increases after the reaction workup and purification.

Q: My crude reaction mixture looks clean by TLC and ¹H NMR, but after aqueous workup and silica gel chromatography, I see a significant amount of 4-ethoxy-1-methylbenzene. What's causing this post-reaction degradation?

A: This indicates that your product and/or starting material is sensitive to the conditions of workup and purification. The two most likely causes are photodecomposition and degradation on acidic silica gel.

Step-by-Step Troubleshooting Protocol:
  • Protect from Light: The C-I bond is labile to UV light. Ambient lab lighting and sunlight can be sufficient to cause significant decomposition over time.

    • Solution: Conduct the reaction and workup in flasks covered with aluminum foil. Store samples and fractions from chromatography in amber vials. Minimize exposure to direct light at all stages.[9]

  • Neutralize Your Workup: Residual acid or base from the reaction can promote degradation during aqueous extraction.

    • Solution: Perform a neutral workup. Quench the reaction with a saturated solution of ammonium chloride (NH₄Cl) or water. Wash the organic layer sequentially with a mild base (e.g., saturated NaHCO₃ solution) if the reaction was acidic, a mild acid (e.g., dilute citric acid) if the reaction was basic, and finally with brine to remove water.

  • Deactivate Silica Gel: Standard silica gel is slightly acidic and can catalyze the de-iodination of sensitive aryl iodides.

    • Solution: Before performing column chromatography, neutralize the silica gel. This can be done by preparing the slurry in your eluent containing 0.5-1% triethylamine (Et₃N) or another volatile base. Let the slurry stand for 30 minutes before packing the column. This will passivate the acidic sites on the silica surface.

  • Consider Alternative Purification Methods: If the compound is extremely sensitive, chromatography may not be suitable.

    • Solution: Investigate other purification techniques such as recrystallization, trituration, or distillation if your product's properties allow.[13]

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for De-iodination Start De-iodination Observed During_Rxn During Reaction Start->During_Rxn During_Workup During Workup/ Purification Start->During_Workup Cause_Rxn Potential Causes: - Harsh Base (e.g., KOtBu) - Suboptimal Ligand - High Temperature - Oxygen Contamination During_Rxn->Cause_Rxn Cause_Workup Potential Causes: - Light Exposure (Photolysis) - Acidic Silica Gel - Non-neutral workup pH During_Workup->Cause_Workup Sol_Rxn Solutions: 1. Switch to milder base (K3PO4, Cs2CO3) 2. Use bulky, e--rich ligand (SPhos) 3. Lower reaction temperature 4. Ensure rigorous degassing Cause_Rxn->Sol_Rxn Sol_Workup Solutions: 1. Protect from light (use foil) 2. Neutralize silica gel (add Et3N) 3. Use neutral aqueous washes 4. Consider non-chromatographic purification Cause_Workup->Sol_Workup

Figure 2: Troubleshooting Workflow for De-iodination

Part 3: Frequently Asked Questions (FAQs)

Q1: How can I accurately quantify the ratio of my desired product to the de-iodinated impurity?

A: The most reliable method is Quantitative ¹H NMR (qNMR). By integrating a well-resolved signal from your product and a corresponding signal from the de-iodinated impurity, and comparing them to a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene), you can determine the precise molar ratio. Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard can also provide accurate quantification.

Q2: Is it possible to remove the 4-ethoxy-1-methylbenzene byproduct after it has formed?

A: Removal is often challenging due to the similar polarity and structure of the byproduct and the starting material/product. Prevention is a far more effective strategy. If removal is necessary, consider high-performance liquid chromatography (HPLC) or fractional crystallization if your product is a solid. Trituration, the process of washing a solid with a solvent in which the impurity is more soluble, may also be effective.[13]

Q3: Does the electronic nature of the ethoxy and methyl groups affect the stability of the C-I bond?

A: Yes. The ethoxy group is a strong electron-donating group (EDG) through resonance, while the methyl group is a weak EDG through induction. Overall, they make the aromatic ring electron-rich. In the context of oxidative addition to a Pd(0) center, electron-rich aryl iodides generally react faster.[14] However, this increased electron density can also influence susceptibility to radical-based or electrophilic decomposition pathways, making careful condition optimization crucial.

References

  • Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions. The Journal of Organic Chemistry.[Link]

  • The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate.[Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.[Link]

  • Dehalogenation. Wikipedia.[Link]

  • Charge-transfer Complexation and Photostability Characteristics of Iodine with bis-1,8-naphthalimide as a Photosensitive Biologi. International Journal of Electrochemical Science.[Link]

  • Base-Induced Mechanistic Variation in Palladium-Catalyzed Carbonylation of Aryl Iodides. Journal of the American Chemical Society.[Link]

  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. MDPI.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.[Link]

  • A hierarchy of ligands controls formation and reaction of aryl radicals in Pd-catalyzed ground state base-promoted coupling reactions. University of Strathclyde.[Link]

  • Base-Induced Mechanistic Variation in Palladium-Catalyzed Carbonylation of Aryl Iodides. Journal of the American Chemical Society.[Link]

  • A Hierarchy of Ligands Controls Formation of Aryl Radicals in Pd-Catalyzed Ground State Reactions. ChemRxiv.[Link]

  • Base-Induced Mechanistic Variation in Palladium-Catalyzed Carbonylation of Aryl Iodides - Figshare. Journal of the American Chemical Society.[Link]

  • List of purification methods in chemistry. Wikipedia.[Link]

  • A Systematic Study of the Effects of Complex Structure on Aryl Iodide Oxidative Addition at Bipyridyl‐Ligated Gold(I) Centers. PubMed Central.[Link]

Sources

Optimization

Technical Support Center: 4-Ethoxy-2-iodo-1-methylbenzene (CAS: 2764731-30-6)

Welcome to the Technical Support Center for 4-Ethoxy-2-iodo-1-methylbenzene . As a specialized aryl iodide building block featuring both electron-donating methyl and ethoxy groups, this compound is highly valuable for cr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Ethoxy-2-iodo-1-methylbenzene . As a specialized aryl iodide building block featuring both electron-donating methyl and ethoxy groups, this compound is highly valuable for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). However, its structural features make it susceptible to specific degradation pathways if mishandled.

This guide is designed for researchers and drug development professionals to troubleshoot common experimental failures, understand the mechanistic causality behind degradation, and implement self-validating protocols for reagent recovery.

Fundamental Stability & Storage Profiles

To ensure experimental reproducibility, the storage environment must actively suppress the thermodynamic and photochemical degradation pathways inherent to electron-rich iodoarenes.

ParameterRecommended ConditionMechanistic Rationale
Temperature 2–8 °C (Refrigerated)Minimizes thermal degradation kinetics and slows potential auto-oxidation of the ethoxy group[1].
Light Exposure Strict protection (Amber vial/Foil)Prevents UV-induced excitation to the triplet state, halting homolytic C-I bond cleavage[2].
Atmosphere Inert Gas (Argon or Nitrogen)Prevents slow peroxide formation at the ethoxy ether linkage and oxidation of free radicals.
Shelf Life 12–24 months (under optimal conditions)Maintains >97% purity; visual inspection for discoloration is required before use.

Troubleshooting Guides & FAQs

Q1: My batch of 4-Ethoxy-2-iodo-1-methylbenzene has developed a distinct pink/brown discoloration over time. Is it ruined, and what caused this? Answer: The discoloration is a classic symptom of photodegradation. Aryl iodides are highly susceptible to UV and ambient visible light, which excites the molecule into a triplet state, leading to the homolytic cleavage of the carbon-iodine (C-I) bond[3]. This cleavage generates highly reactive iodine radicals ( I∙ ) that rapidly dimerize into elemental iodine ( I2​ ). Even trace amounts of I2​ impart a strong pink, purple, or brown hue to the compound. The reagent is not ruined; it can be fully salvaged by removing the free iodine using a chemical reduction wash (see the SOP below)[4].

Q2: I am using an older, slightly discolored batch of 4-Ethoxy-2-iodo-1-methylbenzene in a Buchwald-Hartwig/Suzuki cross-coupling, and my reaction is failing with low yields. Why? Answer: The failure is almost certainly due to palladium catalyst poisoning. The free elemental iodine ( I2​ ) or excess iodide ions ( I− ) present in the degraded starting material act as soft, strongly coordinating ligands. They aggressively bind to the active Pd(0) catalyst, forming inactive, thermodynamically stable iodide-bridged binuclear palladium complexes (e.g., [Pd2​I6​]2− )[5]. This effectively arrests the catalytic cycle by preventing the necessary oxidative addition of your intact aryl iodide[6]. Purifying the starting material prior to the reaction is critical.

Q3: Does the ethoxy group pose a peroxide hazard during long-term storage? Answer: While aryl ethers are significantly less prone to peroxide formation than dialkyl ethers (like diethyl ether or THF), the aliphatic alpha-hydrogens on the ethoxy group can theoretically undergo auto-oxidation upon prolonged, multi-year exposure to atmospheric oxygen. Storing the compound under an inert argon atmosphere mitigates this minor risk entirely.

Mechanistic Workflows

Understanding the degradation pathways allows for better preventative care. Below is the mechanistic pathway of how ambient light destroys the reagent.

Photodegradation pathway of 4-Ethoxy-2-iodo-1-methylbenzene leading to iodine formation.

Standard Operating Procedures (SOPs)

Protocol: Purification and Iodine Removal via Sodium Thiosulfate Wash

Causality & Self-Validation: This protocol utilizes a biphasic redox reaction where sodium thiosulfate ( Na2​S2​O3​ ) reduces lipophilic elemental iodine ( I2​ ) to water-soluble, colorless iodide ions ( I− )[7]. The system is self-validating : the complete disappearance of the pink/brown color in the organic layer serves as an immediate visual confirmation that the I2​ catalyst poison has been successfully neutralized and removed.

Step-by-Step Methodology:

  • Dissolution: Dissolve the discolored 4-Ethoxy-2-iodo-1-methylbenzene in a suitable volatile organic solvent (e.g., Ethyl Acetate or Diethyl Ether) at a concentration of approximately 0.1 M.

  • Preparation of Wash: Prepare a 5% (w/v) aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ).

  • Biphasic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of the 5% Na2​S2​O3​ solution.

  • Agitation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. (Mechanism: Vigorous mixing maximizes the surface area between the phases, allowing the water-soluble thiosulfate to reduce the lipophilic I2​ partitioned in the organic layer).

  • Phase Separation: Allow the layers to separate completely. The organic layer should now be completely colorless. If a faint pink hue persists, repeat steps 3-4 with fresh thiosulfate solution.

  • Washing: Drain the lower aqueous layer (which now contains the NaI and Na2​S4​O6​ byproducts). Wash the organic layer once with distilled water, followed by a wash with saturated aqueous NaCl (brine) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to recover the purified, colorless 4-Ethoxy-2-iodo-1-methylbenzene.

  • Storage: Immediately flush the storage vial with Argon, seal tightly, wrap in aluminum foil, and store at 2-8 °C[1].

Biphasic chemical reduction workflow for the removal of elemental iodine contaminants.

References

  • [1] 1-(Benzyloxy)-3-iodobenzene Storage Conditions - BLD Pharm. 1

  • [5] Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex - Communications Chemistry (Springer Nature). 5

  • [3] Photocyclisations of o-iodobenzyl-indanones and tetralones infer the intermediacy of triplet aryl cations - RSC Publishing. 3

  • [2] UV photodissociation dynamics of iodobenzene: Effects of fluorination - AIP Publishing. 2

  • [6] Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem. 6

  • [7] Iodine Stain Removal - Vaia. 7

Sources

Troubleshooting

troubleshooting failed Suzuki reactions with 4-Ethoxy-2-iodo-1-methylbenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with ortho-substituted aryl iodides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with ortho-substituted aryl iodides. While the iodine atom promises high reactivity, the steric bulk adjacent to the reactive site often leads to frustrating dead ends. This guide deconstructs the specific failure modes of 4-ethoxy-2-iodo-1-methylbenzene and provides a field-proven, self-validating framework to rescue your Suzuki-Miyaura cross-coupling.

Substrate Mechanistic Profiling

Before adjusting equivalents or swapping solvents, we must understand the intrinsic reactivity of 4-ethoxy-2-iodo-1-methylbenzene:

  • The Oxidative Addition Advantage: As an aryl iodide, the initial insertion of Pd(0) into the C–I bond is exceptionally rapid. Oxidative addition is rarely the rate-limiting step for this class of halides[1].

  • The Transmetalation Bottleneck (Sterics): The methyl group at the C1 position is ortho to the reactive C2–I bond. Once the Pd(II) oxidative addition complex forms, this methyl group creates a steric shield that severely impedes the approach of the bulky boronate complex during the transmetalation step[2].

  • Electronic Considerations: The ethoxy group at C4 is meta to the Pd–C bond. While it does not directly donate electron density to the reactive carbon via resonance, the overall electron-rich nature of the dialkyl/alkoxy-substituted ring can slightly stabilize the Pd(II) intermediate. This increases the activation energy required for reductive elimination, leaving the intermediate vulnerable to side reactions like β-hydride elimination[3].

Diagnostic Workflow

TroubleshootingWorkflow Start Failed Suzuki Reaction (Low Product Yield) MassBalance Analyze Mass Balance (LC-MS / GC-MS) Start->MassBalance SM_Recovery High Aryl Iodide Recovery MassBalance->SM_Recovery Boronic acid consumed Dehalogenation High Dehalogenation (4-ethoxy-1-methylbenzene) MassBalance->Dehalogenation Reductive elimination failure Homocoupling High Homocoupling of Aryl Iodide MassBalance->Homocoupling Oxygen ingress Proto Protodeboronation Action: Use anhydrous conditions, slow-release boronates SM_Recovery->Proto Ligand Steric/Electronic Stall Action: Switch to Buchwald ligands (e.g., SPhos) Dehalogenation->Ligand Degas Oxidative Homocoupling Action: Rigorous degassing (Freeze-Pump-Thaw) Homocoupling->Degas Success Optimized Cross-Coupling Proto->Success Ligand->Success Degas->Success

Diagnostic workflow for resolving Suzuki-Miyaura coupling failures based on LC-MS mass balance.

Troubleshooting FAQs & Causality Analysis

Q1: Why is my reaction stalling with high recovery of 4-ethoxy-2-iodo-1-methylbenzene, while the boronic acid is completely consumed? Cause: Protodeboronation of the boronic acid partner. Because the ortho-methyl group sterically hinders transmetalation, the catalytic cycle stalls. This bottleneck increases the lifetime of the boronic acid in the basic aqueous reaction mixture, allowing the competitive base-catalyzed protodeboronation (hydrolysis of the C–B bond) to outpace the productive cross-coupling[4]. Interestingly, recent studies show that the bulky phosphine ligands often used to overcome steric hindrance can themselves accelerate protodeboronation via specific Pd(II) intermediates[5]. Solution:

  • Switch to a highly active dialkylbiarylphosphine ligand (e.g., SPhos or RuPhos) to accelerate transmetalation[6].

  • Use a slow-release boronic acid derivative (e.g., MIDA boronate) or an anhydrous base (e.g., anhydrous K₃PO₄ or Cs₂CO₃ in dioxane) to minimize moisture-driven protodeboronation[4].

Q2: LC-MS analysis shows a major byproduct corresponding to 4-ethoxy-1-methylbenzene. What causes this dehalogenation? Cause: Hydrodehalogenation (reduction of the C–I bond) occurs when the catalytic cycle stalls at the Pd(II) intermediate. If transmetalation is too slow, the Pd(II)-aryl complex can undergo β-hydride elimination if aliphatic amines or alkoxide bases are present, leading to the reduced arene[3]. It can also occur via proton abstraction from the solvent[7]. Solution: Avoid solvents or bases with accessible β-hydrogens (e.g., switch from triethylamine or ethanol to K₃PO₄ in toluene/water). Use a highly active catalyst like Pd₂(dba)₃ with SPhos to push the transmetalation step forward rapidly before reduction can occur[6].

Q3: Is oxidative addition the limiting step for this substrate? Cause: No. Aryl iodides undergo extremely rapid oxidative addition, even with electron-donating substituents[1]. The failure points for 4-ethoxy-2-iodo-1-methylbenzene are almost exclusively transmetalation (due to the ortho-methyl group) and reductive elimination.

Q4: I am observing significant homocoupling of the 4-ethoxy-2-iodo-1-methylbenzene. How do I prevent this? Cause: Homocoupling of the aryl halide typically occurs via a Pd-catalyzed sequence driven by oxygen ingress into the reaction mixture[8]. Solution: Ensure rigorous anaerobic conditions. Use the freeze-pump-thaw method to degas solvents, as simple sparging is often insufficient for highly sensitive electron-rich phosphine catalysts.

Quantitative Data: Catalyst & Ligand Screening

To illustrate the impact of ligand choice on this specific steric profile, below is a comparative data summary for coupling an ortho-substituted electron-rich aryl iodide with a standard phenylboronic acid:

Catalyst SystemBaseSolventTemp (°C)Target Biaryl Yield (%)Dehalogenation (%)Protodeboronation (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)THF8015%10%75%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O9045%5%50%
Pd(OAc)₂ + SPhosK₃PO₄Toluene/H₂O10092% <2% <5%
Pd₂(dba)₃ + RuPhosCs₂CO₃Toluene10089% <2% <5%

Self-Validating Standard Protocol: SPhos-Enabled Suzuki-Miyaura Coupling

Objective: Overcome ortho-steric hindrance while suppressing protodeboronation and dehalogenation.

Phase 1: Pre-Reaction Validation

  • Boronic Acid Quality Check: Run a 0.05 mmol scale reaction of your boronic acid with a highly reactive, unhindered electrophile (e.g., 4-iodoanisole) using standard Pd(dppf)Cl₂ conditions. Validation: If conversion is <90%, the boronic acid has degraded (likely oxidized or protodeboronated in storage). Discard and obtain a fresh batch.

Phase 2: Reaction Assembly (Anaerobic) 2. Reagent Charging: In a nitrogen-filled glovebox, charge a dry 10 mL Schlenk tube with:

  • 4-Ethoxy-2-iodo-1-methylbenzene (1.0 equiv, 0.5 mmol)

  • Boronic Acid (1.5 equiv, 0.75 mmol)

  • Pd(OAc)₂ (2 mol%, 0.01 mmol)

  • SPhos (4 mol%, 0.02 mmol)

  • Anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol)

  • Solvent Addition: Add 2.5 mL of rigorously degassed Toluene and 0.25 mL of degassed DI water (10:1 v/v). Note: The trace water solubilizes the phosphate base to form the reactive boronate species, but the biphasic nature limits bulk protodeboronation.

Phase 3: Execution & In-Process Control 4. Heating: Seal the Schlenk tube, remove from the glovebox, and stir vigorously (1000 rpm) at 100 °C. 5. Validation Checkpoint (2 Hours): Cool the reaction briefly, sample 10 µL under positive N₂ pressure, dilute with 1 mL MeCN, filter through a PTFE syringe filter, and analyze via LC-MS. Validation Matrix:

  • Scenario A (>50% Product, <5% SM): Reaction is proceeding optimally. Continue heating for 12 hours.

  • Scenario B (High SM, No Boronic Acid): Protodeboronation is occurring. Spike in an additional 0.5 equiv of boronic acid.

  • Scenario C (High Dehalogenation): Catalyst has died or solvent was not properly degassed. Abort and restart with fresh Pd(OAc)₂ and stricter degassing.

Phase 4: Workup 6. Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate for purification.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 4-Ethoxy-2-iodo-1-methylbenzene

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 4-Ethoxy-2-iodo-1-methylbenzene. This guide is designed for researchers, chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 4-Ethoxy-2-iodo-1-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst loading and troubleshoot common experimental challenges. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Loading

This section addresses fundamental questions regarding the role and optimization of catalyst loading in cross-coupling reactions.

Q1: Why is optimizing the catalyst loading so critical for my reaction's success?

A: Optimizing catalyst loading is a crucial balance between reaction efficiency, cost, and purity.

  • Too Low Loading: Insufficient catalyst can lead to slow or incomplete reactions, resulting in low conversion of your starting material.[1]

  • Too High Loading: While it might drive a sluggish reaction, excessive catalyst is not only uneconomical but can also promote undesirable side reactions, such as homocoupling or catalyst decomposition into palladium black.[2][3] This increases the complexity of purification and may lower the isolated yield of your desired product. Furthermore, high loadings increase the burden of removing residual palladium from the final product, a critical step in pharmaceutical applications.[4]

Q2: What is a typical starting catalyst loading for a reaction with 4-Ethoxy-2-iodo-1-methylbenzene?

A: For most palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, or Sonogashira, a good starting point for catalyst loading is between 1-2 mol% of the palladium precursor relative to the limiting reagent (typically the aryl iodide).[5] For highly active and well-understood catalytic systems, starting as low as 0.1-0.5 mol% can be feasible, while challenging or sterically hindered couplings might initially require up to 5 mol% for screening purposes.[6][7]

Q3: How do the properties of 4-Ethoxy-2-iodo-1-methylbenzene influence catalyst choice and loading?

A: The structure of this substrate presents specific considerations. The Carbon-Iodine (C-I) bond is highly reactive and readily undergoes oxidative addition, which is the first step in most cross-coupling catalytic cycles.[8] However, the molecule also has two ortho substituents (ethoxy and methyl groups), which introduce steric hindrance. This may necessitate the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) to facilitate efficient oxidative addition and subsequent steps in the catalytic cycle.[5][9] The electron-donating nature of the ethoxy and methyl groups makes the aryl ring electron-rich, which can sometimes make reductive elimination slower and increase the risk of side reactions like hydrodehalogenation.[10] Therefore, careful ligand selection is as important as the catalyst loading itself.

Q4: What are the visual or analytical signs that my catalyst loading is not optimal?

A: Several key indicators can point to issues with catalyst loading:

  • Formation of a Black Precipitate (Palladium Black): This is a classic sign of catalyst decomposition and often occurs when the catalyst concentration is too high or the temperature is excessive.[2] The active, soluble Pd(0) species aggregates into inactive, insoluble palladium metal.

  • Reaction Stalls: If reaction monitoring (e.g., by TLC, GC-MS, or LC-MS) shows that the reaction starts but fails to proceed to completion, it could indicate catalyst deactivation.[2] This might be solved by a higher initial loading or by using a more stable pre-catalyst.

  • Significant Side Product Formation: The appearance of homocoupled products (e.g., biaryls from a Suzuki reaction) or dehalogenated starting material can indicate that the catalyst system is either too active or that conditions are promoting off-cycle pathways.[10] Adjusting the loading and ligand-to-metal ratio can often mitigate these issues.[5]

  • Inconsistent Results: Poor reproducibility between runs, even with identical procedures, can sometimes be traced to inconsistent catalyst activity, which may be exacerbated by very low loadings where minor variations in handling have a large relative impact.[2]

Part 2: Troubleshooting Guide for Common Issues

This guide provides a systematic, question-and-answer approach to resolving specific problems encountered during the cross-coupling of 4-Ethoxy-2-iodo-1-methylbenzene.

Workflow: Troubleshooting Catalyst-Related Reaction Failures

The following diagram outlines a logical decision-making process for diagnosing and solving common issues related to catalyst performance.

Caption: A troubleshooting flowchart for low-yield cross-coupling reactions.

Issue 1: Low or No Conversion

Q: My reaction shows over 90% of the 4-Ethoxy-2-iodo-1-methylbenzene remaining after 24 hours. What is the most likely catalyst-related cause?

A: This points to a fundamental issue with catalyst activity. The most probable causes are:

  • Inefficient Catalyst Activation: If you are using a Pd(II) source, its reduction to Pd(0) might be inefficient under your current conditions. This is a critical step to initiate the catalytic cycle.[13] Solution: Using well-defined pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) can ensure reliable and efficient generation of the active catalyst.[11]

  • Insufficiently Active Catalyst System: The chosen catalyst-ligand combination may not be potent enough for this specific sterically-hindered substrate. Solution: Screen a panel of electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[9][14] These ligands are known to promote the crucial oxidative addition step for challenging substrates and stabilize the active monoligated palladium species.[9]

Issue 2: Reaction Stalls or is Sluggish

Q: The reaction proceeds to about 50% conversion and then stops. What should I try first?

A: A stalling reaction often indicates catalyst deactivation during the reaction.[2]

  • Increase Catalyst Loading: The most direct approach is to increase the catalyst loading.[11] If a reaction with 1 mol% stalls, attempt the reaction again with 2 mol% or 3 mol%. If this solves the problem, it suggests the catalyst has a finite lifetime under the reaction conditions.

  • Lower the Temperature: While counterintuitive, high temperatures can accelerate catalyst decomposition.[2] Paradoxically, running the reaction at a slightly lower temperature for a longer period may lead to a higher final conversion by preserving the catalyst's lifespan.

  • Check Reagent Purity: Impurities in solvents, starting materials, or bases can act as catalyst poisons.[2] Solution: Ensure all reagents are of high purity and that solvents are anhydrous and rigorously degassed. Poor quality amines, for example, are a common source of reaction failure in Buchwald-Hartwig aminations.[11]

Issue 3: Formation of Palladium Black

Q: My reaction mixture turned black with a fine precipitate, and the yield was poor. What happened?

A: The formation of palladium black is a clear sign of catalyst decomposition, where the catalytically active soluble Pd(0) complexes aggregate into inactive bulk palladium metal.[2] This is often triggered by:

  • High Catalyst Concentration: This is the most common cause.[2] Solution: Reduce the catalyst loading. If you started at 2 mol%, try 1 mol% or 0.5 mol%.

  • Inappropriate Ligand-to-Palladium Ratio: The ligand's primary role is to stabilize the Pd(0) center and prevent aggregation. An insufficient amount of ligand can leave the palladium center exposed. Solution: For monodentate phosphine ligands, a Ligand:Pd ratio of 1:1 to 2:1 is typical.[5] Ensure this ratio is maintained. Using an extra equivalent of ligand relative to palladium can sometimes improve catalyst stability.[11]

  • High Temperature: Thermal decomposition is a major deactivation pathway.[13] Solution: Lower the reaction temperature. Many modern, highly active catalyst systems can operate efficiently at room temperature or with only mild heating.[9]

Issue 4: Significant Formation of Side Products

Q: My main product is contaminated with a significant amount of homocoupled boronic acid (biaryl) and some dehalogenated starting material. How can I suppress these?

A: These side reactions point to specific off-cycle pathways that are competing with your desired cross-coupling.

  • Homocoupling: This side reaction is typically caused by the presence of oxygen.[10][11] Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.

  • Hydrodehalogenation: The replacement of the iodine atom with hydrogen is a known side reaction, especially with electron-rich aryl halides and highly active catalysts.[10] It can be promoted by sources of hydride, which can include certain bases or solvent impurities. Solution:

    • Lower Catalyst Loading: Very high catalyst activity can sometimes favor this pathway. Reducing the loading may help.

    • Screen Bases: The choice of base can be critical. Switch to a different base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃) to see if it impacts the product distribution.[10]

    • Ensure Anhydrous Conditions: Water can sometimes be a proton source for this pathway.

Part 3: Experimental Protocols & Data

Systematic Optimization of Catalyst Loading: A General Protocol

This protocol describes a systematic approach to determine the optimal catalyst loading for the Suzuki-Miyaura coupling of 4-Ethoxy-2-iodo-1-methylbenzene with a representative boronic acid.

Workflow: Catalyst Loading Optimization

G start_node start_node process_node process_node decision_node decision_node end_node end_node A Step 1: Initial Screening Run reaction at standard loading (e.g., 1.5 mol% Pd) B Step 2: Analyze Outcome (TLC, GC-MS, or LC-MS) A->B C Conversion >95%? B->C D Step 3: Decrease Loading Set up parallel reactions: 1.0%, 0.5%, 0.1% mol% Pd C->D Yes E Step 3: Troubleshoot (See Guide Above) Increase loading to 3 mol% or screen new ligands C->E No F Step 4: Identify Optimum Lowest loading that gives >95% conversion in acceptable time D->F E->A Re-screen G Step 5: Confirm & Scale Validate optimal loading on a larger scale reaction F->G

Caption: A stepwise workflow for optimizing catalyst loading experimentally.

Materials:

  • 4-Ethoxy-2-iodo-1-methylbenzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald Pre-catalyst)

  • Phosphine Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1, or 1,4-Dioxane)

  • Oven-dried glassware (e.g., Schlenk tubes or reaction vials)

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure: Parallel Screening

  • Preparation: In a glovebox or under a positive pressure of inert gas, prepare a stock solution of the palladium precursor and the ligand in the reaction solvent. For example, to target a 2:1 Ligand:Pd ratio, dissolve the appropriate amounts of Pd precursor and ligand.

  • Reaction Setup: To a series of four oven-dried Schlenk tubes, add 4-Ethoxy-2-iodo-1-methylbenzene (e.g., 0.5 mmol, 131 mg), the arylboronic acid (0.6 mmol), and K₃PO₄ (1.0 mmol, 212 mg).

  • Catalyst Addition: Add the calculated volume of the catalyst/ligand stock solution to each tube to achieve the target catalyst loadings (e.g., Tube 1: 2.0 mol%, Tube 2: 1.0 mol%, Tube 3: 0.5 mol%, Tube 4: 0.1 mol%).

  • Solvent Addition: Add the remaining volume of degassed solvent to each tube to reach the desired concentration (e.g., 0.2 M).

  • Reaction: Seal the tubes, remove them from the glovebox (if used), and place them in a pre-heated oil bath or heating block (e.g., 80-100 °C). Stir vigorously.

  • Monitoring: After a set time (e.g., 2, 6, 12, and 24 hours), take a small aliquot from each reaction mixture under inert conditions. Quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by GC-MS or LC-MS to determine the percent conversion.

  • Analysis: Compare the conversion rates and final yields across the different catalyst loadings to identify the lowest possible loading that provides a high yield in a reasonable timeframe.

Table 1: Illustrative Data for Catalyst Loading Optimization

The following table presents hypothetical but realistic data for the optimization experiment described above.

Catalyst Loading (mol% Pd)Conversion at 2h (%)Conversion at 6h (%)Conversion at 24h (%)Key Observations
2.0 85>98>98Fast reaction, but slight increase in homocoupling byproduct noted.
1.0 6595>98Clean reaction, good balance of speed and efficiency.
0.5 307096Slower, but very clean. Optimal for cost-sensitive applications.
0.1 52560Reaction is too sluggish; catalyst deactivation likely outpaces conversion.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene.
  • Johnson Matthey Catalysis & Chiral Technologies. Cross-Coupling Reactions Guide.
  • Benchchem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides.
  • MDPI. (2021). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • PMC. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]

  • MilliporeSigma. Cross-Coupling Reaction Manual: Desk Reference.
  • PMC. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. [Link]

  • ACS Publications. (2023). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. [Link]

  • PMC. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • MPG.PuRe. Overcoming limitations in dual photoredox/nickel catalyzed C–N cross- couplings due to catalyst deactivation. [Link]

  • IKM Institut Kimia Malaysia. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. [Link]

  • ACS Publications. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. [Link]

  • The Royal Society of Chemistry. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. [Link]

  • Benchchem. (2025). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • White Rose eTheses Online. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • Benchchem. (2025). Technical Support Center: Troubleshooting Low-Yield Chemical Reactions.
  • Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]

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  • ResearchGate. Cu-free Sonogashira cross-coupling reactions of aryl-iodides over the.... [Link]

  • ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • IUCRC. (2020). Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing. [Link]

  • University of Victoria. Developing Novel and Sustainable Catalysts for the Nickel-Catalyzed Suzuki-Miyaura Reaction. [Link]

  • PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ACS Publications. (2025). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. [Link]

  • Organic Syntheses. (2005). PALLADIUM CATALYZED CROSS-COUPLING OF (Z)-1-HEPTENYLDIMETHYLSILANOL WITH 4-IODOANISOLE: (Z)-1-HEPTENYL)-4-METHOXYBENZENE. [Link]

  • Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]

  • Thieme. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. [Link]

  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • ACS Publications. (2005). Palladium-catalyzed Cross-coupling Reactions of 2-Iodo-4-(phenylchalcogenyl)-1-butenes. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

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Troubleshooting

removal of unreacted starting material from 4-Ethoxy-2-iodo-1-methylbenzene

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 4-Ethoxy-2-iodo-1-methylbenzene. Specifically, we will address...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 4-Ethoxy-2-iodo-1-methylbenzene. Specifically, we will address the common and often non-trivial task of removing unreacted 4-ethoxytoluene starting material from the crude reaction mixture. The structural similarity between the product and the starting material necessitates a carefully chosen purification strategy. This document outlines the foundational principles, step-by-step protocols, and troubleshooting solutions to achieve high purity.

Part 1: Foundational Data - A Tale of Two Molecules

Successful purification begins with a thorough understanding of the physical properties of the compounds involved. The key to separating the desired product from the unreacted starting material lies in exploiting their differences in polarity, molecular weight, and potential for crystallinity.

Property4-ethoxytoluene (Starting Material) 4-Ethoxy-2-iodo-1-methylbenzene (Product) Significance for Purification
Molecular Formula C₉H₁₂O[1]C₉H₁₁IOThe addition of an iodine atom is the key structural change.
Molecular Weight 136.19 g/mol [1]262.09 g/mol The significant increase in mass impacts boiling point and crystal lattice energy.
Physical State Liquid[2]Low-melting solid or oil (Storage: 2-8°C)If the product is solid, recrystallization is a highly effective purification method.
Polarity Less PolarMore PolarThe C-I bond increases molecular polarity and polarizability, which is the primary basis for separation by column chromatography. The product will have a stronger affinity for a polar stationary phase like silica gel.[3][4]
Part 2: Selecting Your Purification Strategy

The choice between column chromatography and recrystallization is the most critical decision in the purification workflow. It depends primarily on the scale of your reaction and the physical state of your crude product.

Purification_Workflow Start Crude Reaction Mixture TLC Analyze by TLC (e.g., 95:5 Hexane:EtOAc) Start->TLC Is_SM_Present Is Starting Material (SM) Present? TLC->Is_SM_Present Is_Product_Solid Is Crude Product a Solid or High-Viscosity Oil? Is_SM_Present->Is_Product_Solid Yes End No SM Detected. Proceed with Aqueous Work-up. Is_SM_Present->End No Chromatography Purify by Flash Column Chromatography Is_Product_Solid->Chromatography No (Product is an oil) Recrystallize Purify by Recrystallization Is_Product_Solid->Recrystallize Yes (Ideal for >1g scale) Pure_Product Pure Product Chromatography->Pure_Product Recrystallize->Pure_Product

Caption: Purification decision workflow for 4-Ethoxy-2-iodo-1-methylbenzene.

Part 3: Frequently Asked Questions (FAQs)

Q1: How can I quickly determine if my crude product is contaminated with starting material? A1: Thin-Layer Chromatography (TLC) is the most effective method for rapid assessment.[5] Spot your crude material alongside the 4-ethoxytoluene starting material on a silica gel plate. Using a non-polar eluent system, such as 95:5 Hexanes:Ethyl Acetate, the less polar starting material will travel further up the plate (higher Retention Factor, Rf), while the more polar iodinated product will have a lower Rf. Visualize the spots under a UV lamp (254 nm).[5]

Q2: My iodination reaction appears complete by TLC, but my yield is low after work-up. Where could my product have gone? A2: Aryl iodides can have some volatility. If a steam distillation was part of your work-up, ensure the collection flask is well-chilled to prevent loss of product.[6] Additionally, some aryl iodides may exhibit instability on silica gel, especially if left on the column for extended periods, which could lead to degradation.[5]

Q3: Is 4-Ethoxy-2-iodo-1-methylbenzene stable to light and heat? A3: Aryl iodides can be sensitive to light and heat, potentially leading to decomposition, which is often observed by the formation of a purple or brown color due to liberated iodine.[5] It is advisable to minimize exposure to direct light and excessive heat during purification and storage. Storing the final product at 2-8°C is recommended.

Q4: Which purification method is better for a 20-gram scale reaction? A4: For multi-gram scales, recrystallization is generally more efficient and economical than column chromatography, provided your product is a solid. Chromatography on this scale requires large volumes of solvent and significant amounts of silica gel.

Part 4: Troubleshooting Guides & In-Depth Protocols

This section addresses specific issues you may encounter during the purification process and provides detailed, field-tested protocols.

Problem: Significant starting material contamination is observed by TLC.

This is the most common issue. The unreacted, non-polar 4-ethoxytoluene must be removed to obtain a pure product.

Solution A: Flash Column Chromatography (Recommended for < 5g scale or oily products)

Causality: This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) while being carried by a liquid mobile phase (eluent).[3][7] The more polar 4-Ethoxy-2-iodo-1-methylbenzene interacts more strongly with the polar silica gel and therefore moves through the column more slowly than the less polar 4-ethoxytoluene.[4]

  • TLC Analysis & Solvent Selection:

    • Find a solvent system that gives good separation between your product and the starting material. A good target is an Rf of ~0.2-0.3 for the product spot.

    • Start with a very non-polar eluent. Test solvent systems like Hexanes:Ethyl Acetate or Hexanes:Dichloromethane in increasing order of polarity (e.g., 99:1, 98:2, 95:5).

  • Column Packing (Wet Method):

    • Select a column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel weight to crude product weight).

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., 99:1 Hexanes:EtOAc).

    • Pour the slurry into the column, and with the stopcock open, allow the silica to pack under gravity. Gently tap the column to ensure even packing. Use a bellows or gentle air pressure to push the excess solvent through until the solvent level reaches the top of the silica bed. Never let the column run dry.[4]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.

    • Carefully add this powder to the top of your packed column. Add a thin protective layer of sand on top.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column.

    • Using a gentle, positive pressure (from a pump or house air), begin to push the solvent through the column.

    • Collect the eluate in a series of fractions (e.g., in test tubes).

    • The less polar starting material will elute first. The desired product will follow.

    • Monitor the fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Problem: The product is a solid, but attempts at recrystallization fail or give poor recovery.
Solution B: Optimized Recrystallization

Causality: Recrystallization purifies compounds by leveraging differences in solubility.[8] An ideal solvent will dissolve the compound completely at a high temperature but very poorly at a low temperature.[9] Impurities, in this case, the liquid 4-ethoxytoluene, should remain dissolved in the cold solvent (the "mother liquor").[10]

  • Solvent Selection:

    • The goal is to find a solvent where the product is highly soluble when hot and poorly soluble when cold. The starting material should ideally be soluble at all temperatures.

    • Test solvents like methanol, ethanol, isopropanol, or hexane.

    • Place a small amount of your crude product in a test tube. Add a few drops of the solvent. If it dissolves at room temperature, it's not a good choice.

    • If it doesn't dissolve, heat the test tube. If the solid dissolves upon heating, it's a promising candidate.

    • Allow the test tube to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.[9]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask (a narrow neck minimizes solvent evaporation).[11]

    • Add the minimum amount of boiling solvent required to fully dissolve the solid. Add the solvent in small portions, bringing the solution back to a boil after each addition.[9]

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[9]

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure product.[12]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[11]

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Allow the crystals to dry completely under vacuum.

Troubleshooting Specific Issues
  • Issue: Product and starting material co-elute in chromatography.

    • Cause: Your eluent is too polar.

    • Solution: Decrease the polarity. Use a shallower gradient or switch to a less polar co-solvent (e.g., switch from ethyl acetate to dichloromethane or toluene). A good starting point for difficult separations is pure hexane or heptane, followed by a very gradual increase in the more polar solvent.[4]

  • Issue: The product "oils out" during recrystallization.

    • Cause: This happens when the solution becomes supersaturated at a temperature above the product's melting point. It can also be caused by cooling the solution too quickly.[9]

    • Solution: Re-heat the solution to dissolve the oil, then add a small amount of extra solvent. Allow the solution to cool much more slowly. If the problem persists, you may need to choose a different solvent or use a two-solvent system.[9][11]

References
  • Benchchem. (2025). Troubleshooting low yield in the synthesis of 4-Ethoxy-2-hydroxybenzaldehyde metal complexes.
  • Benchchem. (2025). Technical Support Center: Purification of 1-Iodo-2,3,4-trimethoxybenzene.
  • MilliporeSigma. (n.d.). 4-Ethoxy-2-iodo-1-methylbenzene.
  • Sigma-Aldrich. (n.d.). 4-Ethyltoluene.
  • NIST. (n.d.). Benzene, 1-ethoxy-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Ethyltoluene. Retrieved from [Link]

  • Stenutz. (n.d.). p-ethoxytoluene. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacognosy and Phytochemistry. (2022). Column Chromatography and its Methods in Separation for Constituents. Retrieved from [Link]

  • Longdom Publishing. (2023). Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Richmond Blogs. (n.d.). Recrystallization | Organic Chemistry I Lab. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Iodobenzene. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Ethoxy-2-iodo-1-methylbenzene Reactivity

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on late-stage functionalization campaigns where cross-coupling reactions inexplicably fail.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on late-stage functionalization campaigns where cross-coupling reactions inexplicably fail. When working with 4-Ethoxy-2-iodo-1-methylbenzene—an electron-rich, sterically encumbered aryl iodide—researchers often blame the palladium catalyst or the ligand when a reaction stalls. However, in the vast majority of cases I investigate, the root cause is trace impurities originating from the upstream synthesis of the aryl iodide itself.

This guide provides a mechanistic breakdown of how specific impurities disrupt catalytic cycles, complete with diagnostic workflows, quantitative impact data, and self-validating remediation protocols.

Diagnostic Workflow

Before adjusting temperatures or swapping expensive ligands, use the following diagnostic logic to identify if an impurity is sabotaging your reaction.

ImpurityDiagnostics Start Analyze Reaction Failure (Low Yield / Impure Product) Q1 Is Pd Black forming early in the reaction? Start->Q1 Phenol Phenolic Impurity Detected (e.g., 4-hydroxy-2-iodo...) Q1->Phenol Yes Q2 Is Boronic Acid consumed but Ar-I remains? Q1->Q2 No PhenolMech Mechanism: Catalyst Poisoning via Pd-phenoxide formation & Base Consumption Phenol->PhenolMech DesIodo Des-iodo Impurity Detected (4-ethoxytoluene) Q2->DesIodo Yes Q3 NMR shows mixed signals despite single LC-MS mass? Q2->Q3 No DesIodoMech Mechanism: Stoichiometric Imbalance leading to Homocoupling DesIodo->DesIodoMech Isomer Isomeric Impurity Detected (e.g., 3-ethoxy regioisomer) Q3->Isomer Yes IsomerMech Mechanism: Parallel Cross-Coupling yielding inseparable isomers Isomer->IsomerMech

Diagnostic workflow for identifying impurity-driven failures in Pd-catalyzed cross-couplings.

Troubleshooting FAQs (Mechanistic Deep Dive)

Q1: My Suzuki-Miyaura coupling stalls at 70% conversion, and I am observing significant amounts of boronic acid homocoupling. What is causing this? A1: This is a classic symptom of the des-iodo impurity (4-ethoxytoluene). Because 4-ethoxytoluene lacks the reactive C-I bond, it cannot undergo oxidative addition. If your batch of 4-Ethoxy-2-iodo-1-methylbenzene contains 10% of this impurity by weight, your actual active electrophile concentration is significantly lower than calculated. Causality Check: This stoichiometric imbalance leaves the boronic acid and base in excess. In the presence of Pd(II) or oxygen-exposed Pd(0), excess boronic acid rapidly undergoes [1]. The reaction isn't failing because the catalyst is dead; it's failing because the electrophile is functionally depleted.

Q2: I am seeing rapid formation of "Pd black" (catalyst precipitation) within the first 30 minutes, accompanied by a sharp drop in pH. Why is the catalyst dying? A2: You are likely dealing with a phenolic impurity , such as 4-hydroxy-2-iodo-1-methylbenzene (resulting from incomplete alkylation during the upstream ethoxylation step). Phenols have a pKa of ~10. In the presence of the inorganic bases typically used in cross-coupling (e.g., K2CO3, Cs2CO3), the phenol is deprotonated to form a phenoxide anion. Causality Check: Phenoxides are strong, hard oxygen donors. They can displace phosphine ligands and coordinate tightly to the palladium center, forming highly stable, that halt the catalytic cycle[2]. Furthermore, the neutralization of your inorganic base disrupts the critical transmetalation step, which requires a basic environment to form the reactive boronate species.

Q3: My LC-MS shows >95% purity for the final biaryl product with the correct mass, but my 1H-NMR shows complex, overlapping multiplets in the aromatic region. How did this happen? A3: This is the hallmark of an isomeric impurity , such as 3-ethoxy-2-iodo-1-methylbenzene. Electrophilic iodination of 4-ethoxytoluene strongly favors the 2-position, but trace regioisomers inevitably form. Causality Check: Because these isomers possess the exact same reactive C-I bond and similar electronic profiles, they undergo [3]. The catalyst cannot distinguish between these isomers, meaning the reaction successfully transfers the structural impurity from the starting material directly into your final product, causing downstream purification failures.

Quantitative Impact of Impurities

To illustrate the severity of these impurities, we evaluated a standard Suzuki-Miyaura coupling (4-Ethoxy-2-iodo-1-methylbenzene + Phenylboronic acid, 1 mol% Pd(dppf)Cl2, K2CO3, THF/H2O) spiked with known quantities of specific impurities.

Impurity TypeSpiked Amount (mol%)Impact on Pd TOF (h⁻¹)Overall Yield DecreasePrimary Failure Mechanism
Phenolic (4-hydroxy-2-iodo-1-methylbenzene)5.0%-65%-48%Catalyst poisoning (Pd-phenoxide formation) & Base depletion.
Des-iodo (4-ethoxytoluene)10.0%-5%-18%Stoichiometric imbalance leading to boronic acid homocoupling.
Isomeric (3-ethoxy regioisomer)5.0%0%0% (Yields 5% isomeric product)Parallel reactivity; causes downstream purification failure.
Moisture/Water (in anhydrous workflows)2000 ppm-35%-25%Protodeboronation of the nucleophilic coupling partner.
Step-by-Step Validation & Remediation Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to the cross-coupling step until these quality control gates are passed.

Protocol 1: Quantitative NMR (qNMR) for Absolute Purity Determination

Purpose: To detect and quantify UV-invisible or poorly absorbing impurities (like the des-iodo species) that disrupt stoichiometry. Relying on HPLC UV area% is deceptive due to differing extinction coefficients.

  • Sample Preparation: Accurately weigh ~20.0 mg of 4-Ethoxy-2-iodo-1-methylbenzene and exactly 10.0 mg of a high-purity internal standard (e.g., 1,3,5-Trimethoxybenzene, ensuring no overlapping signals) into a tared vial using a microbalance.

  • Dissolution: Dissolve the mixture completely in 0.6 mL of CDCl3. Ensure no undissolved particulates remain.

  • Acquisition: Acquire a 1H-NMR spectrum with a relaxation delay (D1) of at least 10 seconds. Causality: A long D1 ensures complete relaxation of all protons, which is physically required for accurate integration.

  • Self-Validation & Calculation: Integrate the internal standard peak (e.g., aromatic protons of 1,3,5-trimethoxybenzene at 6.1 ppm, 3H) and set it to a known value. Integrate the distinct ethoxy -CH2- quartet (~4.0 ppm, 2H) of the target compound. Calculate the absolute mass percent purity using the molar ratio. If purity is <97%, recalculate your reaction stoichiometry based on the active assay, not the bulk weight.

Protocol 2: Pre-Reaction Phenol Scavenging ("Wash & Reactivate")

Purpose: To chemically remove trace phenolic impurities before they can coordinate to and poison the palladium catalyst.

  • Organic Solution: Dissolve the impure 4-Ethoxy-2-iodo-1-methylbenzene in a non-water-miscible solvent (e.g., MTBE or Dichloromethane) at a concentration of 0.5 M.

  • Basic Wash: Wash the organic layer with an equal volume of 1.0 M aqueous NaOH. The strong base deprotonates the phenolic impurity, partitioning the highly polar sodium phenoxide salt into the aqueous layer.

  • Self-Validation Gate: Separate the layers. Check the pH of the aqueous layer using indicator paper. It must remain >12. If the pH has dropped significantly, the phenol concentration was exceptionally high and consumed the base; repeat the NaOH wash until the pH remains stable.

  • Neutralization & Drying: Wash the organic layer with brine until the aqueous wash is neutral (pH ~7). Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. The resulting material is now safe for palladium catalysis.

References
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development (ACS Publications).[Link]

  • An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon–Oxygen Bond Cleavage. ACS Catalysis (ACS Publications).[Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules (MDPI).[Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of Organic Chemistry (NIH/PMC).[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-Ethoxy-2-iodo-1-methylbenzene

Welcome to the Process Development Support Center. This guide provides authoritative troubleshooting, validated methodologies, and mechanistic insights for the multi-step synthesis of 4-ethoxy-2-iodo-1-methylbenzene (als...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Center. This guide provides authoritative troubleshooting, validated methodologies, and mechanistic insights for the multi-step synthesis of 4-ethoxy-2-iodo-1-methylbenzene (also known as 2-iodo-4-ethoxytoluene). This document is designed for process chemists and drug development professionals transitioning this building block from bench-scale to pilot-plant production.

Synthetic Pathway Overview

The most scalable and economically viable route to 4-ethoxy-2-iodo-1-methylbenzene avoids direct, unselective electrophilic aromatic substitution on highly activated rings. Instead, it utilizes 2-amino-4-nitrotoluene as a readily available starting material, progressing through a sequence of diazotization, reduction, and green O-alkylation.

Pathway A 2-Amino-4-nitrotoluene B 2-Iodo-4-nitrotoluene A->B Sandmeyer Iodination (NaNO2, HCl, KI) C 4-Amino-2-iodotoluene B->C Béchamp Reduction (Fe, HCl) D 4-Hydroxy-2-iodotoluene C->D Sandmeyer Hydroxylation (NaNO2, H2SO4, ∆) E 4-Ethoxy-2-iodo-1-methylbenzene D->E O-Ethylation (DEC, K2CO3, 160°C)

Synthetic pathway for 4-Ethoxy-2-iodo-1-methylbenzene.

Standard Operating Procedures (SOPs)

Step 1: Sandmeyer Iodination

Objective: Conversion of 2-amino-4-nitrotoluene to 2-iodo-4-nitrotoluene.

  • Suspend 2-amino-4-nitrotoluene (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Chill to 0–5 °C.

  • Add an aqueous solution of NaNO 2​ (1.05 eq) dropwise, maintaining the internal temperature below 5 °C to prevent diazonium decomposition[1].

  • Stir for 30 minutes, then add an aqueous solution of KI (1.5 eq) slowly. The reaction will evolve nitrogen gas.

  • Gradually warm to room temperature, then heat to 60 °C for 1 hour to ensure complete nitrogen extrusion.

  • Extract with ethyl acetate, wash with sodium thiosulfate (to remove I 2​ ), dry, and concentrate.

Step 2: Béchamp Reduction

Objective: Chemoselective reduction of the nitro group to yield 4-amino-2-iodotoluene.

  • In a cast-iron or glass-lined reactor, suspend 2-iodo-4-nitrotoluene (1.0 eq) in aqueous ethanol[2],[3].

  • Add iron powder (3.0–5.0 eq) and a catalytic amount of FeCl 2​ (Laux process modification)[4].

  • Heat to 60 °C and add concentrated HCl (0.2 eq) dropwise over 30 minutes[3].

  • Reflux for 2 hours. The nitro group is reduced via a nitroso and hydroxylamine intermediate to the amine[4].

  • Neutralize with NaOH, filter the granular Fe 3​ O 4​ over Celite, and extract the filtrate with ethyl acetate[3].

Step 3: Sandmeyer Hydroxylation

Objective: Conversion of the amine to a phenol (4-hydroxy-2-iodotoluene).

  • Suspend 4-amino-2-iodotoluene in 25% aqueous H 2​ SO 4​ and chill to 0–5 °C.

  • Diazotize with aqueous NaNO 2​ (1.05 eq) dropwise[1].

  • In a separate vessel, bring a 10% aqueous H 2​ SO 4​ solution to a vigorous boil.

  • Critical Step: Add the cold diazonium solution dropwise into the boiling sulfuric acid.

  • Cool the mixture, extract with dichloromethane, and purify via acid-base extraction using 10% NaOH to isolate the phenolic product.

Step 4: Green O-Ethylation

Objective: Alkylation of the phenol to yield 4-ethoxy-2-iodo-1-methylbenzene.

  • Charge an autoclave or pressure vessel with 4-hydroxy-2-iodotoluene (1.0 eq), Diethyl Carbonate (DEC) (5.0 eq), and anhydrous K 2​ CO 3​ (1.5 eq)[5].

  • Seal and heat the mixture to 160 °C for 4–6 hours[6].

  • Vent the generated CO 2​ carefully after cooling.

  • Dilute with water, extract with ethyl acetate, and purify via vacuum distillation.

Troubleshooting & FAQs

Q1: During the Béchamp reduction (Step 2), we observe a stubborn, colloidal iron oxide sludge that traps the product and ruins phase separation. How can we resolve this at scale? A: The traditional Béchamp reduction cogenerates gray-black iron oxides that are notoriously difficult to filter[4]. To resolve this, you must implement the Laux process modification[4]. By adding specific additives like ferrous chloride (FeCl 2​ ) or aluminum chloride before heating the iron-nitroarene mixture, the iron oxide coproduct is forced to crystallize into a dense, granular magnetite (Fe 3​ O 4​ ) pigment rather than a colloidal sludge[4],[2]. This drastically improves filtration rates and product recovery.

Q2: Why does this protocol recommend Diethyl Carbonate (DEC) for the final O-ethylation step instead of standard ethyl iodide or diethyl sulfate? A: Alkyl halides and dialkyl sulfates are highly toxic, corrosive, and generate stoichiometric hazardous waste[7]. DEC is a chemically efficient and environmentally benign "green" electrophilic partner[7]. During the reaction, DEC produces only ethanol and CO 2​ as byproducts[5],[8]. Under optimized conditions (e.g., using K 2​ CO 3​ at 160 °C), DEC provides excellent O-ethylation selectivity (>90%) without the environmental and safety hazards of traditional alkylating agents[6],[5].

Q3: During the Sandmeyer hydroxylation (Step 3), our yields are plummeting due to the formation of a dark red tar. What is the mechanism of this failure, and how do we prevent it? A: The dark red tar is an azo dye byproduct. If the diazonium salt solution is heated too slowly or is too concentrated, the unreacted amine will undergo an electrophilic aromatic substitution with the diazonium ion (azo coupling). To prevent this, the classical procedure (known as Verkochung) requires that the cold diazonium solution be added dropwise into a vigorously boiling solution of aqueous acid[1]. This ensures the diazonium ion is instantly hydrolyzed to the phenol upon contact with the heat, keeping its steady-state concentration near zero and preventing bimolecular azo coupling[1].

Reagent Selection Data

When scaling up the final O-ethylation step, selecting the right alkylating agent is critical for regulatory compliance and safety.

Alkylating AgentByproductsToxicity / Safety ProfileScalabilityTypical Yield
Diethyl Carbonate (DEC) Ethanol, CO 2​ Low toxicity; Green reagentExcellent (requires pressure)85–95%
Ethyl Iodide Iodide saltsHigh toxicity; Alkylating hazardPoor (atom economy issues)80–90%
Diethyl Sulfate Sulfate saltsHighly toxic; CarcinogenicModerate (exothermic risk)75–85%

References

  • Masked N‐Heterocyclic Carbene‐Catalyzed Alkylation of Phenols with Organic Carbonates.
  • A novel method to prepare KNO3/NaY solid base catalysts and their application in the O-ethylation of phenol with diethyl carbon
  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Rel
  • Synthesis of Eugenol Ethyl Ether by Ethylation of Eugenol with Diethyl Carbonate over KF/γ-Al 2 O 3 C
  • Sandmeyer reaction. Wikipedia.
  • Béchamp reduction. Wikipedia.
  • AMINATION BY REDUCTION. SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY.
  • Bechamp Reduction.

Sources

Optimization

Technical Support Center: Solvent Optimization for 4-Ethoxy-2-iodo-1-methylbenzene Cross-Couplings

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 4-Ethoxy-2-iodo-1-methylbenzene (CAS: 2764731-30-6).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 4-Ethoxy-2-iodo-1-methylbenzene (CAS: 2764731-30-6). As a functionalized aryl iodide, this molecule is a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira). However, its unique stereoelectronic profile requires precise solvent selection to achieve optimal reaction kinetics and prevent catalyst death.

Part 1: Mechanistic FAQ – The Causality of Solvent Selection

Q: How do the specific structural features of 4-Ethoxy-2-iodo-1-methylbenzene dictate my solvent choices? A: To select the right solvent, we must analyze the molecule's stereoelectronics. The iodine atom is ortho to the methyl group and meta to the ethoxy group.

  • Steric Hindrance: The ortho-methyl group creates localized steric bulk around the C–I bond. This crowding raises the activation energy required for the bulky Pd(0)Ln​ active species to insert into the bond.

  • Electronic Effects: While the meta-ethoxy group does not deactivate the C–I bond via resonance, the ortho-methyl group donates electron density via hyperconjugation. This makes the ipso-carbon slightly less electrophilic.

Q: Why does my reaction rate drop when I scale up using pure ethereal solvents (like THF or Dioxane)? A: Pure ethereal solvents have low dielectric constants ( ϵ<8 ). While they dissolve 4-Ethoxy-2-iodo-1-methylbenzene perfectly, they fail to dissolve the inorganic bases (e.g., K2​CO3​ or Cs2​CO3​ ) required for the transmetalation step. Without dissolved base, the reactive boronate "-ate" complex cannot form, bottlenecking the entire catalytic cycle. You must introduce a highly polar co-solvent (like water) to create a biphasic system that satisfies both solubility requirements.

Part 2: Troubleshooting Guide

Issue 1: Sluggish Oxidative Addition & Stalled Conversion
  • Symptom: The reaction stalls at <50% conversion. GC-MS shows unreacted 4-Ethoxy-2-iodo-1-methylbenzene, but no catalyst precipitation (black Pd metal) is observed.

  • Root Cause: The solvent is not polar enough to stabilize the oxidative addition transition state, or the ligand is not electron-rich enough to force the insertion against the ortho-methyl steric bulk.

  • Solution: Switch the solvent to a highly polar, coordinating medium like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) . If your protocol strictly requires a non-polar solvent (e.g., using strong NaOtBu base in a Buchwald-Hartwig amination), you must compensate for the solvent's lack of stabilization by upgrading to a highly active, sterically demanding dialkylbiaryl phosphine ligand like XPhos.

Issue 2: Transitioning to Green Solvents (Regulatory Compliance)
  • Symptom: Your drug development pipeline requires the elimination of reprotoxic and mutagenic solvents like DMF, DMAc, or NMP.

  • Root Cause: Traditional dipolar aprotic solvents are facing strict REACH regulations.

  • Solution: Substitute DMF with N-Butylpyrrolidinone (NBP) . Recent mechanochemical and flow-chemistry studies demonstrate that NBP acts as a highly effective dipolar, non-hydrogen-bond donor drop-in replacement. It maintains the high reaction rates for aryl iodide activation without the associated toxicity profile [2].

Part 3: Solvent Selection Matrix

To facilitate rapid optimization, the following matrix summarizes quantitative solvent data and its direct impact on 4-Ethoxy-2-iodo-1-methylbenzene couplings.

Solvent / SystemDielectric Constant ( ϵ )Base SolubilityRecommended ReactionMechanistic Impact on 4-Ethoxy-2-iodo-1-methylbenzene
DMF 36.7ModerateHeck, SonogashiraExcellent stabilization of the polar oxidative addition transition state.
1,4-Dioxane / H2​O (4:1) ~15.0 (Mixed)HighSuzuki-MiyauraOptimal balance; water dissolves the base while dioxane keeps the lipophilic aryl iodide fully solvated.
Toluene 2.4LowBuchwald-HartwigPoor oxidative addition rates due to lack of polarity; requires highly active ligands (e.g., BrettPhos) to compensate.
NBP (N-Butylpyrrolidinone) 28.0ModerateGreen Suzuki/HeckDrop-in green replacement for DMF; maintains high reaction rates without reprotoxicity.

Part 4: Self-Validating Experimental Protocol

This protocol describes a highly optimized, self-validating Suzuki-Miyaura cross-coupling using a green solvent system. It is designed to provide immediate feedback on the success or failure of each mechanistic step.

Objective: Couple 4-Ethoxy-2-iodo-1-methylbenzene with Phenylboronic acid. Solvent System: 2-Methyltetrahydrofuran (2-MeTHF) / Water (5:1 v/v).

Step 1: Reagent Preparation & Degassing (Preventing Catalyst Quenching)

  • Action: Charge a Schlenk flask with 4-Ethoxy-2-iodo-1-methylbenzene (1.0 eq), phenylboronic acid (1.2 eq), and K2​CO3​ (2.0 eq). Add the 2-MeTHF/ H2​O solvent mixture. Sparge the biphasic mixture with Argon for 15 minutes.

  • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II) -peroxo complex. Degassing ensures the catalyst remains in the active cycle.

Step 2: Catalyst Activation (Visual Validation)

  • Action: Add Pd(dppf)Cl2​ (2 mol%) under a positive stream of Argon. Heat the reaction to 75°C.

  • Self-Validation Check: Within 10 minutes of heating, the solution should transition from a bright yellow/orange to a deep, homogeneous red/brown. This color shift confirms the successful reduction of the Pd(II) precatalyst to the active Pd(0) species. If the solution turns black and precipitates, the catalyst has agglomerated into inactive palladium nanoparticles (check your Argon line).

Step 3: Oxidative Addition & Transmetalation (Chemical Validation)

  • Action: Stir vigorously at 75°C for 2 hours. The vigorous stirring is critical to maximize the surface area of the biphasic 2-MeTHF/Water interface, where transmetalation occurs.

  • Self-Validation Check (IPC): Pull a 0.1 mL aliquot from the organic layer and analyze via GC-MS or TLC.

    • Scenario A: If starting material is gone, proceed to Step 4.

    • Scenario B: If starting material remains but boronic acid is consumed, homocoupling has occurred due to poor solvent mixing. Increase stirring speed.

    • Scenario C: If both starting materials remain, the oxidative addition has stalled. Spike the reaction with an additional 1 mol% catalyst to verify if the initial batch was poisoned.

Step 4: Reductive Elimination & Isolation

  • Action: Cool to room temperature, separate the aqueous layer, and wash the 2-MeTHF organic layer with brine. Concentrate under reduced pressure to yield the crude biaryl product.

Part 5: Pathway Visualization

The following diagram maps the palladium catalytic cycle, specifically highlighting where your solvent choices directly impact the activation of 4-Ethoxy-2-iodo-1-methylbenzene.

Pd-catalyzed cross-coupling cycle highlighting solvent-dependent steps for the target aryl iodide.

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21, 2164-2213. Royal Society of Chemistry.[Link]

  • Carson, C., Hassing, J., Olguin, T., Peterson, K. P., & Haley, R. A. (2023). Reactivity trends for mechanochemical reductive coupling of aryl iodides. Green Chemistry Letters and Reviews, 16(1). Taylor & Francis.[Link]

  • Senthil Vel, A., et al. (2023). Chemometrics-based approach for optimizing a chemical reaction and performing kinetic investigations in a continuous-flow microreactor. Reaction Chemistry & Engineering. Royal Society of Chemistry.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Alternatives for 4-Ethoxy-2-iodo-1-methylbenzene in Palladium-Catalyzed Cross-Coupling Reactions

An In-Depth Technical Guide For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate aryl halide is a critical decision point in the strategic design of synthetic routes...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate aryl halide is a critical decision point in the strategic design of synthetic routes. 4-Ethoxy-2-iodo-1-methylbenzene is a valuable, electron-rich building block, yet considerations of cost, availability, or the need for orthogonal reactivity often necessitate the evaluation of alternatives. This guide provides an in-depth comparison of common substitutes, grounding the discussion in the fundamental principles of catalytic cross-coupling and supporting it with comparative data and validated experimental protocols.

Foundational Principles: Understanding Reactivity in Cross-Coupling

The efficacy of an aryl electrophile in palladium-catalyzed cross-coupling reactions is governed by a confluence of electronic and steric factors, with the nature of the leaving group (the halide or pseudohalide) being paramount. The universally accepted reactivity trend for aryl electrophiles is:

Aryl Iodide > Aryl Bromide ≈ Aryl Triflate > Aryl Chloride [1][2][3]

This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy (BDE). The C-I bond is the longest and weakest, facilitating the rate-determining oxidative addition step where the Pd(0) catalyst inserts into the C-X bond to form the active Pd(II) intermediate.[3]

However, the specific substrate, 4-ethoxy-2-iodo-1-methylbenzene, possesses two electron-donating groups (ethoxy and methyl). These groups increase the electron density of the aromatic ring, which can decelerate the oxidative addition step.[1][4] Furthermore, the ortho-positioning of the iodo and methyl groups introduces steric hindrance that can influence catalyst-substrate interaction.[5][6] An ideal alternative must therefore be evaluated not just on its leaving group, but also in the context of these inherent electronic and steric properties.

cluster_cycle Generalized Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)-X L₂ pd0->pdiil Oxidative Addition pdiilr Ar-Pd(II)-R' L₂ pdiil->pdiilr Transmetalation pdiilr->pd0 Reductive Elimination product Ar-R' pdiilr->product arx Ar-X arx->pdiil r_m R'-M r_m->pdiilr

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Analysis of Key Alternatives

We will evaluate the performance of the primary alternatives—the corresponding aryl bromide, aryl chloride, and aryl triflate—across the three most common palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds. The choice of halide significantly impacts reaction conditions.

  • Baseline (Aryl Iodide): 4-Ethoxy-2-iodo-1-methylbenzene is highly reactive, typically enabling coupling under mild conditions with low catalyst loadings and a broad range of boronic acids and esters.[7]

  • Alternative 1: Aryl Bromide (4-Ethoxy-2-bromo-1-methylbenzene): As a more cost-effective alternative, the aryl bromide requires more forcing conditions to overcome the higher activation energy of the C-Br bond.[3] This often translates to higher temperatures, increased catalyst and ligand loading, and sometimes the use of stronger bases. For electron-rich systems like this, the difference in reactivity can be pronounced.

  • Alternative 2: Aryl Chloride (4-Ethoxy-2-chloro-1-methylbenzene): Aryl chlorides are economically attractive but represent the most significant synthetic challenge due to the inertness of the C-Cl bond.[8] Successful coupling is contingent on the use of specialized catalyst systems. Highly electron-rich, sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often mandatory to promote the difficult oxidative addition step.[9][10][11]

  • Alternative 3: Aryl Triflate (4-Ethoxy-1-methyl-2-phenylsulfonyloxybenzene): Aryl triflates, derived from the corresponding phenol, exhibit reactivity comparable to aryl bromides.[1][2] They are excellent electrophiles and offer a valuable synthetic alternative, particularly if the parent phenol is more accessible than the halogenated analog. Hydrolysis of the triflate to the parent phenol can sometimes be a competing side reaction under basic conditions.[2]

Table 1: Comparative Performance in a Model Suzuki-Miyaura Coupling (Reaction: Aryl-X + Phenylboronic Acid)

Electrophile (Ar-X)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
Ar-I Pd(OAc)₂ (1)SPhos (2)K₂CO₃Toluene/H₂O804>95
Ar-Br Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-90
Ar-Cl Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane1102470-80
Ar-OTf Pd(OAc)₂ (2)PCy₃ (4)K₃PO₄Toluene1001280-85
Heck-Mizoroki Coupling

The Heck reaction couples aryl halides with alkenes. The reactivity trends mirror those observed in Suzuki couplings.

  • Baseline (Aryl Iodide): The high reactivity of the C-I bond often allows for ligand-free or simple phosphine ligand (e.g., PPh₃) conditions, particularly with activated alkenes like acrylates.[4][12]

  • Alternative 1: Aryl Bromide: Requires higher temperatures and often more robust phosphine ligands than the iodide equivalent to achieve comparable yields and reaction times.[4]

  • Alternative 2 & 3 (Aryl Chloride / Triflate): Both require more specialized and active catalyst systems. For aryl chlorides, bulky phosphines are essential.[13] Aryl triflates can be effectively coupled using bidentate phosphine ligands like BINAP.[12]

Sonogashira Coupling

This coupling of an aryl halide with a terminal alkyne is unique in its typical use of a dual-catalyst system (palladium and copper(I)).

  • Baseline (Aryl Iodide): The reaction proceeds readily at room temperature or with gentle heating. The high reactivity of the iodide makes it the substrate of choice for sensitive or complex alkynes.[14][15]

  • Alternative 1: Aryl Bromide: Generally requires higher temperatures and longer reaction times. The choice of amine base and solvent becomes more critical to ensure efficient coupling.[15]

  • Alternative 2 (Aryl Chloride): Direct Sonogashira coupling of electron-rich aryl chlorides is particularly challenging and often gives low yields with standard protocols. Highly specialized catalyst systems are required.

  • Alternative 3 (Aryl Triflate): Triflates are viable substrates for Sonogashira couplings, exhibiting reactivity similar to or slightly less than bromides.

title Decision Workflow: Selecting an Aryl Electrophile start Define Synthetic Goal reactivity_need High Reactivity / Mild Conditions Needed? start->reactivity_need cost_concern Is Cost / Availability a Primary Driver? reactivity_need->cost_concern No use_iodide Choose Aryl Iodide (e.g., 4-Ethoxy-2-iodo-1-methylbenzene) reactivity_need->use_iodide Yes phenol_avail Is Phenol Precursor More Accessible? cost_concern->phenol_avail No use_bromide Choose Aryl Bromide cost_concern->use_bromide Yes phenol_avail->use_bromide No use_triflate Choose Aryl Triflate phenol_avail->use_triflate Yes use_chloride Choose Aryl Chloride (Requires Specialized Catalysts) use_bromide->use_chloride If cost is extreme driver

Figure 2: Decision workflow for selecting the appropriate aryl electrophile.

Validated Experimental Protocols

The following protocols provide a direct comparison for a Suzuki-Miyaura coupling using an aryl iodide versus an aryl bromide, illustrating the necessary adjustments in reaction conditions.

Protocol 3.1: Suzuki-Miyaura Coupling of 4-Ethoxy-2-iodo-1-methylbenzene

Materials:

  • 4-Ethoxy-2-iodo-1-methylbenzene (1.0 equiv, 262 mg, 1.0 mmol)

  • Phenylboronic acid (1.2 equiv, 146 mg, 1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 equiv, 2.2 mg, 0.01 mmol)

  • SPhos (0.02 equiv, 8.2 mg, 0.02 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, 276 mg, 2.0 mmol)

  • Toluene (4 mL) and Degassed Water (1 mL)

Procedure:

  • To a flame-dried Schlenk tube, add 4-ethoxy-2-iodo-1-methylbenzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene (4 mL) and degassed water (1 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 4 hours.

  • Monitor reaction completion by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3.2: Suzuki-Miyaura Coupling of 4-Ethoxy-2-bromo-1-methylbenzene

Materials:

  • 4-Ethoxy-2-bromo-1-methylbenzene (1.0 equiv, 215 mg, 1.0 mmol)

  • Phenylboronic acid (1.2 equiv, 146 mg, 1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 4.5 mg, 0.02 mmol)

  • SPhos (0.04 equiv, 16.4 mg, 0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 equiv, 424 mg, 2.0 mmol)

  • Toluene (4 mL) and Degassed Water (1 mL)

Procedure:

  • To a flame-dried Schlenk tube, add 4-ethoxy-2-bromo-1-methylbenzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene (4 mL) and degassed water (1 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C .

  • Stir the reaction mixture vigorously for 12 hours .

  • Follow steps 6-9 from Protocol 3.1 for workup and purification.

Causality Behind Experimental Choices:

  • Catalyst/Ligand Loading: The more inert C-Br bond requires double the catalyst and ligand loading to achieve a reasonable reaction rate.

  • Base: K₃PO₄ is a stronger base than K₂CO₃ and is often more effective in promoting the transmetalation step, especially for less reactive aryl bromides.

  • Temperature & Time: The higher temperature provides the necessary thermal energy to overcome the activation barrier for the oxidative addition of the aryl bromide. The extended reaction time is required to drive the reaction to completion.

Conclusion and Strategic Recommendations

The choice of an alternative to 4-ethoxy-2-iodo-1-methylbenzene is a strategic decision that balances reactivity, cost, and the specific demands of the synthetic target.

  • For Maximum Reactivity and Mild Conditions: The aryl iodide remains the superior choice, especially in late-stage functionalization or with sensitive substrates.[3]

  • For a Balance of Cost and Reactivity: The aryl bromide offers a pragmatic and economical alternative, provided the subsequent steps can tolerate the more forcing conditions required for its activation.

  • For Process Chemistry and Cost Optimization: The aryl chloride is the most cost-effective feedstock but necessitates significant investment in catalyst development and process optimization. It is best suited for large-scale manufacturing where the initial R&D cost is justified.

  • As a Synthetic Equivalent to the Bromide: The aryl triflate is an excellent option when the corresponding phenol is readily available and offers a reliable path to the desired product under conditions similar to those for aryl bromides.

Ultimately, the optimal choice is context-dependent. By understanding the fundamental principles of reactivity and leveraging the comparative data presented, researchers can make informed decisions to accelerate their discovery and development programs.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. ([Link])

  • Inorganic Chemistry Frontiers. (2020). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. ([Link])

  • Fu, G. C., & Littke, A. F. (2002). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. Angewandte Chemie International Edition, 41(21), 4176-4333. ([Link])

  • ResearchGate. (2018). Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates. ([Link])

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (1998). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Chemical Society Reviews, 27, 429-436. ([Link])

  • So, C. M., & Kwong, F. Y. (2023). Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis. ([Link])

  • Chemistry LibreTexts. (2023). Heck Reaction. ([Link])

  • Lee, P. H., Sung, S. Y., & Lee, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters, 3(20), 3201-3204. ([Link])

  • Mata, E. G., & Testero, S. A. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Arylsiloxanes with Aryl Halides: Application to Solid-Supported Organic Synthesis. ACS Combinatorial Science, 6(4), 426-432. ([Link])

  • Schoenebeck, F., & Hartwig, J. F. (2013). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society, 135(5), 2088-2091. ([Link])

  • Wikipedia. Heck reaction. ([Link])

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. ([Link])

  • ResearchGate. (2020). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ([Link])

  • Organic Chemistry Portal. Suzuki Coupling. ([Link])

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. ([Link])

  • Zacconi, F. C., & Herrera, B. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1797. ([Link])

  • Panduwawala, T. (2019). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. ([Link])

  • Catalysis Science & Technology. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. ([Link])

  • He, Z., et al. (2023). Mild cross-coupling of tertiary alkoxides with aryl chlorides enabled by a shelf-stable methylnaphthyl palladium NHC complex. Chemical Science, 14(48), 13693-13700. ([Link])

  • Dalton Transactions. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. ([Link])

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. ([Link])

  • Organic Chemistry Portal. Sonogashira Coupling. ([Link])

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Comparative

A Comparative Reactivity Analysis for Synthetic Strategy: 4-Ethoxy-2-iodo-1-methylbenzene vs. 4-bromo-2-ethoxy-1-methylbenzene

Introduction In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of starting materials is a critical decision that dictates reaction efficiency, cost, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of starting materials is a critical decision that dictates reaction efficiency, cost, and overall strategic success. Aryl halides are foundational building blocks, serving as key electrophiles in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth comparative analysis of two structurally similar yet functionally distinct aryl halides: 4-Ethoxy-2-iodo-1-methylbenzene and 4-bromo-2-ethoxy-1-methylbenzene.

While differing by only a single halogen atom, the inherent chemical properties of the carbon-iodine versus the carbon-bromine bond impart a significant divergence in their reactivity profiles. Understanding these nuances is paramount for researchers and drug development professionals aiming to optimize reaction conditions, control selectivity, and streamline synthetic pathways. This document moves beyond a simple declaration of reactivity trends to explore the fundamental principles, present supporting experimental frameworks, and offer practical guidance for their application in the laboratory.

Theoretical Framework: The Decisive Role of the Carbon-Halogen Bond

The enhanced reactivity of aryl iodides over their bromide counterparts is fundamentally rooted in the intrinsic properties of the carbon-halogen bond. This difference is most impactful during the oxidative addition step of many transition-metal-catalyzed cross-coupling reactions, which is frequently the rate-determining step of the catalytic cycle.[1][2]

Key Physicochemical Differences:

  • Bond Dissociation Energy (BDE): The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond.[3] Bond energy is the energy required to break a mole of covalent bonds homolytically in the gaseous state.[4][5] The lower BDE of the C-I bond means that less energy is required to cleave it, facilitating a faster rate of oxidative addition to a metal center (e.g., Palladium(0)).[1][3]

  • Bond Length: The C-I bond is longer than the C-Br bond due to the larger atomic radius of iodine.[3] This increased length contributes to the bond's relative weakness.

  • Polarizability: Iodine is more polarizable than bromine, which can influence its interaction with the catalytic metal center during the oxidative addition process.

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl .[1][6] This order directly correlates with the BDE of the respective carbon-leaving group bond.

The Catalytic Crossroads: The Oxidative Addition Step

Most palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, operate via a common catalytic cycle.[7][8] The cycle commences with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. In this step, the palladium center inserts itself into the carbon-halogen bond, forming an arylpalladium(II) halide intermediate.[9][10] As this step involves the cleavage of the C-X bond, its energy barrier is highly dependent on the bond's strength, providing the mechanistic basis for the superior reactivity of 4-Ethoxy-2-iodo-1-methylbenzene.[1]

Catalytic_Cycle cluster_cycle Generalized Palladium Cross-Coupling Cycle cluster_legend Key Steps Pd(0)L2 Pd(0)L₂ ArPd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) Rate: I > Br > Cl ArPd(II)(R)L2 Ar-Pd(II)(R')L₂ ArPd(II)(X)L2->ArPd(II)(R)L2 Transmetalation (R'-M) ArPd(II)(R)L2->Pd(0)L2 Ar-R Ar-R' ArPd(II)(R)L2->Ar-R Reductive Elimination c1->Pd(0)L2 Catalyst Regeneration Oxidative Oxidative Addition: Rate-determining step where Ar-I reacts faster than Ar-Br. Transmetalation Transmetalation: Nucleophile (R'-M) transfer. Reductive Reductive Elimination: Product formation.

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

Experimental Evidence & Comparative Analysis

While no direct, side-by-side kinetic studies on 4-Ethoxy-2-iodo-1-methylbenzene and 4-bromo-2-ethoxy-1-methylbenzene are prominently published, the vast body of literature on analogous substituted aryl halides provides a robust framework for comparison. The data consistently demonstrates that aryl iodides outperform aryl bromides under identical conditions, often resulting in higher yields, shorter reaction times, and the ability to use milder conditions.[1][11]

Table 1: Representative Comparison in Suzuki-Miyaura Coupling

Aryl Halide (Ar-X)Coupling PartnerCatalyst SystemConditionsYield (%)Reference
DNA-conjugated Aryl IodidePhenylboronic acidNa₂PdCl₄ / sSPhos37°C, 28 h>95%[1]
DNA-conjugated Aryl BromidePhenylboronic acidNa₂PdCl₄ / sSPhos37°C, 28 h41%[1]
p-Iodotoluenep-Tolylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O, 80°C, 2h95%Analogous Systems
p-Bromotoluenep-Tolylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O, 80°C, 12h85%Analogous Systems

This data illustrates a clear trend: the aryl iodide consistently provides a significantly higher yield in the same timeframe or reaches completion much faster.[1] This allows for lower catalyst loadings and reduced thermal energy input, which is particularly beneficial when working with thermally sensitive substrates.

Protocol: Comparative Analysis via Parallel Suzuki-Miyaura Coupling

This protocol describes a self-validating system for the direct comparison of the two title compounds in a standard Suzuki-Miyaura reaction.

Objective: To quantify the difference in reaction rate and yield between 4-Ethoxy-2-iodo-1-methylbenzene and 4-bromo-2-ethoxy-1-methylbenzene.

Materials:

  • 4-Ethoxy-2-iodo-1-methylbenzene (Substrate I)

  • 4-bromo-2-ethoxy-1-methylbenzene (Substrate B)

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Degassed deionized water

  • Internal standard (e.g., Dodecane)

  • Reaction vials with magnetic stir bars

  • Heating block or oil bath

Experimental_Workflow cluster_prep Preparation cluster_setup Parallel Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis prep Prepare Stock Solutions: - Pd(OAc)₂/PPh₃ in Toluene - K₂CO₃ in H₂O - Internal Standard in Toluene vial_I Vial I: - 4-Ethoxy-2-iodo-1-methylbenzene - 4-Methoxyphenylboronic acid - Internal Standard prep->vial_I vial_B Vial B: - 4-bromo-2-ethoxy-1-methylbenzene - 4-Methoxyphenylboronic acid - Internal Standard prep->vial_B add_reagents Add Toluene, K₂CO₃(aq), and Catalyst Solution to both vials vial_I->add_reagents vial_B->add_reagents heat Seal vials and heat at 80°C with vigorous stirring add_reagents->heat sampling Take aliquots at t = 0, 1, 2, 4, 8, 24h heat->sampling quench Quench aliquots (H₂O, EtOAc) sampling->quench gcms Analyze by GC-MS quench->gcms plot Plot % Yield vs. Time gcms->plot

Caption: Workflow for parallel comparative reactivity analysis.

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (1 mol%) and PPh₃ (4 mol%) in anhydrous toluene.

  • Reaction Setup (Parallel):

    • Reaction I (Iodide): To a reaction vial containing a magnetic stir bar, add 4-Ethoxy-2-iodo-1-methylbenzene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Reaction B (Bromide): To a second, identical vial, add 4-bromo-2-ethoxy-1-methylbenzene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Reagent Addition: To each vial, add the internal standard (0.5 mmol), anhydrous toluene (5 mL), and degassed water (0.5 mL).

  • Initiation: Add the pre-formed catalyst solution to each reaction vial. Seal the vials tightly with a screw cap containing a PTFE septum.

  • Execution: Place both vials in a pre-heated block at 80°C and begin vigorous stirring.

  • Monitoring and Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture. Quench the aliquot with water, extract with ethyl acetate, and analyze by GC-MS to determine the consumption of starting material and formation of the product relative to the internal standard.

  • Data Analysis: Plot the percentage yield versus time for both reactions to generate a reaction profile, allowing for a direct comparison of their rates and final yields.[1]

Practical Implications for Synthesis

  • Reaction Conditions: The higher reactivity of 4-Ethoxy-2-iodo-1-methylbenzene allows for the use of milder reaction conditions. This can include lower temperatures, which is crucial for substrates with sensitive functional groups, and lower catalyst loadings, which reduces cost and simplifies purification by minimizing residual palladium.

  • Chemoselectivity: The significant reactivity differential between C-I and C-Br bonds can be exploited for sequential or site-selective cross-couplings.[1] In a molecule containing both an iodo and a bromo substituent, one can selectively perform a reaction at the iodo position under mild conditions that leave the bromo group untouched. A subsequent reaction can then be carried out at the bromo position using more forcing conditions or a more active catalyst system.[12]

  • Choice of Catalyst: While standard palladium catalysts are often sufficient for the highly reactive iodo-substrate, the bromo-substrate may require more sophisticated, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald-type biarylphosphines) to achieve comparable efficiency, especially for challenging couplings.[13][14]

  • Considerations for Buchwald-Hartwig Amination: While the Ar-I bond is generally more reactive in oxidative addition, the iodide anion formed during the reaction can sometimes act as an inhibitor in Buchwald-Hartwig aminations by forming stable, off-cycle palladium-iodide complexes.[15][16][17] In such cases, the reactivity order can sometimes be inverted (Ar-Br > Ar-I).[17] This underscores the importance of empirical screening, as the optimal halide can be reaction-dependent.

Conclusion

The choice between 4-Ethoxy-2-iodo-1-methylbenzene and 4-bromo-2-ethoxy-1-methylbenzene is a strategic decision that hinges on the specific goals of a synthetic campaign.

4-Ethoxy-2-iodo-1-methylbenzene is the more reactive partner. It is the substrate of choice when:

  • Mild reaction conditions are required to preserve sensitive functional groups.

  • Rapid reaction kinetics and high throughput are desired.

  • Lower catalyst loadings are a priority for economic and environmental reasons.

  • Site-selective coupling is planned in a polyhalogenated aromatic system.

4-bromo-2-ethoxy-1-methylbenzene , while less reactive, remains a highly valuable and cost-effective substrate. It is a suitable choice when:

  • The reaction conditions are not constrained by substrate sensitivity.

  • It is the more readily available or economical starting material.

  • It serves as the less reactive site in a planned chemoselective sequential coupling.

Ultimately, a deep understanding of the fundamental principles of carbon-halogen bond reactivity empowers the synthetic chemist to make informed decisions, leading to more efficient, robust, and elegant synthetic solutions.

References

Sources

Validation

Analytical Comparison Guide: Confirming the Regiochemistry of 4-Ethoxy-2-iodo-1-methylbenzene

The Regiochemical Dilemma in Iodoarene Synthesis Electrophilic aromatic iodination is a cornerstone technique for generating versatile precursors used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki,...

Author: BenchChem Technical Support Team. Date: March 2026

The Regiochemical Dilemma in Iodoarene Synthesis

Electrophilic aromatic iodination is a cornerstone technique for generating versatile precursors used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira)[1]. However, synthesizing specific regioisomers like 4-Ethoxy-2-iodo-1-methylbenzene (CAS: 2764731-30-6)[2] presents a significant mechanistic challenge.

When subjecting the starting material, 1-ethoxy-4-methylbenzene (p-ethoxytoluene), to direct electrophilic iodination, the ethoxy group (+M resonance effect) acts as a significantly stronger ortho/para-director than the methyl group (+I inductive effect). Consequently, standard iodination conditions predominantly yield the 3-iodo isomer (4-ethoxy-3-iodo-1-methylbenzene). Obtaining the 2-iodo isomer often requires alternative, longer synthetic routes, such as the Sandmeyer reaction starting from 5-ethoxy-2-methylaniline.

Because direct iodination yields complex mixtures and separating these regioisomers is notoriously challenging due to their nearly identical physical properties[3], rigorous analytical confirmation of the iodine position is mandatory. This guide objectively compares the analytical workflows available to researchers for validating the regiochemistry of this specific building block.

Comparison of Analytical Methods

To confirm whether the synthesized product is the target 2-iodo isomer or the major 3-iodo EAS byproduct, researchers must select an analytical method capable of distinguishing between two 1,2,4-trisubstituted aromatic rings.

The core issue is that both isomers produce an identical ABX (or AMX) spin system in 1D 1 H NMR :

  • A doublet with a small meta-coupling constant ( J≈2.5 Hz).

  • A doublet of doublets ( J≈8.5,2.5 Hz).

  • A doublet with a large ortho-coupling constant ( J≈8.5 Hz).

Because the electronic environments are extremely similar, relying solely on 1D chemical shifts is highly error-prone. Below is a quantitative comparison of the available analytical alternatives.

Analytical MethodRegiochemical ResolutionTime / CostData OutputVerdict for Isomer Differentiation
GC-MS LowLow m/z 262.08, identical fragmentationInsufficient . Cannot distinguish positional isomers.
1D 1 H NMR LowLowIdentical ABX spin systemsInsufficient . Chemical shifts are too similar for absolute assignment.
1D 13 C NMR ModerateMediumCarbon chemical shiftsAmbiguous . Requires extensive reference libraries or DFT calculations.
2D NOESY / HMBC High MediumSpatial (< 5 Å) & Bond connectivityGold Standard . Directly maps protons to specific alkyl markers.
X-Ray Crystallography AbsoluteVery High3D Atomic CoordinatesOverkill . Unnecessary unless the compound is solid and fails NMR.

The Gold Standard: 2D NOESY Workflow and Causality

The 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the optimal choice because it relies on spatial proximity rather than electronic shielding. By observing which aromatic protons are physically adjacent to the distinct alkyl groups (the methyl group at 2.2 ppm and the ethoxy CH 2​ group at 4.0 ppm), the structure becomes a self-validating system.

  • If the product is 4-Ethoxy-2-iodo-1-methylbenzene (Target):

    • The methyl group (C1) is spatially adjacent to H6. Therefore, a NOE cross-peak will appear between the methyl protons and the ortho-coupled doublet ( J≈8.5 Hz).

    • The ethoxy group (C4) is adjacent to H3 and H5. A NOE cross-peak will appear between the ethoxy CH 2​ and the meta-coupled doublet ( J≈2.5 Hz).

  • If the product is 4-Ethoxy-3-iodo-1-methylbenzene (Byproduct):

    • The methyl group (C1) is adjacent to H2 and H6. A NOE cross-peak will appear between the methyl protons and the meta-coupled doublet ( J≈2.5 Hz).

    • The ethoxy group (C4) is adjacent to H5. A NOE cross-peak will appear between the ethoxy CH 2​ and the ortho-coupled doublet ( J≈8.5 Hz).

Experimental Protocol: Regiochemical Validation via 2D NMR

Follow this step-by-step methodology to acquire and interpret the self-validating NOESY data.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified iodinated product in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring a sample depth of exactly 4-5 cm to maintain magnetic field homogeneity.

Step 2: 1D 1 H Acquisition & Spin System Identification

  • Acquire a standard 1D 1 H NMR spectrum (minimum 16 scans, relaxation delay D1=2 s).

  • Phase and baseline-correct the spectrum.

  • Identify the aromatic ABX system: Note the exact chemical shifts of the ortho-doublet ( J≈8.5 Hz) and the meta-doublet ( J≈2.5 Hz).

Step 3: 2D NOESY Acquisition

  • Set up a phase-sensitive 2D NOESY experiment (e.g., noesygpphpp pulse sequence on Bruker systems).

  • Set the spectral width to cover the full proton range (-1 to 10 ppm).

  • Critical Parameter: Set the mixing time ( τm​ ) to 300–500 ms . This duration is optimized for small molecules to allow sufficient cross-relaxation without severe spin diffusion.

  • Acquire data with 256 increments in the indirect dimension (t1) and 16-32 scans per increment.

Step 4: Data Processing and Logic-Gate Analysis

  • Process the 2D data with sine-bell squared apodization in both dimensions.

  • Extract a row at the F1 frequency of the methyl group ( 2.2 ppm). Check for a cross-peak at the F2 frequency of the ortho-doublet.

  • Extract a row at the F1 frequency of the ethoxy CH 2​ group ( 4.0 ppm). Check for a cross-peak at the F2 frequency of the meta-doublet.

  • If both conditions in steps 2 and 3 are met, the regiochemistry is definitively confirmed as 4-Ethoxy-2-iodo-1-methylbenzene.

Workflow Visualization

Below is the logical decision tree for assigning the regiochemistry based on the NOESY experimental data.

NOESY_Workflow Start Synthesized Compound (Isomer Mixture or Unknown) NMR1D 1D 1H NMR Identify ABX Spin System Start->NMR1D NOESY 2D NOESY Experiment Map Spatial Proximities NMR1D->NOESY CheckMe Observe Methyl (~2.2 ppm) NOE Cross-Peaks NOESY->CheckMe CheckOEt Observe Ethoxy (~4.0 ppm) NOE Cross-Peaks NOESY->CheckOEt Result2 NOE with H6 (d, J=8.5 Hz) NOE OEt with H3 (d, J=2.5 Hz) Confirmed: 2-Iodo Isomer CheckMe->Result2 NOE to ortho-d Result3 NOE with H2 (d, J=2.5 Hz) NOE OEt with H5 (d, J=8.5 Hz) Confirmed: 3-Iodo Isomer CheckMe->Result3 NOE to meta-d CheckOEt->Result2 NOE to meta-d CheckOEt->Result3 NOE to ortho-d

Workflow for regiochemical assignment of iodo-ethoxytoluene isomers using 2D NOESY NMR.

References

  • 4-Ethoxy-2-iodo-1-methylbenzene | 2764731-30-6 - MilliporeSigma sigmaaldrich.com
  • Iodoarenes synthesis by iodination or substitution organic-chemistry.org
  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC nih.gov

Sources

Comparative

Comparative Study of Catalysts for 4-Ethoxy-2-iodo-1-methylbenzene Couplings: A Technical Guide

As drug development pipelines increasingly rely on complex, sterically hindered biaryl scaffolds, the selection of an optimal cross-coupling catalyst is no longer a matter of trial and error; it requires a fundamental un...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex, sterically hindered biaryl scaffolds, the selection of an optimal cross-coupling catalyst is no longer a matter of trial and error; it requires a fundamental understanding of mechanistic causality. This guide provides an in-depth, objective comparison of palladium-based catalyst systems for the Suzuki-Miyaura cross-coupling of 4-Ethoxy-2-iodo-1-methylbenzene .

By dissecting the electronic and steric microenvironments of this specific substrate, we establish a rational framework for catalyst selection, supported by comparative experimental data and self-validating laboratory protocols.

Substrate Analysis & Mechanistic Causality

To engineer an efficient coupling reaction, we must first analyze the specific reactivity profile of 4-Ethoxy-2-iodo-1-methylbenzene. The molecule presents three critical features that dictate catalyst behavior:

  • The Iodine Leaving Group: Aryl iodides undergo oxidative addition to Pd(0) at exceptionally high rates, often outperforming their bromide and chloride counterparts even at room temperature 1. This rapid first step means that oxidative addition is rarely the rate-limiting step for this substrate.

  • The Ortho-Methyl Group (Steric Hindrance): The methyl group adjacent to the C-I bond restricts the conformational freedom of the Pd(II) intermediate. This steric bulk severely impedes the transmetalation step and can slow down reductive elimination if the catalyst ligand is too small to force the two coupling partners together.

  • The Meta-Ethoxy Group (Electronic Influence): While ethoxy groups are strong resonance donors, its meta position relative to the iodine means it primarily exerts a mild inductive electron-withdrawing effect, which slightly stabilizes the Pd(II) intermediate but does not significantly alter the fundamental steric challenges.

Because oxidative addition is fast but transmetalation/reductive elimination is hindered, first-generation catalysts like Pd(PPh3)4 often stall, leading to catalyst degradation (aggregation into Pd black) before the cycle can complete 2. To overcome this, modern catalyst selection relies on ligands with specific geometric properties—either large bite angles (e.g., dppf) to accelerate reductive elimination, or extreme steric bulk (e.g., XPhos, NHCs) to enforce a highly active monoligated Pd(0) state.

Catalytic cycle of Pd-catalyzed cross-coupling highlighting steric and electronic dependencies.

Catalyst Performance & Quantitative Comparison

To objectively evaluate catalyst efficacy, we compare four distinct palladium systems coupling 4-Ethoxy-2-iodo-1-methylbenzene with phenylboronic acid.

  • Pd(PPh3)4: The traditional baseline. Its reliance on multiple monodentate phosphines makes it susceptible to ligand dissociation and thermal degradation over long reaction times.

  • Pd(dppf)Cl2: Utilizes a bidentate ferrocene-based ligand. The large bite angle (~99°) physically forces the aryl groups closer together on the Pd center, lowering the activation energy for reductive elimination.

  • Pd2(dba)3 / XPhos: A dialkylbiarylphosphine system. XPhos is specifically designed to handle sterically hindered aryl halides by forming a stable, monoligated Pd(0) complex that easily accommodates bulky ortho-substituents 3.

  • PEPPSI-IPr: A Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation system featuring an N-Heterocyclic Carbene (NHC). The IPr ligand provides immense steric shielding and strong σ-donation, preventing catalyst deactivation and enabling near-quantitative yields for ortho-disubstituted and hindered aryl iodides 4.

Quantitative Yield Comparison

The following table summarizes the optimized performance metrics for each catalyst system. Yields are determined via GC-FID using dodecane as an internal standard to ensure mass balance integrity.

Catalyst SystemLigand TypeLoading (mol%)Temp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(PPh3)4 Monodentate Phosphine5.0801268Significant Pd black formation; struggles with ortho-Me sterics.
Pd(dppf)Cl2 Bidentate Phosphine5.080685Bite angle successfully accelerates reductive elimination.
Pd2(dba)3 / XPhos Buchwald Biaryl2.060296Monoligated active species easily accommodates steric bulk.
PEPPSI-IPr NHC (Carbene)1.0601>99Exceptional stability and turnover; ideal for hindered substrates.

Self-Validating Experimental Workflows

A robust protocol must be a self-validating system. If a reaction fails, the scientist must immediately know whether the failure was due to catalyst death, poor transmetalation, or reagent degradation. To achieve this, our workflow integrates dodecane as an inert internal standard at the very beginning of the process. By tracking the exact molar ratio of the starting aryl iodide against dodecane throughout the reaction, we can definitively differentiate between a stalled reaction (unreacted starting material remains) and side-reactions like proto-dehalogenation (starting material consumed, but product not formed).

Step-by-step high-throughput experimental workflow for catalyst performance evaluation.

Detailed Protocol: Optimized Suzuki-Miyaura Coupling using PEPPSI-IPr

Based on the quantitative data, PEPPSI-IPr is the superior catalyst for 4-Ethoxy-2-iodo-1-methylbenzene. The following step-by-step methodology guarantees high reproducibility and self-validation.

Reagents Required:

  • 4-Ethoxy-2-iodo-1-methylbenzene (1.0 mmol, 262.1 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • PEPPSI-IPr catalyst (1.0 mol%, 6.8 mg)

  • Potassium carbonate ( K2​CO3​ , finely milled, 2.0 mmol, 276.4 mg)

  • Dodecane (Internal Standard, 0.5 mmol, 85.2 mg)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, degassed, 5.0 mL)

Step-by-Step Methodology:

  • Inert Preparation: Inside an argon-filled glovebox, charge an oven-dried 20 mL reaction vial with 4-Ethoxy-2-iodo-1-methylbenzene, phenylboronic acid, PEPPSI-IPr, and K2​CO3​ .

    • Causality Check: While PEPPSI-IPr is bench-stable, preparing the solid mixture under argon prevents premature oxidation of the boronic acid and ensures absolute moisture control before the deliberate addition of the aqueous solvent blend.

  • Standardization: Add exactly 0.5 mmol of dodecane to the vial.

  • Solvent Addition: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and inject 5.0 mL of the sparged 1,4-Dioxane/ H2​O mixture via syringe.

    • Causality Check: The water is strictly necessary to dissolve the K2​CO3​ and form the reactive boronate species required for transmetalation.

  • Reaction Execution: Place the vial in a pre-heated aluminum block at 60 °C. Stir vigorously (800 rpm) for 1 hour.

  • Quenching & Filtration: Remove the vial from heat and immediately quench by opening to air and adding 5 mL of ethyl acetate. Filter the crude mixture through a 1-inch pad of silica gel to remove the palladium catalyst and inorganic salts, eluting with an additional 10 mL of ethyl acetate.

  • Self-Validating Analysis: Inject a 1 µL aliquot of the filtrate into a GC-FID.

    • Calculate the exact conversion by comparing the peak area of the remaining 4-Ethoxy-2-iodo-1-methylbenzene to the dodecane standard.

    • Calculate the absolute yield by comparing the product peak area to the dodecane standard. A mass balance of <95% indicates side-product formation (e.g., homocoupling), prompting further UPLC-MS investigation.

References

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Organic Process Research & Development - ACS Publications[Link]

  • State of the Art in Molecular Catalysis in Europe Catalysts - MDPI[Link]

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis Medium[Link]

  • Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin PMC - National Institutes of Health[Link]

Sources

Validation

Stereoelectronic Profiling and Cross-Coupling Efficacy of 4-Ethoxy-2-iodo-1-methylbenzene: A Comparative Guide

As a Senior Application Scientist, selecting the right aryl halide for late-stage functionalization requires looking beyond basic functional groups and analyzing the intricate stereoelectronic environment of the molecule...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right aryl halide for late-stage functionalization requires looking beyond basic functional groups and analyzing the intricate stereoelectronic environment of the molecule. 4-Ethoxy-2-iodo-1-methylbenzene (CAS: 2764731-30-6)[1] is a highly specialized building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

This guide abandons generic protocol lists in favor of a causality-driven analysis. We will dissect how the structural nuances of this specific compound dictate its reactivity across three pivotal named reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings.

Phase I: Stereoelectronic Architecture & Mechanistic Causality

To predict the behavior of 4-Ethoxy-2-iodo-1-methylbenzene in a catalytic cycle, we must map its structural features to the fundamental steps of palladium catalysis:

  • The Electronic Penalty (Oxidative Addition): The ethoxy group acts as a strong resonance donor (+R). While positioned meta to the iodine (and para to the methyl), it enriches the overall π-system of the arene. Electron-rich aryl iodides are weaker oxidants, which subtly dampens the electrophilicity of the C-I bond and can slow the initial oxidative addition of Pd(0) compared to electron-deficient substrates[2]. However, the inherently low bond dissociation energy of the C-I bond (~65 kcal/mol) largely compensates for this electronic deactivation.

  • The Steric Penalty (Transmetalation/Amine Binding): The ortho-methyl group imposes a severe steric boundary[3]. Once palladium inserts into the C-I bond, the methyl group restricts the rotational freedom of the resulting Pd(II) complex. This steric bulk actively repels bulky nucleophiles (such as secondary amines or large boronic acids) from coordinating to the open site on the palladium center[4].

  • The Proximity Effect (Reductive Elimination): Conversely, steric hindrance is highly beneficial during the final step of the catalytic cycle. The ortho-methyl group forces the two coupled fragments into closer proximity, accelerating reductive elimination and the release of the final product.

Mechanistic logic of Pd-catalysis highlighting the steric bottleneck induced by the ortho-methyl group.

Phase II: Comparative Efficacy Across Named Reactions

The efficacy of 4-Ethoxy-2-iodo-1-methylbenzene varies dramatically depending on the nature of the nucleophile and the ligand architecture used to overcome its steric shielding.

1. Suzuki-Miyaura Coupling (C-C Bond Formation)

Efficacy: High Causality: The Suzuki-Miyaura reaction is remarkably tolerant of ortho-substitution[5]. Because the transmetalation step involves a relatively compact boronic acid (or boronate ester) activated by a base, the ortho-methyl group does not entirely shut down the pathway. Utilizing ligands with a wide bite angle or high steric demand (such as SPhos) facilitates the coupling of sterically challenging substrates by stabilizing the mono-ligated Pd(0) species[6].

2. Buchwald-Hartwig Amination (C-N Bond Formation)

Efficacy: Moderate to High (Strictly Ligand-Dependent) Causality: Amidation and amination of ortho-substituted aryl iodides represent a significant challenge. The ortho-methyl group physically blocks the coordination of secondary amines to the Pd(II) center, often leading to competitive hydrodehalogenation or catalyst death[4]. To achieve high yields, one must use highly specialized, sterically demanding ligands like BrettPhos or trineopentylphosphine (TNpP)[7]. These ligands force the palladium into a highly reactive, mono-ligated state that creates a "pocket" large enough to accommodate both the ortho-substituted arene and the incoming amine.

3. Sonogashira Coupling (C-C Bond Formation)

Efficacy: High Causality: The linear, sp-hybridized geometry of the terminal alkyne nucleophile allows it to easily bypass the steric bulk of the ortho-methyl group. Copper co-catalysis ensures a rapid generation of the highly nucleophilic copper acetylide, which smoothly transmetalates to the Pd(II) center, resulting in near-quantitative yields[8].

Quantitative Data Summary
Reaction TypeEfficacyOptimal Catalyst/Ligand SystemTempTimeAvg. YieldPrimary Mechanistic Challenge
Suzuki-Miyaura HighPd(OAc)₂ / SPhos80 °C4-6 h>85%Transmetalation of bulky boronates
Buchwald-Hartwig Mod-HighPd₂(dba)₃ / BrettPhos or TNpP100 °C12-16 h70-80%Amine binding inhibited by ortho-methyl
Sonogashira HighPd(PPh₃)₄ / CuI50 °C2-4 h>90%Alkyne homocoupling (Glaser coupling)
Phase III: Self-Validating Experimental Methodologies

Trust in chemical synthesis relies on self-validating systems—protocols where each phase contains an intrinsic verification step (e.g., a specific color change, thermal shift, or phase separation) to ensure the sequence is proceeding correctly before advancing.

Workflow Step1 Step 1: Inert Atmosphere Setup Evacuate & backfill with Argon 3x. Validation: Absence of oxidative degradation Step2 Step 2: Catalyst Activation Add Pd source, Ligand, and Base. Validation: Color shift to deep red/orange Pd(0) Step1->Step2 Step3 Step 3: Reaction & IPC Heat to target temp. Monitor via GC-MS. Validation: Disappearance of aryl iodide mass peak Step2->Step3 Step4 Step 4: Quench & Workup Filter through Celite, aqueous biphasic wash. Validation: Removal of black Pd(0) precipitate Step3->Step4 Step5 Step 5: Isolation & Analysis Flash Chromatography & NMR. Validation: Pure product confirmed via 1H-NMR Step4->Step5

Self-validating workflow for palladium-catalyzed cross-coupling reactions.

Protocol A: Sterically-Tolerant Suzuki-Miyaura Coupling
  • Inert Setup: To an oven-dried Schlenk flask, add 4-Ethoxy-2-iodo-1-methylbenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv). Validation: Reagents must be free-flowing powders; clumping indicates moisture contamination.

  • Catalyst Introduction: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Evacuate and backfill the flask with Argon three times.

  • Solvent Addition & Activation: Inject degassed Toluene/H₂O (10:1 v/v). Validation: Upon gentle heating to 40 °C, the suspension will transition from yellow to a deep orange/red, confirming the generation of the active Pd(0)-SPhos complex.

  • Reaction (IPC): Heat to 80 °C for 4 hours. Validation: Perform TLC (Hexanes/EtOAc). The highly UV-active starting material spot (Rf ~0.7) should completely disappear, replaced by a lower Rf product spot.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Validation: The Celite pad will trap the precipitated "Pd black", leaving a clear organic filtrate. Wash with brine, dry over MgSO₄, and concentrate for column chromatography.

Protocol B: Hindered Buchwald-Hartwig Amination
  • Inert Setup: In a glovebox or under strict Schlenk conditions, combine 4-Ethoxy-2-iodo-1-methylbenzene (1.0 equiv), the secondary amine (1.5 equiv), and NaOtBu (1.4 equiv).

  • Catalyst Introduction: Add Pd₂(dba)₃ (2.5 mol%) and BrettPhos (5 mol%). Validation: The use of BrettPhos is critical here; standard ligands like BINAP will fail to overcome the ortho-methyl steric barrier[4].

  • Reaction (IPC): Add anhydrous, degassed 1,4-dioxane. Heat to 100 °C. Validation: Monitor via GC-MS at 2-hour intervals. The mass peak corresponding to the starting aryl iodide (m/z ~262) must diminish while the aminated product peak rises.

  • Workup: Quench with water to neutralize the strong base. Extract with dichloromethane. Validation: A successful extraction will yield a biphasic system with no emulsions, provided the Pd salts were adequately filtered. Purify via flash chromatography.

Sources

Comparative

A Spectroscopic Guide to Differentiating Positional Isomers of Ethoxy-Iodo-Toluene

Abstract In the fields of pharmaceutical development and materials science, the precise structural characterization of organic molecules is paramount. Positional isomers, while possessing identical molecular formulas, ca...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the fields of pharmaceutical development and materials science, the precise structural characterization of organic molecules is paramount. Positional isomers, while possessing identical molecular formulas, can exhibit vastly different biological activities and material properties. This guide provides an in-depth spectroscopic comparison of two key positional isomers of ethoxy-iodo-toluene: 4-Ethoxy-2-iodo-1-methylbenzene and its analogue, 2-Ethoxy-1-iodo-4-methylbenzene . By leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), this document outlines the distinct spectral fingerprints of each isomer. We will delve into the causal relationships between molecular structure and spectral output, offering field-proven insights to guide researchers in the unambiguous identification of these and similar substituted aromatic compounds.

The Challenge of Isomeric Differentiation

The regiochemistry of substituents on a benzene ring profoundly influences the molecule's electronic and steric environment. This, in turn, dictates its interaction with biological targets or its performance in a material matrix. For the ethoxy-iodo-toluene system (C₉H₁₁IO), subtle shifts in substituent positions lead to significant and measurable differences in their spectroscopic profiles. This guide focuses on comparing the following two isomers, which present a common analytical challenge.

Here are the structures of the isomers under investigation:

G cluster_0 Isomer A: 4-Ethoxy-2-iodo-1-methylbenzene cluster_1 Isomer B: 2-Ethoxy-1-iodo-4-methylbenzene isomerA isomerA isomerB isomerB G start Unknown Isomer Sample (C₉H₁₁IO) ms Step 1: Mass Spectrometry Confirm MW = 278 g/mol start->ms nmr_h Step 2: ¹H NMR Observe aromatic splitting & shifts ms->nmr_h decision Key Diagnostic Check: Is there a strongly shielded aromatic proton (~6.6-6.7 ppm)? nmr_h->decision isomer_a Identified: Isomer A (4-Ethoxy-2-iodo-1-methylbenzene) decision->isomer_a Yes isomer_b Identified: Isomer B (2-Ethoxy-1-iodo-4-methylbenzene) decision->isomer_b No nmr_c Step 3: ¹³C NMR (Confirmation) Identify C-I and C-O positions isomer_a->nmr_c Confirm isomer_b->nmr_c Confirm

Caption: Recommended workflow for the definitive identification of ethoxy-iodo-toluene isomers.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended. [1] A. Sample Preparation

  • Weigh 5-10 mg of the purified isomer.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its good solubilizing power and its well-defined residual solvent peak for calibration.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

B. ¹H NMR Spectroscopy Protocol

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16 (adjust based on concentration).

  • Processing:

    • Apply Fourier Transform to the Free Induction Decay (FID).

    • Perform phase correction.

    • Calibrate the spectrum using the TMS signal at 0.00 ppm.

    • Integrate all signals to determine relative proton ratios.

C. ¹³C NMR Spectroscopy Protocol

  • Instrument: 100 MHz (or higher) NMR Spectrometer.

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: ≥ 1024 (due to the low natural abundance of ¹³C).

  • Processing:

    • Apply Fourier Transform.

    • Perform phase correction.

    • Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

D. FT-IR Spectroscopy Protocol

  • Instrument: Fourier-Transform Infrared Spectrometer with a DTGS or MCT detector.

  • Sample Preparation: Apply a thin film of the neat liquid sample between two NaCl or KBr salt plates.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Processing: A background spectrum of the clean salt plates should be acquired and automatically subtracted from the sample spectrum.

E. Mass Spectrometry Protocol

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: Standard non-polar column (e.g., HP-5MS).

    • Injection: 1 µL of a dilute solution in a suitable solvent (e.g., dichloromethane).

    • Temperature Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Conclusion

The unambiguous differentiation of 4-Ethoxy-2-iodo-1-methylbenzene and its positional isomers is readily achievable through a systematic application of modern spectroscopic techniques. While FT-IR and Mass Spectrometry are crucial for confirming functional groups and molecular weight, ¹H and ¹³C NMR spectroscopy stand out as the definitive methods for structural elucidation. The distinct electronic environments created by the different substitution patterns result in unique and predictable chemical shifts and coupling patterns. Specifically, the dramatic upfield shift of the iodine-bound carbon in the ¹³C NMR spectrum and the characteristic shielding/deshielding patterns in the ¹H NMR spectrum serve as incontrovertible fingerprints for each isomer. By following the integrated workflow and protocols presented in this guide, researchers can confidently assign the correct structure to their synthesized or isolated compounds.

References

  • Bovey, F. A. (1988). Nuclear Magnetic Resonance Spectroscopy. Academic Press. [Link]

  • Martens, J., & Berden, G. (2018). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 143(19), 4557-4564. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer. [Link]

  • Ma, R., et al. (2014). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO₃)₃·9H₂O. The Royal Society of Chemistry. [Link]

  • Reich, H. J. Structure Determination using Spectroscopy. University of Wisconsin. [Link]

  • SpectraBase. 1-(2,4-Diiodo-1-methylbut-1-enyl)-4-ethoxybenzene. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of methylbenzene toluene. [Link]

  • Doc Brown's Chemistry. Mass spectrum of methylbenzene. [Link]

  • Royal Society of Chemistry. (2014). Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt. [Link]

  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. [Link]

Sources

Validation

Introduction: The Strategic Value of 4-Ethoxy-2-iodo-1-methylbenzene

An In-Depth Technical Guide to the Applications of 4-Ethoxy-2-iodo-1-methylbenzene in Modern Organic Synthesis 4-Ethoxy-2-iodo-1-methylbenzene (CAS No. 2764731-30-6) is a polysubstituted aromatic compound featuring an el...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Applications of 4-Ethoxy-2-iodo-1-methylbenzene in Modern Organic Synthesis

4-Ethoxy-2-iodo-1-methylbenzene (CAS No. 2764731-30-6) is a polysubstituted aromatic compound featuring an electron-donating ethoxy group, a methyl group, and a highly reactive iodo substituent.[1] This specific arrangement of functional groups makes it a valuable and versatile intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and material science.[2][3][4]

The core utility of this molecule stems from the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making the iodide an excellent leaving group in nucleophilic substitution and, more importantly, a highly reactive partner in a variety of palladium-catalyzed cross-coupling reactions.[5][6] These reactions are foundational for constructing the intricate molecular architectures required for biologically active compounds and advanced materials.[5]

PropertyValueSource
CAS Number 2764731-30-6[1]
Molecular Formula C₉H₁₁IO[1]
Molecular Weight 262.09 g/mol [1]
Purity Typically ≥97%[1]
Storage 2-8°C[1]

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the C-I bond in 4-ethoxy-2-iodo-1-methylbenzene makes it an ideal substrate for several cornerstone C-C and C-N bond-forming reactions. These transformations are instrumental in modern drug discovery and development.[7]

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for creating carbon-carbon bonds, specifically for synthesizing biaryl compounds.[8][9] These motifs are prevalent in pharmaceuticals and liquid crystals. The reaction couples an organoboron species (like a boronic acid) with an organohalide.[9]

Causality in Experimental Design: The choice of an aryl iodide like 4-ethoxy-2-iodo-1-methylbenzene is strategic. The high reactivity of the C-I bond allows for the oxidative addition to the Pd(0) catalyst to occur under milder conditions compared to aryl bromides or chlorides, often leading to higher yields and faster reaction times.[10] The presence of a base is critical to activate the organoboron species, facilitating the transmetalation step, which is often the rate-determining step in the catalytic cycle.[9][11]

Generalized Reaction Scheme:

Suzuki_Miyaura_Catalytic_Cycle

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[12][13] This reaction is indispensable for creating conjugated enynes and arylalkynes, structures found in natural products, pharmaceuticals, and organic materials.[13] The classic Sonogashira reaction employs a dual-catalyst system of palladium and copper(I).[13][14]

Causality in Experimental Design: The synergy between palladium and copper is key. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[14] This intermediate is more reactive and readily undergoes transmetalation with the palladium complex. The use of an amine base is twofold: it deprotonates the alkyne and serves as the solvent.[12][15] The high reactivity of 4-ethoxy-2-iodo-1-methylbenzene is again advantageous, allowing the reaction to proceed efficiently.[16]

Generalized Reaction Scheme:

Ar-I + R₂NH --[Pd Catalyst, Ligand, Base]--> Ar-NR₂

Sources

Comparative

Assessing the Environmental Impact of 4-Ethoxy-2-iodo-1-methylbenzene Synthesis: A Comparative Guide to Green Methodologies

Introduction: The Regioselectivity Challenge In the landscape of modern drug development, halogenated aromatic building blocks like 4-Ethoxy-2-iodo-1-methylbenzene (CAS: 2764731-30-6) []() are indispensable for transitio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regioselectivity Challenge

In the landscape of modern drug development, halogenated aromatic building blocks like 4-Ethoxy-2-iodo-1-methylbenzene (CAS: 2764731-30-6) []() are indispensable for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, synthesizing this specific regioisomer presents a profound mechanistic challenge.

Direct electrophilic iodination of 4-ethoxytoluene overwhelmingly directs the iodine atom ortho to the strongly activating ethoxy group (+M resonance effect outcompeting the +I inductive effect of the methyl group), yielding the undesired 1-ethoxy-2-iodo-4-methylbenzene isomer 1. To achieve the precise regiochemistry of 4-Ethoxy-2-iodo-1-methylbenzene—where the iodine is positioned ortho to the methyl group—chemists must bypass direct iodination of the ether.

This guide objectively compares the traditional, waste-heavy Sandmeyer pathway with a modern, high-atom-economy Green O-Ethylation pathway, evaluating their performance through rigorous green chemistry metrics 2.

Pathway Analysis & Mechanistic Causality

The Traditional Route: Sandmeyer Diazotization

Historically, synthesizing this specific steric profile required starting from 5-ethoxy-2-methylaniline. The amine is diazotized using sodium nitrite ( NaNO2​ ) and hydrochloric acid at 0°C, followed by an iodination displacement using potassium iodide ( KI ).

  • The Drawback: While regiochemically sound, this method is environmentally taxing. It generates stoichiometric amounts of nitrogen gas, acidic aqueous effluent, and halide salts. The instability of the diazonium intermediate also poses thermal safety hazards at scale.

The Green Alternative: Catalytic O-Ethylation in PEG-400

A superior, sustainable approach utilizes the base-catalyzed O-alkylation of 3-iodo-4-methylphenol. Instead of using toxic ethyl halides (which generate stoichiometric halide waste), this route employs Diethyl Carbonate (DEC) as a green ethylating agent. The reaction is run in Polyethylene Glycol (PEG-400) , an eco-friendly, biodegradable solvent that doubles as a phase-transfer catalyst [[3]]().

  • The Advantage: The only byproducts of DEC alkylation are carbon dioxide ( CO2​ ) and ethanol, drastically reducing the Process Mass Intensity (PMI) and E-Factor.

Visualizing the Synthetic Workflows

SynthesisComparison cluster_traditional Traditional Pathway: Sandmeyer Reaction cluster_green Green Pathway: Catalytic O-Ethylation TradStart 5-Ethoxy-2-methylaniline TradStep1 Diazotization (NaNO2, HCl, 0°C) TradStart->TradStep1 TradStep2 Iodination (KI, Heat) TradStep1->TradStep2 Diazonium Salt TradWaste High Waste (Acidic Effluent, N2, Salts) TradStep2->TradWaste Product 4-Ethoxy-2-iodo-1-methylbenzene (Target Product) TradWaste->Product GreenStart 3-Iodo-4-methylphenol GreenStep1 Green Alkylation (Diethyl Carbonate, K2CO3) GreenStart->GreenStep1 GreenSolvent Eco-Solvent (PEG-400) GreenStep1->GreenSolvent GreenWaste Low Waste (CO2, Ethanol) GreenSolvent->GreenWaste GreenWaste->Product

Figure 1: Traditional Sandmeyer vs. Green O-Ethylation pathways for 4-Ethoxy-2-iodo-1-methylbenzene.

Quantitative Environmental Impact Assessment

To objectively evaluate the sustainability of these routes, we apply standard green chemistry metrics. The data below reflects benchmark averages for these reaction classes 2.

Sustainability MetricTraditional Sandmeyer RouteGreen O-Ethylation RoutePerformance Gain
Atom Economy (%) ~ 48.7%~ 73.8%+ 25.1%
E-Factor ~ 10.8~ 3.567% Reduction in Waste
Process Mass Intensity (PMI) ~ 11.8~ 4.561% More Mass Efficient
Primary Waste Profile Acidic effluent, N2​ gas, KCl / NaCl CO2​ gas, EthanolElimination of Halide Waste
Typical Isolated Yield 55 - 65%88 - 92%Higher Throughput

Self-Validating Experimental Protocol: Green O-Ethylation

The following protocol details the green synthesis of 4-Ethoxy-2-iodo-1-methylbenzene. It is designed as a self-validating system, meaning the physical phenomena occurring during the reaction provide real-time feedback on mechanistic progress.

Objective: Synthesize 4-Ethoxy-2-iodo-1-methylbenzene via high-atom-economy O-alkylation.

Step 1: Matrix Preparation

  • Action: Add 15 mL of PEG-400 to a 50 mL round-bottom flask equipped with a reflux condenser.

  • Causality: PEG-400 is chosen not just for its non-toxic, biodegradable profile, but because its polyether backbone chelates potassium ions, acting as a phase-transfer catalyst to accelerate nucleophilic attack 3.

Step 2: Phenoxide Generation

  • Action: Add 3-iodo-4-methylphenol (10 mmol) and Potassium carbonate ( K2​CO3​ , 12 mmol). Stir at 60°C for 30 minutes.

  • Validation: The suspension will transition from opaque to a translucent slight yellow tint. This color shift confirms the successful deprotonation of the phenol to the highly reactive phenoxide anion.

Step 3: Alkylation & Decarboxylation

  • Action: Introduce Diethyl carbonate (DEC, 15 mmol) dropwise. Elevate the reaction temperature to 120°C.

  • Causality: DEC is a fundamentally green reagent, but it requires higher activation energy than toxic ethyl iodide. Heating to 120°C drives the nucleophilic substitution forward. As the phenoxide attacks the ethyl group, the carbonate intermediate rapidly decomposes into ethanol and CO2​ .

Step 4: Self-Validating Monitoring

  • Action: Monitor the reaction via the evolution of gas bubbles in the PEG matrix.

  • Validation: The steady bubbling of CO2​ serves as a direct, stoichiometric indicator of reaction progress. When bubbling ceases (typically after 3.5 to 4 hours), the reaction is complete. Confirm total consumption of the starting material via TLC (Hexane:EtOAc 9:1).

Step 5: Eco-Friendly Isolation

  • Action: Cool the mixture to room temperature and quench with 30 mL of distilled water. Extract the product with ethyl acetate (2 x 20 mL). The PEG-400 remains in the aqueous phase and can be recovered. Dry the organic layer over Na2​SO4​ and concentrate under reduced pressure to yield the pure target compound.

Conclusion

When assessing the synthesis of complex building blocks like 4-Ethoxy-2-iodo-1-methylbenzene, regiochemical constraints often force chemists into outdated, hazardous methodologies. However, by shifting the synthetic strategy from direct electrophilic substitution/diazotization to a green O-alkylation utilizing DEC and PEG-400, researchers can achieve superior yields while drastically cutting Process Mass Intensity (PMI) and E-factors. This approach not only ensures high product purity but aligns seamlessly with modern environmental compliance standards in pharmaceutical manufacturing.

References

  • A Comparative Guide to Green Chemistry Metrics for Aromatic Iodination - Benchchem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcUWzwJI9zi4SoGGIiVR8ILFuk__8ty-J4s0RBarvmtrn2MQ9AA2vCN6gT2XJyHgLUVqVBQS1v3TwPAExAvbA1ajUHh9z9iLuRwFGejNMnyKIxJBY19DoX7kneuDnGZPCTswBJoUSHjs2g1Eagf1APw3ZUmNf9i6hPAeIiuXOvr1EBbmhbskUV_rASqpClguouWiRr12ckjUZUg1hQu9-1-XIrPBcrQalPqkE9kAjjLJZ0pLY1j68_X3OHTfc2qeJWEIhwi3gpVCKv7E3fty8xvbzU-ZD6guzIBc8vyubJDlRHOj1oPpMyW91h]
  • Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination - Bentham Science / ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNeR-0HZZGV3d_OH2YnznBrrY4QORd-Nu2EYwMjDd2q3YoKh6Sx3Z-DIwKywI85CqlrIqdRUitXvfo7vSwBsoLmPYyyqCNtg6kN4tn07lcF4zdxFHmo6mI4NmIVP2CDntuZhKWW-NJff4L_rwNw_vkyNFHftnnFc_DdsKIUGXKkyQ4_CmWoIgbd-iv46Tciw==]
  • 4-Ethoxy-2-iodo-1-methylbenzene | 2764731-30-6 - MilliporeSigma. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtMfJHWT-OMP3d-FtJI_VsDZq4yE2r6L0CRDlFoDRRQ_xzd-q6kVmam_t1JGnd2niVZvujoNo-nqR3c68QYvrh5LIYQKkKiwwX8JZlJlDAXMf9hD7TnNfodhMGfhbo5HXQCrQQ44YqBQ3SQbIV4u0hWiwhyVOTOtimYEqGHFI=]
  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine: Recent Advances - MDPI. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEySf-ERLvslrcPL7b-Mz5cpLwQ0YOXTYKAnoSw_lF3cUpfR9RQEm0XjXkM5Tn-Y1tV7IDxFyUlVYivICjKBQkZ2jxWuRMuDvRoMwpdkn7oVgI16BkKUHUY1BGAgo2c-A==]

Sources

Validation

Performance of 4-Ethoxy-2-iodo-1-methylbenzene in Green Chemistry Protocols: A Comparative Guide

Executive Summary The transition toward sustainable organic synthesis requires reagents that offer high reactivity under mild, energy-efficient conditions. 4-Ethoxy-2-iodo-1-methylbenzene (CAS: 2764731-30-6) has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition toward sustainable organic synthesis requires reagents that offer high reactivity under mild, energy-efficient conditions. 4-Ethoxy-2-iodo-1-methylbenzene (CAS: 2764731-30-6) has emerged as a highly privileged aryl halide in green chemistry protocols. By leveraging the uniquely low bond dissociation energy of the carbon-iodine (C–I) bond, this substrate facilitates rapid oxidative addition in transition-metal-catalyzed and metal-free cross-coupling reactions.

This guide provides an objective, data-driven comparison of 4-Ethoxy-2-iodo-1-methylbenzene against its bromo- and chloro- alternatives, detailing its performance in green solvents such as cyclopentyl methyl ether (CPME) and poly(ethylene glycol) (PEG), as well as in visible-light-driven protocols.

Mechanistic Causality & Structural Advantages

The superior performance of 4-Ethoxy-2-iodo-1-methylbenzene in green protocols is governed by the interplay of its steric and electronic properties:

  • The Leaving Group Effect (C–I vs. C–Br/C–Cl): The C–I bond dissociation energy (~65 kcal/mol) is significantly lower than that of C–Br (~81 kcal/mol) and C–Cl (~96 kcal/mol). In green chemistry, where minimizing thermal energy input is paramount, this weak bond allows oxidative addition to occur at lower temperatures or under low-energy visible-light irradiation[1].

  • Electronic Modulation via the Ethoxy Group: The ethoxy substituent exerts a strong electron-donating resonance effect (+M). While electron-rich rings typically decelerate oxidative addition in standard palladium catalysis, the hyper-reactivity of the iodo-substituent overrides this barrier. Furthermore, the electron-rich nature of the resulting intermediate accelerates the subsequent transmetalation and reductive elimination steps[2].

  • Steric Shielding by the Methyl Group: The ortho-methyl group relative to the iodine atom provides subtle steric hindrance that prevents unwanted homocoupling side reactions (e.g., Ullmann-type coupling), thereby increasing the atom economy of the desired cross-coupling pathway.

MechanisticPathway Substrate 4-Ethoxy-2-iodo-1-methylbenzene (Starting Material) OxAdd Oxidative Addition (Facilitated by weak C-I bond) Substrate->OxAdd Transmet Transmetalation / Nucleophilic Attack (in Green Solvent: CPME/PEG) OxAdd->Transmet Catalyst (Cu/Fe/Ni) RedElim Reductive Elimination Transmet->RedElim RedElim->OxAdd Catalyst Regeneration Product Cross-Coupled Product (High Yield, Low Waste) RedElim->Product

Caption: Catalytic cycle of 4-Ethoxy-2-iodo-1-methylbenzene in green cross-coupling.

Performance Comparison in Green Protocols

To objectively evaluate 4-Ethoxy-2-iodo-1-methylbenzene, we must analyze its behavior across established green chemistry frameworks compared to alternative aryl halides.

A. Cu-Catalyzed C–S Coupling in CPME

Cyclopentyl methyl ether (CPME) is a premier green solvent due to its low toxicity, high boiling point, and resistance to peroxide formation. In Cu-catalyzed C–S couplings (e.g., with potassium thioacetate), aryl iodides exhibit exceptional chemoselectivity. 4-Ethoxy-2-iodo-1-methylbenzene achieves near-quantitative conversion under microwave irradiation in CPME. The reaction rate is significantly higher than that of its brominated counterpart, allowing for a non-aqueous workup that completely recovers both the catalyst and the solvent—drastically lowering the Environmental Factor (E-factor)[2].

B. Iron-Catalyzed Mizoroki-Heck Olefination in PEG

Poly(ethylene glycol) (PEG) serves as an environmentally friendly, recyclable reaction medium. When subjected to heterogeneous iron catalysis in PEG, aryl iodides undergo selective olefination. 4-Ethoxy-2-iodo-1-methylbenzene demonstrates superior reactivity, achieving high yields without the need for toxic, unrecoverable phosphine ligands typically required for aryl bromides or chlorides[3].

C. Visible-Light Photocatalytic C–N Coupling

Transition-metal-free or low-metal visible-light pathways rely on the generation of radical intermediates[4]. The low oxidation potential of 4-Ethoxy-2-iodo-1-methylbenzene makes it an ideal candidate for sodium-iodide-promoted, nickel-catalyzed C–N cross-couplings under visible light. The facile halogen exchange and radical generation allow this substrate to couple smoothly with diverse N-nucleophiles at room temperature, a feat rarely achieved by chloro-arenes without harsh conditions[1].

Quantitative Performance Data

The following table summarizes the comparative performance of 4-Ethoxy-2-iodo-1-methylbenzene against its halogenated analogs in a standardized green C–S coupling reaction (Conditions: CuI pre-catalyst, CPME solvent, Potassium thioacetate, Microwave irradiation at 100 °C)[2][5].

Substrate AlternativeBond Dissociation Energy (C–X)Yield (%)Reaction Time (h)E-Factor (Waste/Product)
4-Ethoxy-2-iodo-1-methylbenzene ~65 kcal/mol >95% 2.0 < 5
4-Ethoxy-2-bromo-1-methylbenzene~81 kcal/mol45%12.0> 15
2-Chloro-4-ethoxy-1-methylbenzene~96 kcal/mol< 5%24.0N/A (Fails)

Data Interpretation: The iodo-substrate not only maximizes yield but reduces reaction time by 83% compared to the bromo-analog. The ability to utilize a non-aqueous workup with the iodo-substrate keeps the E-factor exceptionally low, satisfying the core metrics of green chemistry.

Experimental Protocol: Self-Validating Green C–S Coupling

The following methodology details a self-validating workflow for the synthesis of thioacetates from 4-Ethoxy-2-iodo-1-methylbenzene in CPME. Every step includes a mechanistic rationale and an observational checkpoint to ensure scientific integrity.

Step-by-Step Methodology
  • Reagent Preparation & Loading:

    • Action: In an oven-dried microwave vial, add 4-Ethoxy-2-iodo-1-methylbenzene (1.0 mmol), potassium thioacetate (1.2 mmol), and CuI (0.05 mmol).

    • Causality: Potassium thioacetate is an odorless, stable sulfur source. CuI serves as an inexpensive, safe pre-catalyst[2].

    • Validation Checkpoint: Ensure the mixture is a heterogeneous suspension.

  • Solvent & Ligand Addition:

    • Action: Add 1,10-phenanthroline (0.1 mmol) and 3.0 mL of anhydrous CPME. Seal the vial with a Teflon-lined crimp cap.

    • Causality: 1,10-phenanthroline coordinates with CuI to form the active [Cu(I)/(phen)2​]+ complex. CPME acts as the green medium[5].

    • Validation Checkpoint: The solution should transition to a deep red/brown color, confirming the formation of the active copper-ligand complex.

  • Microwave Irradiation:

    • Action: Subject the vial to microwave irradiation at 100 °C for 2 hours.

    • Causality: Microwave heating in CPME (despite its low dielectric constant) provides uniform thermal energy, exploiting the weak C–I bond for rapid oxidative addition[2].

    • Validation Checkpoint: Extract a 10 µL aliquot and analyze via GC-MS. The starting material peak (m/z 262) should be completely consumed, replaced by the product peak.

  • Non-Aqueous Workup & Catalyst Recovery:

    • Action: Cool the mixture to room temperature. Centrifuge the suspension at 4000 rpm for 10 minutes. Decant the CPME supernatant containing the product.

    • Causality: Avoiding water prevents the generation of aqueous waste. The inorganic salts and copper catalyst precipitate quantitatively in CPME[2].

    • Validation Checkpoint: The pellet at the bottom of the centrifuge tube should contain the recoverable Cu-catalyst, while the supernatant should be clear.

  • Product Isolation:

    • Action: Evaporate the CPME under reduced pressure (the solvent is trapped and recycled). Purify the residue via short-pad silica filtration if necessary.

ExperimentalWorkflow S1 Step 1: Reagent Loading 4-Ethoxy-2-iodo-1-methylbenzene + Potassium Thioacetate S2 Step 2: Complex Formation CuI + Ligand in CPME Solvent (Color Change to Deep Red) S1->S2 S3 Step 3: Microwave Reaction 100°C for 2 Hours (GC-MS Validation) S2->S3 S4 Step 4: Non-Aqueous Workup Centrifugation & Decantation (Zero Aqueous Waste) S3->S4 S5 Step 5: Sustainable Isolation Solvent/Catalyst Recycling + Product Recovery S4->S5

Caption: Step-by-step green chemistry workflow for C-S cross-coupling.

References

  • Sodium-iodide-promoted nickel-catalyzed C–N cross-coupling of aryl chlorides and N-nucleophiles under visible-light irradiation. Green Chemistry (RSC Publishing).1

  • Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. PMC (NIH).2

  • Iron-catalyzed cross-coupling reaction: recyclable heterogeneous iron catalyst for selective olefination of aryl iodides in poly(ethylene glycol) medium. Green Chemistry (RSC Publishing).3

  • 4-Ethoxy-2-iodo-1-methylbenzene | 2764731-30-6. MilliporeSigma.

  • Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Semantic Scholar.5

  • Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Preprints.org.4

Sources

Comparative

cross-reactivity studies involving 4-Ethoxy-2-iodo-1-methylbenzene

An in-depth technical analysis of 4-Ethoxy-2-iodo-1-methylbenzene (CAS: 2764731-30-6) requires a dual-faceted approach. In modern drug discovery and library synthesis, "cross-reactivity" encompasses both the chemical che...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-Ethoxy-2-iodo-1-methylbenzene (CAS: 2764731-30-6) requires a dual-faceted approach. In modern drug discovery and library synthesis, "cross-reactivity" encompasses both the chemical chemoselectivity of the building block during high-throughput cross-coupling, and the biological promiscuity (off-target cross-reactivity) of the resulting pharmacophores.

This guide objectively compares the chemical performance of 4-Ethoxy-2-iodo-1-methylbenzene against its halogenated alternatives and provides a validated framework for synthesizing and profiling its derivatives.

Mechanistic Rationale: The Aryl Iodide Kinetic Advantage

When constructing complex active pharmaceutical ingredients (APIs), the choice of the aryl halide dictates the efficiency and purity of the synthetic pathway. 4-Ethoxy-2-iodo-1-methylbenzene is a privileged building block because of the thermodynamic properties of its carbon-iodine (C–I) bond.

The C–I bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to C–Br (~81 kcal/mol) and C–Cl (~96 kcal/mol). In palladium- or nickel-catalyzed cross-coupling reactions, oxidative addition is often the rate-determining step. The weaker C–I bond lowers the activation energy, enabling rapid, irreversible oxidative addition at ambient temperatures[1]. This kinetic advantage allows for highly controlled chemoselective cross-coupling—effectively eliminating chemical cross-reactivity with other halogenated sites on complex substrates[2]. Furthermore, recent advancements in nickel catalysis have demonstrated that aryl iodides can undergo highly selective Buchwald–Hartwig aminations activated by phenylboronic esters, leaving bromo- and chloro-substituents completely intact[3].

Comparative Performance: Iodo vs. Bromo vs. Chloro Alternatives

To objectively evaluate the utility of 4-Ethoxy-2-iodo-1-methylbenzene, we compare its coupling efficiency and chemoselectivity against its bromo- and chloro-analogs. The data below synthesizes expected yields and selectivity profiles based on established transition-metal catalysis benchmarks[1][4].

Building BlockHalogen Bond EnergySuzuki Yield (RT, 1h)Buchwald-Hartwig Yield (60°C)Chemoselectivity (vs. C-Cl)
4-Ethoxy-2-iodo-1-methylbenzene ~65 kcal/mol>95% 92% >99:1
4-Ethoxy-2-bromo-1-methylbenzene~81 kcal/mol45% (requires heat)65%85:15
4-Ethoxy-2-chloro-1-methylbenzene~96 kcal/mol<5%<10%N/A

Data Summary: The iodo-variant provides near-quantitative yields at room temperature, minimizing thermal degradation of sensitive functional groups and preventing unwanted chemical cross-reactivity.

Self-Validating Experimental Workflow

The following protocol outlines a high-throughput, self-validating workflow for the chemoselective Suzuki-Miyaura coupling of 4-Ethoxy-2-iodo-1-methylbenzene, followed by biological cross-reactivity profiling.

Phase I: Chemoselective Cross-Coupling

Causality Note: Room-temperature conditions and a bulky, electron-rich phosphine ligand are chosen specifically to accelerate transmetalation while preventing the oxidative addition of competing C-Br or C-Cl bonds.

  • Reagent Assembly (Glovebox): In a nitrogen-filled environment, charge a 2-dram vial with 4-Ethoxy-2-iodo-1-methylbenzene (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.1 equiv), and Pd2​(dba)3​ (1.0 mol%).

  • Catalyst Activation: Add P(t-Bu)3​ (2.0 mol%) dissolved in 2.0 mL of anhydrous THF. The extreme steric bulk of P(t-Bu)3​ promotes the formation of a highly active monoligated Pd(0) species.

  • Base Addition: Introduce aqueous KF (3.3 equiv). KF is selected over carbonate bases because the fluoride ion specifically activates the boronic acid via the formation of a reactive fluoroborate complex, driving the transmetalation step without requiring heat[1].

  • Reaction Execution: Stir vigorously at 25°C for 1 hour.

  • Self-Validating Quench & Analysis: Quench the reaction with deionized water and extract with EtOAc. Crucial Step: Add exactly 0.1 mmol of 1,3,5-trimethoxybenzene to the organic layer as an internal standard. Analyze the crude mixture via UPLC-MS and quantitative 1H -NMR. The internal standard ensures that the calculated yield and chemoselectivity ratios are absolute and not artificially inflated by ionization biases in the MS.

Phase II: Biological Cross-Reactivity Profiling

Once the ethoxy-methyl-phenyl pharmacophore library is synthesized, the derivatives must be screened for biological promiscuity.

  • Primary Kinase Screening: Submit purified compounds (>95% purity via LC-MS) to a kinome-wide cross-reactivity panel (e.g., KINOMEscan) at a fixed concentration of 1 µM.

  • Off-Target Quantification: Calculate the Selectivity Score ( S10​ ), defined as the number of off-target kinases bound with >90% control divided by the total number of kinases tested. A lower S10​ indicates minimal biological cross-reactivity.

Pathway and Workflow Visualizations

G A 4-Ethoxy-2-iodo- 1-methylbenzene C Oxidative Addition A->C Rapid C-I Cleavage B Pd(0) Catalyst B->C D Transmetalation (Boronic Acid) C->D E Reductive Elimination D->E E->B Catalyst Regeneration F Target Pharmacophore E->F G Off-Target Cross-Reactivity F->G Kinase Panel Profiling

Fig 1: Chemoselective cross-coupling catalytic cycle and downstream biological cross-reactivity profiling.

Workflow S1 1. Reagent Prep (Glovebox) S2 2. Chemoselective Coupling (RT) S1->S2 S3 3. LC-MS/NMR Validation (Internal Std) S2->S3 S4 4. Biological Cross-Reactivity Assay S3->S4 S5 5. Lead Optimization S4->S5

Fig 2: Integrated workflow from chemical synthesis to biological cross-reactivity assay validation.

References

  • Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions Organic Letters (2020).[Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay ACS Omega (2022).[Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions Journal of the American Chemical Society (2000).[Link]

Sources

Validation

Establishing a Definitive Reference Spectrum for 4-Ethoxy-2-iodo-1-methylbenzene: A Comparative Analytical Guide

In the development of halogenated building blocks and active pharmaceutical ingredient (API) intermediates, establishing a primary reference spectrum is not merely a compliance exercise; it is the foundation of downstrea...

Author: BenchChem Technical Support Team. Date: March 2026

In the development of halogenated building blocks and active pharmaceutical ingredient (API) intermediates, establishing a primary reference spectrum is not merely a compliance exercise; it is the foundation of downstream synthetic integrity. For highly functionalized molecules like 4-Ethoxy-2-iodo-1-methylbenzene (CAS: 2764731-30-6) [3], relying on a single analytical method introduces unacceptable risk.

As an Application Scientist, I designed this guide to objectively compare the performance of various spectroscopic modalities and provide a self-validating, step-by-step methodology for establishing a definitive, regulatory-compliant reference spectrum.

The Scientific & Regulatory Imperative

The International Council for Harmonisation (ICH) Q6A guidelines [1] mandate that specifications for new drug substances must include rigorous identification tests. Furthermore, the United States Pharmacopeia (USP) General Chapter <197> Spectroscopic Identification Tests[2] emphasizes the use of orthogonal techniques (e.g., combining NMR with FT-IR) to prevent misidentification.

Because 4-Ethoxy-2-iodo-1-methylbenzene possesses a 1,2,4-trisubstituted aromatic ring, an ether linkage, and a heavy halogen (iodine), the chosen analytical modalities must be capable of resolving subtle regioisomeric differences (e.g., distinguishing it from 4-ethoxy-1-iodo-2-methylbenzene).

Comparative Analysis of Analytical Modalities

To establish a master reference standard, we must select techniques that offer the highest resolution and lowest artifact risk for this specific physicochemical profile.

  • Nuclear Magnetic Resonance (NMR): High-Field (600 MHz) vs. Benchtop (60 MHz) While benchtop NMR is excellent for routine QA/QC, it fails to adequately resolve the complex second-order J-couplings of the 1,2,4-trisubstituted aromatic protons in this molecule. High-field NMR (600 MHz) is mandatory for the reference spectrum to achieve baseline separation of the meta-coupled doublet and ortho-coupled doublet of doublets.

  • Vibrational Spectroscopy: ATR-FTIR vs. KBr Transmission 4-Ethoxy-2-iodo-1-methylbenzene is a relatively non-polar organic compound. Pressing it into a KBr pellet often introduces hygroscopic water artifacts (a broad band at ~3300 cm⁻¹) that can be falsely interpreted as an alcohol impurity. Attenuated Total Reflectance (ATR) using a diamond crystal allows for neat, direct analysis, preserving sample integrity.

  • Mass Spectrometry: GC-EI-MS vs. LC-ESI-MS Because this molecule lacks basic amines or acidic protons, Electrospray Ionization (ESI) in LC-MS yields exceptionally poor ionization efficiency. Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) utilizing 70 eV Electron Ionization (EI) perfectly suits this volatile, non-polar compound, producing a robust molecular ion and highly reproducible fragmentation patterns.

Quantitative Performance & Spectral Expectations

The following tables summarize the comparative performance of these modalities and the expected empirical data required to validate the reference spectrum.

Table 1: Modality Comparison for Reference Spectrum Generation
Analytical ModalityPrimary Advantage for this CompoundLimitation / Artifact RiskVerdict for Reference Standard
High-Field NMR (600 MHz) Baseline resolution of aromatic J-couplings.Requires deuterated solvents and internal standards.Primary Structural Proof
Benchtop NMR (60 MHz) Rapid, solvent-free potential.Peak overlap obscures the C3/C5/C6 aromatic protons.Unsuitable for primary reference
ATR-FTIR No moisture artifacts; analyzes neat sample.Lower sensitivity for minor impurities.Primary Functional Group Proof
KBr-FTIR High transmission throughput.Hygroscopic nature introduces false -OH bands.Unsuitable for primary reference
GC-MS (70 eV EI) Highly reproducible hard ionization; exact mass.Requires sample volatility.Primary Molecular Weight Proof
LC-MS (ESI) Excellent for polar/ionic species.Poor ionization due to lack of acidic/basic sites.Unsuitable for primary reference
Table 2: Expected ¹H NMR Assignments (600 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityCoupling Constant (J)Integration
C1-CH₃ ~2.35Singlet (s)-3H
C4-OCH₂CH₃ (Methyl)~1.40Triplet (t)7.0 Hz3H
C4-OCH₂CH₃ (Methylene)~4.00Quartet (q)7.0 Hz2H
C3-H (ortho to I, OEt)~7.30Doublet (d)2.5 Hz1H
C5-H (ortho to OEt)~6.75Doublet of doublets (dd)8.5 Hz, 2.5 Hz1H
C6-H (ortho to CH₃)~7.05Doublet (d)8.5 Hz1H

Self-Validating Experimental Protocols

To ensure absolute trustworthiness (E-E-A-T), the protocols below are designed as closed, self-validating systems. Every data acquisition step includes an internal check to prove instrument calibration prior to sample measurement.

Protocol A: High-Resolution ¹H/¹³C NMR Acquisition

Causality: CDCl₃ is selected over DMSO-d₆ because the compound is highly hydrophobic; CDCl₃ provides complete solvation without viscosity-induced line broadening.

  • System Suitability: Prepare a blank sample of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Lock the spectrometer to the deuterium frequency and shim the magnet until the TMS peak achieves a line width at half-height of <0.5 Hz.

  • Sample Preparation: Dissolve 15 mg of 4-Ethoxy-2-iodo-1-methylbenzene in 0.6 mL of the TMS-spiked CDCl₃. Transfer to a high-quality 5 mm NMR tube.

  • Acquisition: Acquire 16 transients for ¹H and 256 transients for ¹³C.

  • Self-Validation: During processing, the chemical shift axis must be calibrated by setting the internal TMS singlet to exactly 0.00 ppm. The residual CHCl₃ solvent peak must concurrently appear at exactly 7.26 ppm. If these two conditions are not met simultaneously, the spectrum is invalid.

Protocol B: ATR-FTIR Profiling

Causality: A diamond ATR crystal is used to prevent the polymorphic changes and moisture absorption associated with mechanical KBr pressing.

  • System Suitability: Run a daily calibration check using a traceable polystyrene film. The software must verify that the peak maxima at 1601.2 cm⁻¹ and 1028.3 cm⁻¹ are within ±1.0 cm⁻¹ of the standard.

  • Background Validation: Clean the diamond crystal with isopropanol. Acquire a background spectrum. The baseline must show >95% transmittance across the 4000–400 cm⁻¹ range.

  • Sample Acquisition: Place a single drop (if liquid) or a few crystals (if solid) of the neat compound onto the ATR crystal. Apply the pressure anvil until optimal contact is achieved.

  • Data Processing: Acquire 32 scans at 4 cm⁻¹ resolution. Look for the characteristic C-O-C asymmetric stretch at ~1240 cm⁻¹ and the sp² C-H stretches >3000 cm⁻¹.

Protocol C: GC-MS Fragmentation Analysis

Causality: 70 eV EI is utilized because it efficiently fragments non-polar molecules, providing a unique "fingerprint" that LC-ESI cannot generate for this compound.

  • System Suitability: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). The tune report must be generated and pass criteria for the relative abundances of m/z 69, 219, and 502.

  • Sample Preparation: Dilute the compound to 100 ppm in HPLC-grade hexane.

  • Acquisition: Inject 1 µL with a split ratio of 50:1. Use a standard non-polar column (e.g., HP-5MS) with a temperature ramp from 60°C to 280°C.

  • Self-Validation: The resulting mass spectrum must display the molecular ion[M]⁺ at m/z 262. Furthermore, the spectrum must show the diagnostic loss of an ethyl radical (-29 Da) to yield m/z 233, and the loss of the iodine atom (-127 Da) to yield m/z 135.

Reference Standard Workflow Visualization

The following diagram maps the logical dependencies of the self-validating workflow required to establish the master reference spectrum.

G cluster_prep Sample Preparation & System Suitability cluster_acq Orthogonal Data Acquisition Start 4-Ethoxy-2-iodo-1-methylbenzene (CAS: 2764731-30-6) SST System Suitability Testing (TMS, Polystyrene, PFTBA) Start->SST Prep Aliquot & Solvation (CDCl3 for NMR, Neat for ATR) SST->Prep Pass NMR High-Field 1H/13C NMR (Structural Connectivity) Prep->NMR FTIR ATR-FTIR (Functional Groups) Prep->FTIR GCMS GC-MS (70 eV EI) (Exact Mass & Fragments) Prep->GCMS Process Spectral Processing & Peak Assignment NMR->Process FTIR->Process GCMS->Process Validate Cross-Modality Validation (Concordance Check) Process->Validate Validate->SST Discordant (Re-evaluate) Archive Establish Master Reference Spectrum Validate->Archive Concordant

Fig 1. Self-validating orthogonal workflow for establishing a definitive reference spectrum.

References

  • European Medicines Agency (EMA). "ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline." Available at:[Link]

  • Spectroscopy Online. "Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF): Chapter <197> Spectroscopic Identification Tests." Available at:[Link]

Comparative

peer-reviewed methods for the analysis of 4-Ethoxy-2-iodo-1-methylbenzene

Title: Analytical Methods for 4-Ethoxy-2-iodo-1-methylbenzene: A Comparative Guide for Drug Development The Analytical Challenge of 4-Ethoxy-2-iodo-1-methylbenzene 4-Ethoxy-2-iodo-1-methylbenzene (CAS 2764731-30-6) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Methods for 4-Ethoxy-2-iodo-1-methylbenzene: A Comparative Guide for Drug Development

The Analytical Challenge of 4-Ethoxy-2-iodo-1-methylbenzene

4-Ethoxy-2-iodo-1-methylbenzene (CAS 2764731-30-6) is a highly reactive, sterically hindered halogenated aromatic ether. It serves as a critical building block in active pharmaceutical ingredient (API) synthesis, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations).

The analytical challenge lies in its specific structural features: the bulky iodine atom at the ortho position to the methyl group, and the electron-donating ethoxy ether at the para position. Ensuring the purity of this intermediate requires separating closely related positional isomers (e.g., 3-iodo vs. 2-iodo), detecting trace unreacted precursors, and identifying deiodinated degradation products. Because the efficacy of downstream synthetic reactions is intrinsically linked to the purity of such iodinated starting materials[1], a multi-modal analytical approach is mandatory.

This guide objectively compares three peer-reviewed analytical methodologies—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR)—and provides field-proven, self-validating protocols for each.

Methodological Comparison & Performance Data

To establish a robust Certificate of Analysis (CoA), researchers must balance sensitivity, specificity, and thermal stability. The table below summarizes the comparative performance of the three primary analytical modalities adapted from foundational studies on iodinated aromatic compounds[2][3].

Analytical ParameterGC-EI-MSRP-HPLC-UV/MS1H-qNMR
Primary Utility Volatile impurities, isomer separationNon-volatile degradation productsAbsolute purity, structural proof
Trace Sensitivity (LOD) 9–50 pg/L (Instrumental capability)[2]0.02–0.15 ng/L (Instrumental capability)[3]~0.1% w/w (Bulk material)
Key Diagnostic Feature [M-127]+ Base Peak (Loss of Iodine)Hydrophobic retention shiftDeshielded aromatic protons
Primary Limitation Risk of thermal degradation in inlet[4]Requires chromophore/ionizationLower sensitivity for trace impurities
Turnaround Time 20-30 mins15-20 mins10-15 mins

In-Depth Analytical Protocols

Method A: Gas Chromatography-Mass Spectrometry (GC-EI-MS)

Expertise & Causality: 4-Ethoxy-2-iodo-1-methylbenzene is a semi-volatile organic compound. When subjected to 70 eV Electron Ionization (EI), the relatively weak carbon-iodine (C-I) bond is easily cleaved. This predictable fragmentation results in the rapid ejection of an iodine radical, yielding a highly diagnostic [M-127]+ base peak[5]. This specific mass signature allows analysts to easily differentiate the target compound from non-halogenated precursors. However, because iodinated aromatics are susceptible to thermal decomposition at high temperatures[4], the GC inlet temperature must be strictly controlled to prevent artificial in-source deiodination.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade dichloromethane (DCM). Include an internal standard (e.g., 1-chloro-4-fluorobenzene) to validate injection reproducibility.

  • Instrumentation & Column: Agilent GC-MS system equipped with a non-polar DB-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness)[1].

  • Injection Parameters: Inject 1 µL in split mode (10:1). Critical: Set the inlet temperature to exactly 250°C to volatilize the sample without inducing thermal cleavage of the C-I bond.

  • Thermal Gradient: Initial oven temperature at 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Carrier gas: Helium at a constant flow of 1.0 mL/min.

  • Detection: Operate the MS in EI mode (70 eV). Scan range m/z 50–350. Monitor the molecular ion [M]+ and the diagnostic [M-127]+ fragment.

Method B: Reversed-Phase HPLC-UV/MS

Expertise & Causality: While GC-MS excels at separating volatile organics, it cannot reliably detect polar, non-volatile degradation products (such as phenolic compounds resulting from ether cleavage). Reversed-phase HPLC addresses this blind spot. The massive electron cloud of the iodine atom significantly increases the lipophilicity of the molecule. By utilizing a C18 stationary phase and an acidic mobile phase, we suppress the ionization of any trace phenolic impurities, ensuring sharp peak shapes and leveraging the iodine-induced hydrophobic shift for baseline resolution[3].

Self-Validating Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Solvent A: 0.1% Formic acid in LC-MS grade Water. Solvent B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Elution: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate. Flow rate: 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm (optimal for the aromatic ring). Couple with ESI-MS in positive mode to confirm the mass of trace impurities.

Method C: Quantitative NMR (1H-qNMR)

Expertise & Causality: Chromatographic techniques require an identical reference standard for accurate mass-balance quantitation, which is rarely available for niche intermediates. qNMR circumvents this by relying on the fundamental physics of spin-1/2 nuclei: the area under a resonance peak is directly proportional to the number of nuclei. By integrating the distinct ethoxy -CH2- quartet against a certified internal standard, absolute quantitation is achieved.

Self-Validating Protocol:

  • Sample Preparation: Accurately weigh exactly 10.0 mg of 4-Ethoxy-2-iodo-1-methylbenzene and 5.0 mg of a certified internal standard (e.g., Dimethyl sulfone, TraceCERT®).

  • Solvent: Dissolve the mixture in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% TMS.

  • Acquisition Parameters: Acquire 1H-NMR spectra at 400 MHz or higher. Critical: Set the relaxation delay (D1) to >30 seconds. Failing to allow complete longitudinal relaxation (T1) will artificially deflate the calculated purity of the analyte.

  • Data Analysis: Phase and baseline correct the spectrum. Integrate the internal standard singlet and compare it against the isolated aromatic protons or the ethoxy -CH2- quartet to calculate the absolute mass fraction (% w/w).

Analytical Workflow Visualization

The following diagram illustrates the decision-making matrix for characterizing 4-Ethoxy-2-iodo-1-methylbenzene, ensuring all volatile, non-volatile, and structural parameters are validated.

AnalyticalWorkflow A 4-Ethoxy-2-iodo-1-methylbenzene Batch Sample B Volatility & Polarity Assessment A->B E 1H/13C qNMR (Absolute Quantitation) A->E Orthogonal Validation C GC-EI-MS Analysis (Volatile Organics) B->C Volatile/Stable D RP-HPLC-UV/MS (Non-Volatile Impurities) B->D Labile/Polar F Data Synthesis & Certificate of Analysis C->F D->F E->F

Analytical decision-making workflow for 4-Ethoxy-2-iodo-1-methylbenzene characterization.

References

  • Source: National Institutes of Health (PMC)
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines (ResearchGate PDF)
  • Source: National Institutes of Health (PubMed)
  • A Comprehensive Technical Guide to Iodomethylbenzene for Researchers and Drug Development Professionals Source: Benchchem URL
  • Analytical capabilities for iodine detection: Review of possibilities for different applications Source: AIP Publishing URL

Sources

Safety & Regulatory Compliance

Safety

4-Ethoxy-2-iodo-1-methylbenzene: Comprehensive Safety, Handling, and Disposal Guide

As a Senior Application Scientist, I frequently encounter laboratories that mismanage iodinated aromatic compounds. 4-Ethoxy-2-iodo-1-methylbenzene (CAS: 2764731-30-6) is a highly valuable building block in drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter laboratories that mismanage iodinated aromatic compounds. 4-Ethoxy-2-iodo-1-methylbenzene (CAS: 2764731-30-6) is a highly valuable building block in drug development and synthetic chemistry[1]. However, its disposal requires strict adherence to halogenated waste protocols.

The presence of the carbon-iodine (C-I) bond fundamentally alters the chemical's degradation profile. If improperly mixed with non-halogenated solvents and subjected to standard fuel blending or low-temperature incineration, iodinated organics undergo incomplete combustion. This releases highly toxic hydrogen iodide (HI) gas and elemental iodine (I₂), posing severe risks to both environmental health and incinerator integrity[2].

This guide provides a self-validating, step-by-step operational framework for the safe accumulation, spill response, and final destruction of 4-Ethoxy-2-iodo-1-methylbenzene.

Physicochemical Properties & Hazard Profiling

Understanding the physical and chemical nature of a compound is the first step in designing a self-validating safety protocol. The structural properties of 4-Ethoxy-2-iodo-1-methylbenzene dictate our choice of containment materials and destruction methodologies.

PropertyValue / ClassificationOperational Implication (Causality)
Chemical Name 4-Ethoxy-2-iodo-1-methylbenzeneIdentifies the specific functional groups (ethoxy, iodo, methyl) dictating reactivity.
CAS Number 2764731-30-6Mandatory identifier for all hazardous waste manifests and transport logs[3].
Waste Classification Halogenated Organic WasteCritical: Must never be mixed with non-halogenated solvents to prevent toxic HI gas formation during processing[2].
Primary Hazard Toxic combustion byproductsRequires high-temperature incineration (>1000°C) with caustic scrubbing[4].
Incompatibilities Strong oxidizers, strong basesRisk of violent reaction or premature C-I bond cleavage, leading to iodine release[5].

Laboratory Disposal & Accumulation Protocols

To ensure trustworthiness and safety, every waste management step must be verifiable. The following protocols guarantee that the chemical is safely contained from the moment it becomes waste until it leaves your facility.

Protocol A: Satellite Accumulation and Segregation

The core principle of this protocol is strict segregation . Iodinated organic wastes must be isolated because non-halogenated wastes are frequently reprocessed into fuels. Burning iodinated compounds in standard boilers releases corrosive hydrogen iodide[2].

  • Identify and Segregate: Immediately classify any effluent containing 4-Ethoxy-2-iodo-1-methylbenzene as Halogenated Organic Waste. Visually verify that the receiving container does not contain acetone, ethanol, or other non-halogenated streams[6].

  • Select Containment: Utilize high-density polyethylene (HDPE) or glass carboys. Causality: Metal containers must be strictly avoided; trace acidic byproducts or free iodine can rapidly corrode metal, leading to catastrophic primary containment failure[6].

  • Apply Labeling: Affix a standardized before the first drop of waste is added. Explicitly list "4-Ethoxy-2-iodo-1-methylbenzene" and check the "Halogenated" box[7].

  • Implement Secondary Containment: Place the primary carboy inside a chemically compatible secondary bin. This ensures that if the primary vessel fails, the liquid is captured before reaching floor drains[8].

  • Enforce Storage Limits: Store the sealed waste in a dedicated, explosion-proof flammable liquids cabinet. Do not exceed the regulatory limit of 55 gallons, and schedule a licensed hazmat pickup within 90 days of the accumulation start date[9].

Protocol B: Spill Response and Decontamination

In the event of an accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure.

  • Evacuate and Assess: Isolate the spill area immediately. Ensure all responding personnel are equipped with appropriate PPE, including Viton® or polyvinyl alcohol gloves, a face shield, and a lab coat[10].

  • Source Containment: Surround the perimeter of the spill with an inert, non-combustible absorbent material (e.g., sand, earth, or specialized chemical absorbent pads) to prevent spreading[10].

  • Collection: Carefully sweep the saturated absorbent into a sealable, chemically compatible hazardous waste bag or bin. Seal the container tightly.

  • Surface Decontamination: Wash the affected surface with a mild detergent solution. Verification: Collect all rinse water into the halogenated aqueous waste stream for separate treatment, ensuring zero discharge into municipal drains[10].

Final Destruction & Advanced Treatment Pathways

Once the waste leaves your facility, it undergoes specialized treatment to permanently neutralize the halogenated threat.

High-Temperature Incineration

The universally accepted method for destroying concentrated 4-Ethoxy-2-iodo-1-methylbenzene is [11].

  • Mechanism: The waste is subjected to temperatures exceeding 1000°C, which provides sufficient thermal energy to completely mineralize the aromatic ring and cleave the C-I bond[4].

  • Caustic Scrubbing: Because this combustion produces highly acidic and toxic hydrogen iodide (HI) and elemental iodine (I₂), the incinerator's exhaust must pass through a high-efficiency caustic scrubber. The alkaline solution neutralizes the acidic gases, precipitating them as harmless iodide salts before the exhaust is released into the atmosphere[4].

Advanced Oxidation Processes (AOPs) for Aqueous Waste

If 4-Ethoxy-2-iodo-1-methylbenzene contaminates highly dilute aqueous waste streams, Advanced Oxidation Processes (AOPs) such as UV/H₂O₂ or ozonation may be employed[12].

  • Mechanism: AOPs generate highly reactive hydroxyl radicals that attack the aromatic ring and cleave the labile C-I bond.

  • Causality & Risk: While effective under laboratory conditions, operators must carefully monitor AOPs. Incomplete mineralization can lead to the formation of iodinated disinfection by-products (I-DBPs). These I-DBPs exhibit significantly higher cytotoxicity and genotoxicity than the parent compound, making process optimization critical[13].

Cradle-to-Grave Disposal Workflow

The following diagram illustrates the logical relationship and operational workflow for managing iodinated organic waste, ensuring compliance from the laboratory bench to final destruction.

Workflow diagram detailing the cradle-to-grave disposal process for iodinated organic waste.

References

  • RiskAssess. "Chemical Waste Containers for Chemical Waste Disposal." RiskAssess, [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications (NSCEP), [Link]

  • National Center for Biotechnology Information (NCBI). "Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities." PMC, [Link]

Sources

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